molecular formula C4H6O5 B142052 L-Malic Acid CAS No. 97-67-6

L-Malic Acid

カタログ番号: B142052
CAS番号: 97-67-6
分子量: 134.09 g/mol
InChIキー: BJEPYKJPYRNKOW-REOHCLBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-(-)-Malic acid (CAS 97-67-6), also known as L-hydroxysuccinic acid, is the naturally occurring and biologically active enantiomer of malic acid . This dicarboxylic acid is a fundamental metabolite found in all living organisms and is a key intermediate in the tricarboxylic acid (TCA) cycle, playing an essential role in mitochondrial energy production . In the citric acid cycle, (S)-malate is formed from fumarate and is subsequently oxidized to oxaloacetate, contributing to the generation of reducing equivalents for cellular respiration . Beyond its central metabolic role, L-malic acid is integral to the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents across the mitochondrial membrane . Its function extends to acting as a critical redox buffer; the cytoplasmic enzyme malic enzyme catalyzes its conversion to pyruvate, concomitantly generating NADPH, which is vital for biosynthetic processes and maintaining redox homeostasis . In plant biology, malate is synthesized in guard cells and accompanies potassium ions to regulate stomatal aperture by managing solute potential and turgor pressure . Researchers utilize L-(-)-Malic acid as a versatile chiral synthon in organic synthesis and as a selective α-amino protecting reagent for amino acid derivatives . Its applications span multiple fields: in microbiological studies, it serves as a carbon source in fermentation and microbial biosynthesis ; in food science, it is investigated for its role as a natural acidulant contributing to the tart flavor of fruits like apples and grapes ; and in biomedical research, it is explored for its signaling functions in redox processes, inflammation modulation, and cellular energy dynamics . This product is presented as a high-purity compound for use in these and other advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
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Related CAS

26999-59-7
Record name Poly(β-L-malic acid)
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DSSTOX Substance ID

DTXSID30273987
Record name (2S)-2-Hydroxybutanedioic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste
Record name L-(-)-Malic acid
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Solubility

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol)
Record name l-Malic acid
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CAS No.

97-67-6
Record name L-Malic acid
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Record name Butanedioic acid, 2-hydroxy-, (2S)-
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Record name Malic acid
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Melting Point

107 °C
Record name Malic acid
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Foundational & Exploratory

The Pivotal Role of L-Malic Acid in the Tricarboxylic Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malic acid, a dicarboxylic acid, is a central metabolite in cellular bioenergetics, serving as a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] This cycle, also known as the Krebs or citric acid cycle, is the final common pathway for the oxidation of carbohydrates, lipids, and proteins, generating the majority of cellular ATP. This compound's strategic position in the TCA cycle and its involvement in ancillary metabolic pathways underscore its importance in maintaining cellular homeostasis and its potential as a therapeutic target. This technical guide provides an in-depth exploration of this compound's role in the TCA cycle, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound in the Core of the TCA Cycle

The primary role of this compound within the mitochondrial matrix is its participation in the final steps of the TCA cycle. It is formed through the hydration of fumarate by the enzyme fumarase and is subsequently oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction coupled with the reduction of NAD+ to NADH.[3][4] This regenerated oxaloacetate is then available to condense with acetyl-CoA, initiating another turn of the cycle.

The Malate Dehydrogenase Reaction: A Reversible Nexus

The conversion of L-malate to oxaloacetate is a reversible reaction with a positive standard Gibbs free energy (ΔG'° = +29.7 kJ/mol), indicating that the equilibrium favors L-malate.[3] However, the continuous and rapid consumption of oxaloacetate by citrate synthase and NADH by the electron transport chain drives the reaction forward within the cellular environment.[5]

Regulation of Malate Dehydrogenase

The activity of malate dehydrogenase is subject to intricate regulation by various factors, ensuring the TCA cycle's flux is matched to the cell's energetic demands.

  • Substrate Availability: The concentrations of L-malate and NAD+ directly influence the forward reaction rate.

  • Product Inhibition: High levels of oxaloacetate and NADH can inhibit the forward reaction.[6]

  • Allosteric Regulation: Citrate can act as both an activator and an inhibitor of MDH, depending on the concentrations of L-malate and NAD+.[3] At high concentrations of L-malate and NAD+, citrate can stimulate oxaloacetate production.[3] Conversely, at low concentrations of these substrates, citrate inhibits the oxidation of L-malate.[3] Glutamate has also been shown to inhibit MDH activity.[3]

  • pH: The enzyme's activity is pH-dependent, with alkaline conditions generally favoring the binding of L-malate.[3]

Quantitative Data

Malate Dehydrogenase Enzyme Kinetics

The kinetic parameters of malate dehydrogenase vary depending on the isoform, species, and experimental conditions. The following table summarizes representative Kм and Vmax values for the forward (L-malate to oxaloacetate) and reverse (oxaloacetate to L-malate) reactions.

Enzyme SourceSubstrateKм (mM)Vmax (μmol/min/mg)ConditionsReference
Human Breast (Normal)Oxaloacetate-2456 ± 46 (mU/g)0.5 mM NADH[7]
Human Breast (Cancerous)Oxaloacetate-4509.8 ± 88 (mU/g)0.5 mM NADH[7]
Human Breast (Normal)NADH-2549 ± 37 (mU/g)1.5 mM OAA[7]
Human Breast (Cancerous)NADH-4233.3 ± 111 (mU/g)1.5 mM OAA[7]
Human Breast (Normal)L-Malate3.13 ± 0.475 ± 2.7 (U/g)2.5 mM NAD+[7]
Human Breast (Cancerous)L-Malate1.6 ± 0.278 ± 2.13 (mU/g)2.5 mM NAD+[7]
Human Breast (Normal)NAD+0.43 ± 0.06102 ± 4.4 (mU/g)24 mM Malate[7]
Human Breast (Cancerous)NAD+0.93 ± 0.17110 ± 3.32 (mU/g)24 mM Malate[7]
C. elegans (recombinant MDH-1)Oxaloacetate0.054 ± 0.004--[8]
C. elegans (recombinant MDH-2)Oxaloacetate0.052 ± 0.004--[8]
C. elegans (recombinant MDH-1)NADH0.061 ± 0.006--[8]
C. elegans (recombinant MDH-2)NADH0.107 ± 0.005--[8]
Intracellular Concentrations of TCA Cycle Intermediates

The concentrations of TCA cycle intermediates can vary significantly between different tissues and cellular compartments, reflecting their diverse metabolic activities.

MetaboliteMouse Retina (nmol/mg protein)Mouse RPE/Choroid (nmol/mg protein)Mouse Cornea (nmol/mg protein)Mouse Lens (nmol/mg protein)Reference
Citrate~1.5~0.5~0.8~0.1[2]
a-Ketoglutarate~0.3~0.2~0.1~0.05[2]
Succinate~2.0~0.7~0.4~0.5[2]
Fumarate~0.2~0.1~0.05~0.02[2]
Malate~1.8~0.6~1.2~0.1[2]

This compound in Interconnected Metabolic Pathways

Beyond the TCA cycle, this compound is a crucial component of several other metabolic pathways, highlighting its role as a metabolic hub.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a vital mechanism for transferring reducing equivalents from NADH generated during glycolysis in the cytosol to the mitochondrial matrix for oxidative phosphorylation.[3][9] Cytosolic malate dehydrogenase reduces oxaloacetate to L-malate, consuming cytosolic NADH. L-malate is then transported into the mitochondria via the α-ketoglutarate/malate carrier. Inside the mitochondria, mitochondrial malate dehydrogenase re-oxidizes L-malate to oxaloacetate, regenerating NADH.

Gluconeogenesis

This compound plays a role in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[3] When precursors like lactate or certain amino acids are used, they are first converted to oxaloacetate within the mitochondria. This oxaloacetate is then reduced to L-malate to be transported out of the mitochondria into the cytosol, where it is converted back to oxaloacetate and can then proceed through the gluconeogenic pathway.[3]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation, a common prerequisite for studying mitochondrial metabolism.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Centrifuge and tubes

Procedure:

  • Harvest cultured cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

  • Homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in mitochondrial isolation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Malate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of malate dehydrogenase by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ (or vice versa).

Materials:

  • Isolated mitochondria or cell lysate

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • L-Malate solution

  • NAD+ solution

  • Oxaloacetate solution

  • NADH solution

  • Spectrophotometer capable of reading at 340 nm

Procedure for Forward Reaction (L-Malate to Oxaloacetate):

  • Prepare a reaction mixture containing assay buffer, NAD+, and the sample (mitochondria or lysate).

  • Initiate the reaction by adding L-malate.

  • Immediately measure the increase in absorbance at 340 nm over time.

  • The rate of change in absorbance is proportional to the MDH activity.

Procedure for Reverse Reaction (Oxaloacetate to L-Malate):

  • Prepare a reaction mixture containing assay buffer, NADH, and the sample.

  • Initiate the reaction by adding oxaloacetate.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • The rate of change in absorbance is proportional to the MDH activity.

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., cell extract, tissue homogenate)

  • Internal standard (e.g., 13C-labeled malic acid)

  • Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

  • Spike the biological sample with a known amount of the internal standard.

  • Precipitate proteins using a cold organic solvent.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Inject the supernatant onto the HPLC-MS/MS system.

  • Separate this compound from other metabolites using the HPLC column.

  • Detect and quantify this compound and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Metabolic Flux Analysis using 13C-labeled Substrates

This advanced technique allows for the determination of the rates (fluxes) of metabolic pathways, including the TCA cycle, by tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites.

Materials:

  • Cell culture medium with 13C-labeled glucose or glutamine

  • Cultured cells

  • Metabolite extraction reagents

  • GC-MS or LC-MS/MS system

Procedure:

  • Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose) for a defined period.

  • Harvest the cells and rapidly quench metabolism.

  • Extract intracellular metabolites.

  • Analyze the mass isotopologue distribution of TCA cycle intermediates, including this compound, using GC-MS or LC-MS/MS.

  • Use metabolic flux analysis software to fit the labeling data to a metabolic model of the TCA cycle and related pathways to calculate the intracellular metabolic fluxes.

Visualizations

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase NAD_in1 NAD+ SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase NAD_in2 NAD+ Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase GDP GDP Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase FAD FAD LMalate L-Malate Fumarate->LMalate Fumarase Oxaloacetate Oxaloacetate LMalate->Oxaloacetate Malate Dehydrogenase NAD_in3 NAD+ Oxaloacetate->Citrate NADH_out1 NADH NADH_out2 NADH GTP GTP FADH2 FADH2 NADH_out3 NADH MDH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay start Start: Biological Sample homogenize Homogenize/ Lyse Cells start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant (Cytosolic Fraction) centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 resuspend Resuspend in Assay Buffer pellet2->resuspend sample Prepared Sample (Lysate or Mitochondria) resuspend->sample mix Prepare Reaction Mix (Buffer, Sample, NAD+/NADH) sample->mix initiate Initiate Reaction (Add Malate/Oxaloacetate) mix->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure calculate Calculate MDH Activity measure->calculate

References

Stereoisomers of Malic Acid: A Technical Guide to Their Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malic acid, a dicarboxylic acid found in all living organisms, plays a crucial role in cellular metabolism.[1] Its chemical structure, C4H6O5, allows for the existence of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[2][3] This guide provides an in-depth exploration of the distinct properties of malic acid stereoisomers, their biological significance, and detailed experimental protocols relevant to their study.

The Stereoisomers of Malic Acid

Malic acid possesses a single chiral center, giving rise to two enantiomers: L-malic acid and D-malic acid. These molecules are non-superimposable mirror images of each other.[2][3] The naturally occurring form is predominantly this compound, which is an essential intermediate in the citric acid cycle (Krebs cycle).[1][2][4] The synthetic production of malic acid typically results in a racemic mixture, an equal-parts combination of L- and D-malic acid, often denoted as Dthis compound.[1][5][6]

Physicochemical Properties

The distinct spatial arrangements of the hydroxyl group in L- and D-malic acid lead to differences in their physical and chemical properties. These variations are critical in various applications, from food science to chiral synthesis in drug development.

PropertyThis compoundD-Malic AcidDthis compound (Racemic)
Melting Point 100-101°C[5][7]99-101°C[8]131-133°C[5][9][10]
Specific Rotation (aqueous) -2.3° (c=8.5, H2O)[5]Not commonly reported in aqueous solution
Specific Rotation (acetone) -5.7° (18°C)[4]+5.2° (18°C)[4][8]
pKa1 3.40 - 3.459[1][8][11]3.403.40
pKa2 5.05 - 5.20[1][8][11]5.055.20
Water Solubility (20°C) 55.8 g/100g [7]Slightly lower than L-isomer[2][3]55.8 g/100g [4]
Other Solubilities Soluble in methanol, ethanol, acetone.[5][12]Soluble in methanol, ethanol, acetone.[5]Soluble in water, ethanol, dioxane, acetone.[5][10]

Biological Significance and Metabolic Pathways

This compound is the biologically active isomer in most organisms, serving as a key intermediate in the citric acid cycle.[2][6] The enzyme fumarase stereospecifically catalyzes the reversible hydration of fumarate to this compound.[13][14] Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH. D-malic acid, while less common in nature, can be metabolized by some microorganisms.[5]

The following diagram illustrates the central role of this compound in the citric acid cycle, a vital pathway for cellular energy production.

Krebs_Cycle Fumarate Fumarate L_Malate L_Malate Fumarate->L_Malate Fumarase + H2O Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate Malate Dehydrogenase NAD+ -> NADH + H+

This compound in the Citric Acid Cycle

Experimental Protocols

The separation of enantiomers from a racemic mixture is a critical process in stereochemistry.[15] One common method is through the formation of diastereomeric salts.[15][16]

Principle: A racemic mixture of an acid (Dthis compound) is reacted with a chiral base (e.g., (S)-(-)-α-methylbenzylamine) to form a mixture of diastereomeric salts ((R,S) and (S,S) salts).[16] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[15][16]

Methodology:

  • Salt Formation: Dissolve racemic malic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

  • Isolation: Isolate the crystals by filtration. The crystals can be recrystallized to improve purity.

  • Regeneration of Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the malic acid and separate it from the chiral amine. The pure enantiomer of malic acid can then be extracted.

An alternative modern approach for the separation of malic acid enantiomers is ligand-exchange capillary electrophoresis using a chiral selector like copper(II)-L-tartrate.[17] For analytical purposes, derivatization with a chiral reagent followed by reversed-phase liquid chromatography can be employed.[18][19]

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule. A polarimeter is used to measure this optical rotation.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).[20]

  • Sample Preparation: Prepare a solution of the malic acid enantiomer of a known concentration in a suitable solvent (e.g., water or acetone).

  • Measurement: Fill the polarimeter sample tube with the solution, ensuring there are no air bubbles in the light path.[20]

  • Data Acquisition: Measure the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration in g/mL.[21][22]

Principle: The activity of fumarase can be determined by monitoring the conversion of L-malate to fumarate. The formation of fumarate can be measured by the increase in absorbance at 240 nm due to the double bond in fumarate.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.6). Add a known concentration of this compound as the substrate.

  • Enzyme Addition: Initiate the reaction by adding a small amount of fumarase enzyme solution.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 240 nm over time.

  • Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of fumarate at 240 nm. One unit of fumarase activity is typically defined as the amount of enzyme that converts one micromole of L-malate to fumarate per minute under the specified conditions.[23]

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the analysis and characterization of malic acid stereoisomers.

Workflow cluster_0 Separation cluster_1 Characterization Racemic_Malic_Acid Racemic_Malic_Acid Chiral_Resolution Chiral_Resolution Racemic_Malic_Acid->Chiral_Resolution L_Malic_Acid L_Malic_Acid Chiral_Resolution->L_Malic_Acid D_Malic_Acid D_Malic_Acid Chiral_Resolution->D_Malic_Acid Polarimetry Polarimetry L_Malic_Acid->Polarimetry Enzymatic_Assay Enzymatic_Assay L_Malic_Acid->Enzymatic_Assay D_Malic_Acid->Polarimetry

Analysis of Malic Acid Stereoisomers

References

natural sources and biosynthesis of L-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of L-Malic Acid

Introduction

This compound, a C4-dicarboxylic acid, is a key intermediate in the central metabolism of virtually all living organisms.[1][2] It exists in two stereoisomeric forms, L- and D-malic acid, with the L-isomer being the naturally occurring and biologically active form.[1][3] First isolated from apple juice in 1785, this compound contributes to the characteristic tart taste of many fruits and vegetables.[2][3][4] Beyond its role as a natural acidulant and flavor enhancer in the food and beverage industry, this compound is recognized by the US Department of Energy as a high-value, bio-based platform chemical with extensive applications in the pharmaceutical, cosmetic, and polymer industries.[1] This guide provides a comprehensive overview of the natural distribution of this compound and the intricate biochemical pathways governing its synthesis.

Natural Sources of this compound

This compound is ubiquitous in the plant kingdom, playing a crucial role in fruit metabolism and respiration.[3][5] It is the predominant acid in many fruits, contributing significantly to their sourness, particularly when unripe.[3][5] The concentration of this compound varies depending on the species, variety, ripeness, and cultivation conditions.[3][6] Fruits and vegetables are the primary dietary sources of this organic acid.

This compound Content in Fruits and Vegetables

The following table summarizes the concentration of this compound found in various natural sources. It is important to note that these values can vary.

Fruit/VegetableThis compound Concentration (g/L or g/kg)Reference(s)
ApplesHigh proportions, over 90% of total acid content[3][4]
GrapesUp to 5 g/L[3][5]
CherriesHigh concentrations[3][4][5]
PlumsHigh concentrations[3][5]
PeachesHigh concentrations[3][5]
PearsHigh concentrations[3][5]
ApricotsHigh concentrations[3][5]
BlackberriesHigh concentrations[3][5]
BlueberriesHigh concentrations[3][5]
QuinceHigh concentrations[3][5]
RhubarbPrimary flavor component[3]
TomatoesPresent[4][5][7]
CarrotsPresent[4][8]
BroccoliPresent[4]
PeasPresent[4][8]
PotatoesPresent[4][7][8]
Citrus FruitsLower concentrations[3][5]

Biosynthesis of this compound

Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for the production of this compound.[9][10][11] Various microorganisms, including filamentous fungi, yeasts, and bacteria, can naturally produce this compound as an intermediate of the tricarboxylic acid (TCA) cycle.[9] Metabolic engineering strategies have been extensively employed to enhance production by redirecting carbon flux towards L-malate. The primary biosynthetic routes are the reductive tricarboxylic acid (rTCA) pathway, the oxidative TCA cycle, and the glyoxylate pathway.[1][9][10][12]

Reductive Tricarboxylic Acid (rTCA) Pathway

The rTCA pathway, also known as the cytosolic reductive pathway, is considered the most efficient for this compound production, with a theoretical yield of 2 moles of malate per mole of glucose.[13][14] This pathway involves the carboxylation of pyruvate to form oxaloacetate, which is then reduced to L-malate.[1][15]

Key enzymes in this pathway are:

  • Pyruvate carboxylase (PYC): Catalyzes the fixation of CO2 onto pyruvate to form oxaloacetate.[1]

  • Malate dehydrogenase (MDH): Catalyzes the NADH-dependent reduction of oxaloacetate to L-malate.[1]

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PYC) L_Malate This compound Oxaloacetate->L_Malate Malate Dehydrogenase (MDH) NAD NAD⁺ L_Malate->NAD CO2 CO₂ CO2->Oxaloacetate NADH NADH + H⁺ NADH->Oxaloacetate

Caption: Cytosolic reductive TCA pathway for this compound synthesis.

Oxidative Tricarboxylic Acid (TCA) Cycle

The conventional TCA cycle, located in the mitochondria, can also lead to the accumulation of this compound. In this pathway, acetyl-CoA condenses with oxaloacetate to form citrate, which then undergoes a series of oxidative reactions to regenerate oxaloacetate, producing L-malate as an intermediate. The theoretical yield from this pathway is lower, at 1 mole of malate per mole of glucose.[1]

G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate CS Isocitrate Isocitrate Citrate->Isocitrate ACN aKetoglutarate α-Ketoglutarate Isocitrate->aKetoglutarate IDH SuccinylCoA Succinyl-CoA aKetoglutarate->SuccinylCoA KDH Succinate Succinate SuccinylCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH L_Malate This compound Fumarate->L_Malate FUM Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate MDH Oxaloacetate->Citrate

Caption: this compound as an intermediate in the oxidative TCA cycle.

Glyoxylate Pathway

The glyoxylate pathway is an anabolic variation of the TCA cycle found in some microorganisms, which allows for the synthesis of C4-dicarboxylic acids from C2 compounds like acetyl-CoA.[9][10] This pathway bypasses the decarboxylation steps of the TCA cycle.

Key enzymes unique to this pathway are:

  • Isocitrate lyase (ICL): Cleaves isocitrate into succinate and glyoxylate.[10][16]

  • Malate synthase (MS): Condenses glyoxylate with acetyl-CoA to form L-malate.[10][16]

The maximum theoretical yield via the glyoxylate cycle is 1 mole of malate per mole of glucose, as the conversion of pyruvate to acetyl-CoA involves carbon loss.[10]

G Start Prepare Sample, Blank, Standard Mix1 Add Buffer, NAD⁺, L-Glutamate, GOT Start->Mix1 Read1 Incubate (3 min) Read A1 at 340 nm Mix1->Read1 Mix2 Add L-MDH (Start Reaction) Read1->Mix2 Read2 Incubate (5-10 min) Read A2 at 340 nm Mix2->Read2 Calc Calculate ΔA and Concentration Read2->Calc

References

L-Malic Acid: A Pivotal Precursor in Core Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid, a dicarboxylic acid, is a central metabolite in cellular bioenergetics and biosynthesis.[1][2][3] As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a critical role in the generation of ATP.[4][5][6] Beyond its role in energy metabolism, this compound serves as a crucial precursor for gluconeogenesis and participates in anaplerotic reactions to replenish TCA cycle intermediates.[7][8] Emerging research also highlights its function as a signaling molecule, with implications for drug development, particularly in oncology.[1][9][10] This technical guide provides a comprehensive overview of this compound's role as a precursor in these fundamental metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound in Core Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is the central hub of cellular respiration, occurring within the mitochondrial matrix of eukaryotic cells.[4][6] this compound is a key intermediate in this eight-step cycle.

Formation and Conversion of this compound in the TCA Cycle:

  • Formation: this compound is formed from the hydration of fumarate, a reaction catalyzed by the enzyme fumarase.[5]

  • Conversion: this compound is then oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[5] This NADH molecule subsequently enters the electron transport chain to produce ATP.

The regeneration of oxaloacetate is crucial for the continuation of the cycle, as it condenses with acetyl-CoA to form citrate in the first step.[6]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#F1F3F4"]; Citrate [label="Citrate", fillcolor="#F1F3F4"]; Isocitrate [label="Isocitrate", fillcolor="#F1F3F4"]; AlphaKetoglutarate [label="α-Ketoglutarate", fillcolor="#F1F3F4"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#F1F3F4"]; Succinate [label="Succinate", fillcolor="#F1F3F4"]; Fumarate [label="Fumarate", fillcolor="#F1F3F4"]; Malate [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> Citrate; Oxaloacetate -> Citrate; Citrate -> Isocitrate; Isocitrate -> AlphaKetoglutarate [label="NADH", color="#34A853"]; AlphaKetoglutarate -> SuccinylCoA [label="NADH", color="#34A853"]; SuccinylCoA -> Succinate [label="GTP", color="#EA4335"]; Succinate -> Fumarate [label="FADH₂", color="#EA4335"]; Fumarate -> Malate; Malate -> Oxaloacetate [label="NADH", color="#34A853"]; } caption: "Simplified overview of the Tricarboxylic Acid (TCA) Cycle."

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates, ensuring a constant supply of glucose for vital organs like the brain.[6] this compound is a key intermediate in this pathway, acting as a shuttle for oxaloacetate from the mitochondria to the cytosol.

Mitochondrial oxaloacetate cannot directly cross the inner mitochondrial membrane. Therefore, it is first reduced to this compound by mitochondrial malate dehydrogenase. This compound is then transported into the cytosol via the malate-aspartate shuttle. In the cytosol, this compound is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase. Cytosolic oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate carboxykinase (PEPCK) to form phosphoenolpyruvate (PEP), a key precursor for gluconeogenesis.[6]

Gluconeogenesis_Shuttle cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Pyruvate_mito Pyruvate Oxaloacetate_mito Oxaloacetate Pyruvate_mito->Oxaloacetate_mito Pyruvate Carboxylase Malate_mito This compound Oxaloacetate_mito->Malate_mito Malate Dehydrogenase 2 (reduces NAD+) Malate_cyto This compound Malate_mito->Malate_cyto Malate Transporter Oxaloacetate_cyto Oxaloacetate Malate_cyto->Oxaloacetate_cyto Malate Dehydrogenase 1 (produces NADH) PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps

Anaplerotic Reactions

Anaplerotic reactions are essential for replenishing TCA cycle intermediates that are diverted for biosynthetic purposes, such as the synthesis of amino acids and fatty acids.[7][8] this compound plays a central role in these "filling up" reactions.

One of the principal anaplerotic pathways is the conversion of pyruvate to this compound. This can occur through two main enzymatic reactions:

  • Pyruvate carboxylase converts pyruvate to oxaloacetate, which can then be reduced to this compound. This reaction is activated by acetyl-CoA, signaling a need for more TCA cycle intermediates.[7]

  • Malic enzyme catalyzes the reductive carboxylation of pyruvate to this compound, a reaction that consumes NADPH.[11]

These reactions ensure that the TCA cycle can continue to function efficiently, even when its intermediates are being used for other cellular processes.

Anaplerotic_Reactions Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (+ Acetyl-CoA) Malate This compound Pyruvate->Malate Malic Enzyme (- NADPH) Oxaloacetate->Malate Malate Dehydrogenase TCACycle TCA Cycle Oxaloacetate->TCACycle Malate->TCACycle

Quantitative Data on this compound Metabolism

The concentration and metabolic flux of this compound and other TCA cycle intermediates can vary significantly depending on the cell type, physiological state, and genetic background. The following tables summarize quantitative data from studies on microbial this compound production and cancer cell metabolism.

This compound Production in Engineered Microorganisms

Metabolic engineering strategies have been employed to enhance this compound production in various microorganisms. These strategies often involve the manipulation of pathways leading to and from this compound to increase its accumulation.

MicroorganismGenetic ModificationThis compound Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Aspergillus oryzaeOverexpression of pyruvate carboxylase and malate dehydrogenase1650.681.38[2]
Penicillium viticolaWild Type1311.34 (mol/mol)1.36[8]
Ustilago trichophoraAdaptive laboratory evolution1960.820.39[8]
Aspergillus flavusWild Type113--[8]
Intracellular Concentrations of TCA Cycle Intermediates

The intracellular concentrations of TCA cycle intermediates, including this compound, can be altered in various pathological conditions, such as cancer.

MetaboliteHaCaT Cells (Normal Keratinocytes)A431 Cells (Squamous Cell Carcinoma)SW480 Cells (Colon Adenocarcinoma)Reference
CitrateLowerHigher-[12]
IsocitrateHigher-Higher[12]
α-KetoglutarateHigher-Higher[12]
SuccinateHigherLower-[12]
FumarateHigher-Higher[12]
MalateLowerHigherLower[12]

Experimental Protocols

Enzymatic Assay for this compound

This method is based on the spectrophotometric measurement of NADH produced in the enzymatic conversion of this compound to oxaloacetate.

Principle: this compound is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) in the presence of NAD+. The resulting oxaloacetate is then transaminated with L-glutamate to L-aspartate and α-ketoglutarate in a reaction catalyzed by glutamate-oxaloacetate transaminase (GOT). The amount of NADH formed is stoichiometric to the amount of this compound and is measured by the increase in absorbance at 340 nm.[9][13]

Reagents:

  • Buffer solution (pH 10.0) containing glycylglycine and L-glutamate.

  • Nicotinamide adenine dinucleotide (NAD+) solution.

  • Glutamate-oxaloacetate transaminase (GOT) suspension.

  • L-malate dehydrogenase (L-MDH) solution.

  • This compound standard solution.

Procedure:

  • Sample Preparation: Dilute the sample to obtain an this compound concentration between 0.04 and 0.35 g/L.[14] If the sample is highly colored, decolorize with polyvinylpolypyrrolidone (PVPP).[14]

  • Assay:

    • Pipette buffer, NAD+ solution, GOT suspension, and the sample (or standard or water for blank) into a cuvette.

    • Mix and read the initial absorbance (A1) at 340 nm after about 3 minutes.

    • Start the reaction by adding L-MDH solution.

    • Mix and read the final absorbance (A2) after the reaction is complete (approximately 5-10 minutes).

  • Calculation: Calculate the absorbance difference (ΔA = A2 - A1) for the sample and the blank. The concentration of this compound is calculated using the molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).[14]

Targeted Metabolomics of TCA Cycle Intermediates using LC-MS/MS

This protocol describes a method for the simultaneous quantitative analysis of TCA cycle intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Principle: Cellular metabolites are extracted and separated using liquid chromatography. The separated metabolites are then ionized and detected by a mass spectrometer, which provides high sensitivity and specificity for quantification.

Experimental Workflow:

Metabolomics_Workflow A 1. Sample Collection & Quenching B 2. Metabolite Extraction A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing C->D E 5. Statistical Analysis & Pathway Analysis D->E

Procedure:

  • Sample Collection and Quenching: Harvest cells and immediately quench metabolic activity by rapidly freezing in liquid nitrogen or using a cold methanol solution.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted metabolites using a suitable liquid chromatography column (e.g., a C18 column).[15] A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically used.[15]

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

  • Data Processing and Analysis: Process the raw data to obtain peak areas for each metabolite. Quantify the concentrations using a calibration curve generated from standards.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[16][17][18]

Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose). The 13C label is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of key metabolites (often proteinogenic amino acids) using GC-MS or LC-MS/MS, the intracellular metabolic fluxes can be calculated using a computational model.[17]

Experimental Workflow:

Procedure:

  • Isotopic Labeling Experiment: Culture cells in a defined medium with a specific 13C-labeled substrate until a metabolic and isotopic steady state is reached.

  • Sample Collection and Hydrolysis: Harvest the biomass and hydrolyze the proteins to release amino acids.

  • Derivatization: For GC-MS analysis, derivatize the amino acids to make them volatile.

  • Mass Spectrometry: Analyze the mass isotopomer distribution of the derivatized amino acids.

  • Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.

This compound in Signaling and Drug Development

Recent studies have revealed that this compound is not just a metabolic intermediate but also a signaling molecule with potential therapeutic applications.[9]

Role in Cancer Metabolism and Signaling

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis and anaplerosis to support rapid proliferation. This compound and its associated enzymes, such as malic enzyme, play a significant role in this metabolic reprogramming.[2] For instance, malic enzyme can contribute to the generation of NADPH, which is crucial for antioxidant defense and fatty acid synthesis in cancer cells.

Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.[3][10] Studies have indicated that malic acid can trigger apoptosis in human epidermal keratinocytes and has anticarcinogenic effects on glioblastoma cells through a necrotic cell death mechanism.[1][3][10][19]

Malic_Acid_Cancer_Signaling Malic_Acid This compound ME1_ME2 Malic Enzyme 1/2 Malic_Acid->ME1_ME2 Apoptosis Apoptosis Malic_Acid->Apoptosis Necrosis Necrosis Malic_Acid->Necrosis NADPH NADPH ME1_ME2->NADPH Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense Fatty_Acid_Synthesis Fatty Acid Synthesis NADPH->Fatty_Acid_Synthesis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Necrosis->Cancer_Cell Antioxidant_Defense->Cancer_Cell Fatty_Acid_Synthesis->Cancer_Cell

Applications in Drug Formulation

This compound is also utilized in the pharmaceutical industry as an excipient in drug formulations. Its properties as an acidulant, pH adjuster, and taste-masking agent make it a valuable component in various oral medications.[20] It can also enhance the solubility and stability of certain active pharmaceutical ingredients.[20]

Conclusion

This compound stands as a cornerstone of cellular metabolism, with its roles as a precursor in the TCA cycle, gluconeogenesis, and anaplerotic reactions being fundamental to cellular life. The quantitative analysis of its metabolic flux and intracellular concentration provides valuable insights into cellular physiology and pathology. The detailed experimental protocols presented herein offer a guide for researchers to investigate the multifaceted roles of this key metabolite. Furthermore, the emerging understanding of this compound as a signaling molecule opens new avenues for therapeutic intervention and drug development. A thorough comprehension of the metabolic pathways and regulatory networks centered around this compound is, therefore, indispensable for researchers and professionals in the life sciences and pharmaceutical industries.

References

A Technical Guide to the Biochemical Properties of L-Malic Acid at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Malic acid, a naturally occurring dicarboxylic acid, is a central metabolite in all living organisms.[1][2] Its biochemical behavior is critically dependent on the ambient pH. At physiological pH, typically around 7.4, this compound exists almost exclusively as its dianionic form, L-malate. This state dictates its metabolic function, its interaction with enzymes and transporters, and its overall role in cellular homeostasis. This document provides a comprehensive technical overview of the physicochemical properties, metabolic significance, and protein interactions of L-malate at physiological pH. It further details common experimental protocols for characterizing these properties, aimed at providing researchers with a practical guide for their work.

Physicochemical Properties of this compound

This compound (2-hydroxybutanedioic acid) is a C4-dicarboxylic acid with two ionizable carboxyl groups.[3] The protonation state of these groups is determined by their acid dissociation constants (pKa).

Ionization State at Physiological pH

The two pKa values of this compound are approximately 3.4 and 5.1.[2][4][5] The Henderson-Hasselbalch equation dictates that at a pH significantly above the pKa, the acidic group will be predominantly in its deprotonated (conjugate base) form. Physiological pH (~7.4) is more than two pH units higher than the second pKa value. Consequently, both carboxylic acid groups are deprotonated, and the molecule carries a net charge of -2. This dianionic form is known as L-malate.[3][6]

G cluster_ionization Ionization States of this compound cluster_physpH At Physiological pH (~7.4) MalicAcid This compound (Fully Protonated) (pH < pKa1) Monoanion L-Malate Monoanion (pKa1 < pH < pKa2) MalicAcid->Monoanion - H+ (pKa1 ≈ 3.4) Dianion L-Malate Dianion (pH > pKa2) Monoanion->Dianion - H+ (pKa2 ≈ 5.1) PhysForm Predominant Form: L-Malate Dianion

Caption: Ionization cascade of this compound with increasing pH.

Quantitative Physicochemical Data

The core properties of this compound are summarized below. These values are fundamental for experimental design, including buffer preparation and metabolic modeling.

PropertyValueReference(s)
Molecular Formula C₄H₆O₅[2][3][5]
Molar Mass 134.09 g/mol [2][4][7]
pKa1 (25 °C) 3.40 - 3.51[2][3][4]
pKa2 (25 °C) 5.03 - 5.20[2][3][4]
Predominant Form at pH 7.4 L-malate dianion (C₄H₄O₅²⁻)[3][6]
Appearance White crystalline powder[3]
Water Solubility (20 °C) 558 g/L[2]

Metabolic Significance of L-Malate

As the biologically prevalent form, L-malate is a crucial intermediate in several core metabolic pathways.

The Citric Acid (TCA) Cycle

L-malate is a key intermediate in the TCA cycle, a central hub of cellular respiration. It is formed by the hydration of fumarate, a reaction catalyzed by the enzyme fumarase. Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that reduces NAD⁺ to NADH.[2][8] This NADH is then utilized by the electron transport chain to generate ATP.

G cluster_tca TCA Cycle Intermediate Steps Fumarate Fumarate Malate L-Malate Fumarate->Malate Fumarase + H₂O Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase NAD⁺ → NADH + H⁺

Caption: L-Malate's role in the Citric Acid (TCA) Cycle.

Malate-Aspartate Shuttle

Cytosolic NADH generated during glycolysis cannot directly cross the inner mitochondrial membrane. The malate-aspartate shuttle provides a mechanism to transport these reducing equivalents into the mitochondrial matrix. In this cycle, cytosolic oxaloacetate is reduced to L-malate, which is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, regenerating NADH inside the matrix.[8]

Gluconeogenesis and Anaplerosis

L-malate is a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[9] It can be exported from the mitochondria to the cytosol and converted to oxaloacetate, which then enters the gluconeogenic pathway. Additionally, the formation of malate from pyruvate serves as an anaplerotic reaction, replenishing TCA cycle intermediates that may have been diverted for biosynthetic purposes.[2]

Interactions with Proteins and Transporters

At physiological pH, the dianionic L-malate interacts specifically with various enzymes and membrane transport proteins.

Enzyme Kinetics: Malate Dehydrogenase (MDH)

Malate dehydrogenase (MDH) catalyzes the reversible NAD⁺-dependent oxidation of L-malate.[8] The kinetics of this reaction are crucial for regulating metabolic flux. MDH follows an ordered Bi-Bi kinetic mechanism, where NAD⁺ binds to the enzyme first, followed by L-malate, and the products (oxaloacetate and NADH) are released sequentially.[8] At pH 8.0, which is near physiological conditions, supernatant MDH can exhibit substrate activation by L-malate.[10]

Kinetic Parameter (Supernatant MDH, pH 8.0)Non-activatedActivatedReference
Km for L-malate 0.036 mM0.2 mM[10]
Km for NAD⁺ 0.14 mM0.047 mM[10]
Turnover Number 0.46 x 10⁴ min⁻¹1.1 x 10⁴ min⁻¹[10]
Membrane Transport

The transport of the charged L-malate dianion across biological membranes is facilitated by specific carrier proteins. For instance, in E. coli, transport into the cytoplasm can be mediated by a C4 dicarboxylate symporter or a dicarboxylate antiporter.[9] In eukaryotes, distinct transporters move malate across the inner mitochondrial membrane as part of the malate-aspartate shuttle. The efficiency and regulation of these transporters are critical for coordinating metabolism between cellular compartments.

Experimental Protocols

Accurate characterization of this compound's properties is essential for research. The following sections detail standard methodologies.

Protocol: Determination of pKa by Potentiometric Titration

This method precisely determines the pKa values by creating a titration curve.[11][12][13]

Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH). Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[12]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[12][13]

  • Procedure: Add the NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[12] Continue until the pH reaches approximately 12.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoint of the flat buffer regions on the curve).[14]

G cluster_workflow Workflow: pKa Determination by Potentiometric Titration A Prepare 0.1 M this compound & 0.1 M NaOH Solutions C Titrate Acid with Base Record pH vs. Volume A->C B Calibrate pH Meter (pH 4, 7, 10) B->C D Plot Titration Curve (pH vs. Volume NaOH) C->D E Identify Half-Equivalence Points D->E F Determine pKa1 and pKa2 (pH at half-equivalence) E->F

Caption: Experimental workflow for determining pKa values.

Protocol: Characterization of Malate Dehydrogenase Kinetics

This spectrophotometric assay measures enzyme activity by monitoring the change in NADH concentration.[15]

Methodology:

  • Principle: The activity of MDH in the direction of malate oxidation is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[15]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 7.5-8.0.[15]

    • Substrate Stock: A series of L-malate solutions of varying concentrations.

    • Cofactor Stock: A stock solution of NAD⁺ (e.g., 10 mM). The final concentration in the assay should be saturating.

    • Enzyme Solution: A solution of purified MDH of known concentration.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, a fixed concentration of NAD⁺, and a specific concentration of L-malate.

    • Initiate the reaction by adding a small volume of the MDH enzyme solution.

    • Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 1-2 minutes). The initial linear rate is the initial velocity (v₀).

    • Repeat the assay for each different concentration of L-malate, keeping the NAD⁺ and enzyme concentrations constant.

  • Data Analysis: Calculate the initial velocity for each L-malate concentration. Plot the initial velocity (v₀) against the L-malate concentration ([S]). Analyze the data using Michaelis-Menten or Lineweaver-Burk plots to determine the kinetic parameters Km and Vmax.[15]

G cluster_workflow Workflow: MDH Kinetic Analysis A Prepare Reagents: Buffer, NAD+, L-Malate stocks, Enzyme B Set up Assay in Cuvette (Fixed [NAD+], Varying [L-Malate]) A->B C Initiate Reaction with MDH B->C D Measure Initial Rate (v₀) (ΔAbsorbance at 340 nm / time) C->D E Repeat for Each [L-Malate] D->E F Plot v₀ vs. [L-Malate] (e.g., Michaelis-Menten Plot) E->F Generate Dataset G Calculate Km and Vmax F->G

Caption: Workflow for enzyme kinetic analysis of Malate Dehydrogenase.

References

L-Malic Acid: A Pivotal Player in Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Malic acid, a dicarboxylic acid and a key intermediate in the citric acid cycle, plays a central role in the metabolic pathway of gluconeogenesis—the synthesis of new glucose from non-carbohydrate precursors. This process is vital for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise. This technical guide provides a comprehensive overview of this compound's involvement in gluconeogenesis, detailing the core biochemical pathways, regulatory mechanisms, quantitative data, and experimental protocols relevant to its study.

The Core Role of this compound in the Gluconeogenic Pathway

Gluconeogenesis primarily occurs in the liver and, to a lesser extent, in the kidney cortex.[1] The pathway bypasses the irreversible steps of glycolysis to convert precursors like lactate, pyruvate, glycerol, and certain amino acids into glucose. This compound's critical function lies in its ability to shuttle reducing equivalents (in the form of NADH) and carbon skeletons from the mitochondria to the cytosol, where the later steps of gluconeogenesis take place.

The initial steps of gluconeogenesis from pyruvate occur within the mitochondrial matrix. Pyruvate is first carboxylated to oxaloacetate by pyruvate carboxylase. However, the inner mitochondrial membrane is impermeable to oxaloacetate. To circumvent this, oxaloacetate is reduced to L-malate by mitochondrial malate dehydrogenase (MDH2), a reaction that simultaneously oxidizes NADH to NAD+. L-malate is then transported across the mitochondrial membrane into the cytosol via the malate-aspartate shuttle.[2][3][4]

Once in the cytosol, L-malate is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase (MDH1), reducing NAD+ to NADH. This cytosolic NADH is crucial for a subsequent step in gluconeogenesis catalyzed by glyceraldehyde-3-phosphate dehydrogenase. The regenerated oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate carboxykinase (PEPCK) to form phosphoenolpyruvate (PEP), a key intermediate that can then proceed through the reversed glycolytic pathway to form glucose.[3][4]

Quantitative Data on this compound's Contribution to Gluconeogenesis

The contribution of this compound to gluconeogenesis can be quantified using isotopic tracer studies. These experiments allow researchers to follow the metabolic fate of labeled L-malate and measure its incorporation into glucose. The following table summarizes data from a study on kidney-cortex slices from starved rats, illustrating the gluconeogenic flux from L-malate.

SubstrateConditionRate of Glucose Formation (µmol/g dry wt/h)Reference
10 mM L-[U-14C]MalateStarved Rat Kidney Cortex Slices45.3 ± 2.1[5]
10 mM L-Lactate + 1 mM [1-14C]AcetateStarved Rat Kidney Cortex Slices63.2 ± 3.5[5]
10 mM L-Malate + 1 mM [1-14C]AcetateStarved Rat Kidney Cortex Slices58.9 ± 2.9[5]

Signaling Pathways and Regulation

The involvement of this compound in gluconeogenesis is tightly regulated at multiple levels, including substrate availability, allosteric control of enzymes, and hormonal signaling.

Allosteric Regulation

Key enzymes in the pathway are subject to allosteric regulation.

  • Pyruvate Carboxylase: Activated by acetyl-CoA, which signals an abundance of fatty acid oxidation products and the need for oxaloacetate production.[6]

  • PEPCK: Inhibited by ADP, indicating a low energy state in the cell.[6]

  • Malate Dehydrogenase: The activity of both mitochondrial and cytosolic MDH is influenced by the NAD+/NADH ratio in their respective compartments. High concentrations of oxaloacetate can also inhibit the reaction.[7] Citrate has been shown to act as an allosteric regulator, activating the oxidation of malate to oxaloacetate and inhibiting the reverse reaction.[7]

Hormonal Regulation

Hormones such as glucagon and insulin play a crucial role in regulating gluconeogenesis at the transcriptional level.

  • Glucagon: Released during fasting, glucagon stimulates the transcription of genes encoding key gluconeogenic enzymes, including PEPCK.[3]

  • Insulin: Released in the fed state, insulin suppresses the expression of these same genes, thereby inhibiting gluconeogenesis.[3][8]

Gluconeogenesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate PC Pyruvate Carboxylase Pyruvate_m->PC ATP -> ADP + Pi CO2 Oxaloacetate_m Oxaloacetate MDH2 Mitochondrial Malate Dehydrogenase (MDH2) Oxaloacetate_m->MDH2 L_Malate_m L-Malate L_Malate_c L-Malate L_Malate_m->L_Malate_c Malate-Aspartate Shuttle NADH_m NADH + H+ NADH_m->MDH2 NAD_m NAD+ AcetylCoA Acetyl-CoA AcetylCoA->PC + PC->Oxaloacetate_m MDH2->L_Malate_m MDH2->NAD_m MDH1 Cytosolic Malate Dehydrogenase (MDH1) L_Malate_c->MDH1 Oxaloacetate_c Oxaloacetate PEPCK PEPCK Oxaloacetate_c->PEPCK GTP -> GDP CO2 PEP Phosphoenolpyruvate (PEP) Gluconeogenesis_steps Multiple Steps PEP->Gluconeogenesis_steps Glucose Glucose NAD_c NAD+ NAD_c->MDH1 NADH_c NADH + H+ NADH_c->Gluconeogenesis_steps MDH1->Oxaloacetate_c MDH1->NADH_c PEPCK->PEP Gluconeogenesis_steps->Glucose

Figure 1: The central role of this compound in the gluconeogenic pathway.

Experimental Protocols

Malate Dehydrogenase (MDH) Activity Assay

This protocol describes a colorimetric assay to measure MDH activity in cell or tissue lysates. The assay is based on the MDH-catalyzed oxidation of malate, where the resulting NADH reduces a probe to produce a colored product.

Materials:

  • MDH Assay Buffer

  • MDH Substrate (L-Malate)

  • NAD+ Solution

  • Developer Solution

  • WST Solution (colorimetric probe)

  • Cofactor Solution

  • 96-well flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 440 nm

  • Cell or tissue homogenizer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in 4 volumes of ice-cold MDH Assay Buffer.[9]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[9]

    • Collect the supernatant (soluble fraction) for the assay.

    • Prepare serial dilutions of the sample if the MDH activity is unknown to ensure readings are within the linear range of the assay.

    • Add 10 µL of the prepared sample to a well of a 96-well plate.

    • Prepare a blank by adding 10 µL of MDH Assay Buffer to a separate well.[9]

  • Assay Reaction:

    • Prepare a working reagent by mixing the following components for each reaction: 60 µL MDH Assay Buffer, 10 µL Developer Solution (1X), 5 µL NAD+ Solution, 5 µL WST Solution, 5 µL Cofactor Solution, and 5 µL MDH Substrate.[9]

    • Add 90 µL of the working reagent mix to each well containing the sample and the blank.

    • Mix well and immediately start recording the optical density (OD) at 440 nm at regular intervals (e.g., every 5 minutes) for a total of 40 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔOD440/min) from the linear portion of the reaction curve.

    • The MDH activity can be calculated using the extinction coefficient of the colored product and the sample dilution factor. One unit of MDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay

This protocol details a coupled enzyme assay to measure PEPCK activity in the direction of carboxylation. The oxaloacetate produced by PEPCK is immediately reduced to malate by an excess of malate dehydrogenase, and the concomitant oxidation of NADH is monitored spectrophotometrically at 340 nm.[10][11]

Materials:

  • PEPCK Extraction Buffer

  • PEPCK Assay Mix (containing Hepes-KOH, KCl, NADH, MgCl2, MnCl2, DTT, NaHCO3, ATP, and Malate Dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cell or tissue homogenizer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Homogenize frozen tissue powder in PEPCK Extraction Buffer.[10]

    • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.[10]

    • Collect the supernatant (clarified extract) for the assay.

  • Assay Reaction:

    • Pipette 2-10 µL of the clarified extract into a well of a UV-transparent 96-well plate.[11]

    • Add 150 µL of the PEPCK Assay Mix to each well.[11]

    • Initiate the reaction by adding PEP.

    • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 5-10 seconds for up to 5 minutes.[10]

  • Data Analysis:

    • Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

    • The PEPCK activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of PEPCK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[11]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_flux_analysis Gluconeogenic Flux Analysis Tissue Cell/Tissue Sample Homogenization Homogenization (e.g., Dounce or Potter-Elvehjem) Tissue->Homogenization Tracer [13C] or [14C] L-Malate Tracer Infusion Tissue->Tracer Centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Centrifugation1 Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Collect Supernatant Centrifugation2 High-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Pellet Centrifugation2->Mitochondria Collect Pellet Cytosol Cytosolic Fraction (Supernatant) Centrifugation2->Cytosol Collect Supernatant MDH_Assay Malate Dehydrogenase Activity Assay Mitochondria->MDH_Assay Cytosol->MDH_Assay PEPCK_Assay PEPCK Activity Assay Cytosol->PEPCK_Assay Incubation Incubation with Cells/Tissue Slices Tracer->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Glucose_Analysis Quantification of Labeled Glucose Analysis->Glucose_Analysis

Figure 2: A generalized experimental workflow for studying this compound's role in gluconeogenesis.

Regulatory_Signaling Fasting Fasting/ Low Blood Glucose Glucagon Glucagon Release Fasting->Glucagon cAMP ↑ cAMP Glucagon->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression ↑ PEPCK Gene Transcription CREB->Gene_Expression Gluconeogenesis_up ↑ Gluconeogenesis Gene_Expression->Gluconeogenesis_up Fed_State Fed State/ High Blood Glucose Insulin Insulin Release Fed_State->Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt FOXO1 FOXO1 Inhibition PI3K_Akt->FOXO1 Gene_Expression_down ↓ PEPCK Gene Transcription FOXO1->Gene_Expression_down inhibition Gluconeogenesis_down ↓ Gluconeogenesis Gene_Expression_down->Gluconeogenesis_down AcetylCoA ↑ Acetyl-CoA (from Fatty Acid Oxidation) PC_activation Pyruvate Carboxylase Activation AcetylCoA->PC_activation PC_activation->Gluconeogenesis_up ADP ↑ ADP PEPCK_inhibition PEPCK Inhibition ADP->PEPCK_inhibition PEPCK_inhibition->Gluconeogenesis_down

Figure 3: Key regulatory signals controlling gluconeogenesis with a focus on this compound's involvement.

Conclusion

This compound is an indispensable metabolite in the process of gluconeogenesis, acting as a critical shuttle for both carbon skeletons and reducing equivalents between the mitochondria and the cytosol. Its transport and subsequent enzymatic conversions are tightly regulated to ensure that glucose synthesis is responsive to the energetic and hormonal state of the organism. A thorough understanding of the role of this compound in this pathway is essential for researchers and professionals in the fields of metabolic diseases and drug development, as targeting the enzymes and transporters involved in malate metabolism may offer novel therapeutic strategies for conditions such as type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital area of metabolic research.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of L-Malic Acid for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical characteristics of L-Malic acid. The information presented herein is intended to support laboratory research, scientific experimentation, and drug development activities by providing essential data and standardized protocols.

Chemical Identity and Structure

This compound, systematically named (2S)-2-hydroxybutanedioic acid, is a naturally occurring dicarboxylic acid found in all living organisms.[1][2] It plays a central role in the citric acid (Krebs) cycle. Its stereoisomeric form, D-Malic acid, is not found naturally, while the synthetic commercial product is often a racemic mixture of L- and D-isomers, known as Dthis compound.[3][4] It is crucial to distinguish between the L-form and the DL-racemic mixture, as their physical properties, notably the melting point, differ significantly.[3][5]

Chemical Structure:

L_Malic_Acid_Structure Chemical Structure of this compound cluster_structure C1 HOOC C2 *CH(OH) C1->C2 C3 CH₂ C2->C3 C4 COOH C3->C4

Caption: 2D chemical structure of this compound.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₆O₅[1]
Molecular Weight 134.09 g/mol [1]
Appearance White crystalline powder, granules, or needles[1]
Melting Point 101-103 °C[3]
Boiling Point Decomposes at 140 °C[3]
Density 1.595 g/cm³[3]
pKa₁ 3.40 - 3.51
pKa₂ 5.03 - 5.20

Note: The racemic mixture, Dthis compound, has a higher melting point of approximately 131-133 °C.[3][4][6]

Table 2: Solubility Profile
SolventSolubilitySource(s)
Water 55.8 g / 100 g at 20 °C
Methanol Soluble[3]
Ethanol 45.5 g / 100 g at 20 °C
Acetone Soluble[3]
Dioxane Soluble[3]
Benzene Insoluble[3]

Spectroscopic Data

Table 3: Spectroscopic Information
TechniqueSolventKey Peaks / Chemical Shifts (δ)Source(s)
¹H NMR D₂Oδ 4.60 (dd, 1H, -CH(OH)-), δ 2.91 (dd, 1H, -CH₂-), δ 2.86 (dd, 1H, -CH₂-)[7]
¹³C NMR H₂O (pH 7.0)δ 183.58, δ 182.41, δ 73.12, δ 45.34[8]
FTIR (Solid) ~3300-3500 cm⁻¹ (O-H stretch, broad), ~1720 cm⁻¹ (C=O stretch), ~1272 cm⁻¹ (C-O stretch)[9]

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical parameters of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point.

  • Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of high purity.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the solubility of this compound in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of deionized water in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.

  • Calculation: The solubility is expressed in grams per 100 mL or moles per liter.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration: The base is added to the this compound solution in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points, corresponding to the neutralization of the two carboxylic acid groups, are identified from the points of maximum slope.

  • pKa Determination: The pKa values are determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the second half-equivalence point corresponds to pKa₂.

Visualized Pathways and Workflows

Dissociation of this compound

The following diagram illustrates the two-step dissociation of this compound in an aqueous solution, governed by its two pKa values.

Dissociation_Pathway H2A This compound (H₂A) HA_minus Hydrogen Malate (HA⁻) H2A->HA_minus -H⁺ pKa₁ ≈ 3.4 A_2minus Malate (A²⁻) HA_minus->A_2minus -H⁺ pKa₂ ≈ 5.1

Caption: Dissociation pathway of this compound.

General Experimental Workflow for Physicochemical Characterization

The diagram below outlines a logical workflow for the physicochemical characterization of a solid compound like this compound in a laboratory setting.

Experimental_Workflow cluster_start Initial Assessment cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopic Spectroscopic Analysis cluster_end Finalization start Obtain this compound Sample visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection melting_point Melting Point Determination visual_inspection->melting_point solubility Solubility Testing melting_point->solubility pka pKa Determination solubility->pka nmr NMR Spectroscopy (¹H, ¹³C) pka->nmr ftir FTIR Spectroscopy nmr->ftir data_compilation Data Compilation and Analysis ftir->data_compilation

Caption: General workflow for characterization.

References

The Enzymatic Conversion of Fumarate to L-Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of fumarate to L-malate, a critical reaction in cellular metabolism. Catalyzed by the enzyme fumarase (fumarate hydratase), this reversible hydration reaction is a key step in the Krebs cycle and is also implicated in other vital cellular processes, including amino acid metabolism and the DNA damage response. This document details the enzyme's mechanism, kinetics, and structural features, and provides practical experimental protocols for its study.

Introduction to Fumarase

Fumarase (EC 4.2.1.2) is a highly conserved enzyme that exists in two main isoforms: a mitochondrial form that functions in the Krebs cycle and a cytosolic form involved in the metabolism of amino acids and fumarate.[1][2] The enzyme is a homotetramer, with each subunit having a molecular weight of approximately 50 kDa.[3][4] The active site is uniquely formed by residues from three of the four subunits.[1][5]

There are two distinct classes of fumarases.[1] Class I fumarases, found primarily in prokaryotes, are iron-dependent and sensitive to heat and superoxide anions.[1] Class II fumarases, present in both prokaryotes and eukaryotes, are iron-independent and more thermally stable.[1]

The Catalytic Mechanism

The conversion of fumarate to L-malate is a stereospecific hydration reaction. The mechanism involves a carbanion intermediate.[1][3] In the forward reaction (fumarate to L-malate), a hydroxide ion, generated from a water molecule activated by a histidine residue (His188) in the active site, attacks the double bond of fumarate.[3][6][7] This leads to the formation of a carbanion intermediate, which is then protonated to yield L-malate.[3] The reaction is reversible, and the enzyme also catalyzes the dehydration of L-malate to fumarate.[1]

Figure 1: Enzymatic conversion of fumarate to L-malate by fumarase.

Role in the Krebs Cycle

In the mitochondrial matrix, fumarase catalyzes the seventh step of the Krebs (or tricarboxylic acid, TCA) cycle.[2][3] This cycle is a central metabolic pathway that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP and reducing equivalents (NADH and FADH2) for cellular energy production.[8][9] The conversion of fumarate to L-malate is essential for the regeneration of oxaloacetate, which is required for the cycle to continue.[9]

Krebs_Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase L_Malate L-Malate Fumarate->L_Malate Fumarase Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Succinate ...rest of cycle...

Figure 2: The position of the fumarase-catalyzed reaction in the Krebs cycle.

Quantitative Data

The kinetic parameters of fumarase can vary depending on the source of the enzyme, its isoform, and the experimental conditions. The following tables summarize key quantitative data for fumarase from various organisms.

Enzyme SourceIsoformKm (Fumarate)Km (L-Malate)Optimal pHOptimal Temperature (°C)Reference
Saccharomyces cerevisiaeMitochondrial~30 µM~250 µM7.525[10]
Corynebacterium glutamicumClass II--6.0-8.0-[4]
Thermus thermophilus (immobilized)-1.7 mM--55[11]
Porcine HeartMitochondrial--7.625
Human (SW620 cells)-1.3 mM---[12]

Table 1: Michaelis-Menten Constants (Km) and Optimal Conditions for Fumarase.

InhibitorEnzyme SourceInhibition TypeKiReference
ATPCorynebacterium glutamicumCompetitive or Mixed-[4]
meso-TartrateCorynebacterium glutamicumCompetitive-[4]
D-TartrateCorynebacterium glutamicumCompetitive-[4]
PyromellitateCorynebacterium glutamicumCompetitive-[4]
D-MalateCorynebacterium glutamicumMixed-[4]
S-2,3-dicarboxyaziridinePorcine HeartCompetitive0.08 µM[13]
Compound 3Human (SW620 cells)Competitive4.5 µM[12]
Inorganic Phosphate-Competitive (at low fumarate)-[14]

Table 2: Inhibitors of Fumarase.

Experimental Protocols

Fumarase Activity Assay

The activity of fumarase is typically measured by monitoring the formation of fumarate from L-malate, which absorbs light at 240 nm.[15]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.6

  • 50 mM L-Malic Acid solution in buffer, pH 7.6

  • Purified water

  • Spectrophotometer capable of reading at 240 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing 96.7 mM potassium phosphate and 48.3 mM this compound in a final volume of 3 mL.

  • Equilibrate the reaction mixture to 25 °C.

  • Initiate the reaction by adding a small amount of fumarase enzyme solution (e.g., 0.1 unit).

  • Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 10 minutes.

  • Calculate the rate of change in absorbance (ΔA240/minute) from the linear portion of the curve.

  • One unit of fumarase activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 and 25 °C.

Fumarase Purification

A common method for purifying fumarase is affinity chromatography.[16]

Materials:

  • Cell lysate or tissue homogenate

  • Tris-acetate buffer, pH 7.3

  • Sepharose-4B column coupled with pyromellitic acid

  • L-malate solution for elution

  • Dialysis tubing and buffer

Procedure:

  • Prepare a clarified cell lysate or tissue homogenate.

  • Apply the sample to the affinity column equilibrated with Tris-acetate buffer. Fumarase will bind to the pyromellitic acid ligand.[16]

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound fumarase by applying a solution containing L-malate, which competes for the active site.[16]

  • Collect the fractions containing fumarase activity.

  • Remove the L-malate from the purified enzyme solution by dialysis against a suitable buffer.[16]

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Activity Assay Cell_Lysate Cell Lysate / Tissue Homogenate Affinity_Chromatography Affinity Chromatography (Pyromellitic Acid Column) Cell_Lysate->Affinity_Chromatography Elution Elution with L-Malate Affinity_Chromatography->Elution Dialysis Dialysis Elution->Dialysis Purified_Fumarase Purified Fumarase Dialysis->Purified_Fumarase Add_Enzyme Add Purified Fumarase Purified_Fumarase->Add_Enzyme Reaction_Setup Prepare Reaction Mix (Buffer + L-Malate) Reaction_Setup->Add_Enzyme Spectrophotometry Measure Absorbance at 240 nm Add_Enzyme->Spectrophotometry Data_Analysis Calculate Activity Spectrophotometry->Data_Analysis

Figure 3: A general experimental workflow for fumarase purification and activity assay.

Implications for Drug Development

The critical role of fumarase in cellular metabolism and its emerging connection to the DNA damage response make it a potential target for drug development.[17][18][19] Mutations in the fumarase gene are associated with hereditary leiomyomatosis and renal cell cancer (HLRCC).[2][19] The accumulation of fumarate due to fumarase deficiency can act as an oncometabolite, influencing cellular signaling pathways.[17][19] The development of specific inhibitors of fumarase could therefore be a valuable strategy in cancer therapy.[18][19] Understanding the enzyme's structure, mechanism, and kinetics is crucial for the rational design of such therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Enzymatic Quantification of L-Malic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of L-Malic Acid in tissue samples using a specific and sensitive enzymatic assay. The protocol is based on the principle of the oxidation of L-malate by L-malate dehydrogenase (L-MDH), a method widely adopted for its reliability and accuracy.

Introduction

This compound, a dicarboxylic acid, is a key intermediate in the citric acid (TCA) cycle and plays a crucial role in cellular energy metabolism.[1] Its concentration in tissues can be indicative of metabolic status and is of significant interest in various fields of research, including physiology, pathology, and drug development. The enzymatic assay described herein offers a straightforward and robust method for the quantitative determination of this compound in biological samples.[2]

The assay is highly specific for this compound. Other organic acids such as D-malic acid, L-lactic acid, and fumaric acid do not interfere with the reaction.[2][3]

Principle of the Assay

The enzymatic quantification of this compound involves a two-step coupled enzymatic reaction.[3]

  • Oxidation of this compound: L-malate dehydrogenase (L-MDH) catalyzes the oxidation of this compound to oxaloacetate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5]

    L-Malate + NAD+ ↔ Oxaloacetate + NADH + H+

  • Trapping of Oxaloacetate: The equilibrium of the first reaction lies towards the reactants. To ensure the complete conversion of this compound, the oxaloacetate formed is continuously removed in a second reaction. This is achieved by the addition of L-glutamate and the enzyme glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST), which converts oxaloacetate and L-glutamate into L-aspartate and α-ketoglutarate.[3][5]

    Oxaloacetate + L-Glutamate ↔ L-Aspartate + α-Ketoglutarate

The amount of NADH produced is directly proportional to the initial amount of this compound in the sample. The concentration of NADH is determined by measuring the increase in absorbance at 340 nm.[3][4]

Data Presentation

The performance of the enzymatic this compound assay is summarized in the table below. The data is compiled from various commercially available assay kits and validation reports.

ParameterValueReference(s)
Linearity Range 0.5 - 30 µg of this compound per assay[2][6]
0.16 - 16 µg of this compound per assay (colorimetric)[7]
Limit of Detection (LOD) 0.25 mg/L[2][6][8]
20.7 mg/L (colorimetric)[7]
Limit of Quantification (LOQ) 0.082 mg/L[6]
Wavelength for Measurement 340 nm (UV)[3][4][5]
505 nm (Colorimetric)[7]
Reaction Time Approximately 3 - 10 minutes[3][5][9]

Experimental Protocols

Reagents and Materials
  • Reagents:

    • Glycylglycine buffer (0.6 M, pH 10.0) containing L-Glutamate (0.1 M)[4]

    • Nicotinamide Adenine Dinucleotide (NAD+) solution (approx. 47 mM)[4]

    • Glutamate-Oxaloacetate Transaminase (GOT/AST) suspension (approx. 2 mg/mL)[4]

    • L-Malate Dehydrogenase (L-MDH) solution (approx. 5 mg/mL)[4]

    • This compound Standard Solution (concentration to be determined based on expected sample concentrations)

    • Perchloric acid (PCA), ice-cold (e.g., 1 M or 6% v/v)

    • Potassium hydroxide (KOH) or Potassium carbonate (K2CO3) for neutralization

    • Ultrapure water

  • Equipment:

    • Spectrophotometer capable of measuring absorbance at 340 nm[4]

    • Cuvettes (1 cm path length)[4]

    • Micropipettes and tips[4]

    • Vortex mixer

    • Centrifuge

    • Tissue homogenizer (e.g., Potter-Elvehjem or bead-based)

    • pH meter

    • Ice bath

Note: Commercially available kits for this compound determination are recommended as they provide pre-packaged and quality-controlled reagents.[2][5][10]

Sample Preparation (Tissue Samples)

Proper sample preparation is critical for accurate quantification of this compound. The following is a general protocol for the deproteinization and extraction of this compound from tissue samples.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

    • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer or directly in ice-cold perchloric acid (PCA).[1]

  • Deproteinization:

    • If not already homogenized in PCA, add an equal volume of ice-cold PCA to the tissue homogenate.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]

  • Neutralization:

    • Carefully collect the supernatant, which contains the this compound.

    • Neutralize the supernatant by adding a potassium-based alkaline solution (e.g., KOH or K2CO3) dropwise while vortexing. Monitor the pH until it reaches a neutral range (pH 6.5-7.5). The formation of a precipitate (potassium perchlorate) will be observed.

    • Incubate on ice for 10 minutes to facilitate complete precipitation.

  • Final Clarification:

    • Centrifuge the neutralized extract at high speed for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • The resulting clear supernatant is the tissue extract ready for the enzymatic assay.

  • Dilution:

    • The tissue extract may need to be diluted with ultrapure water to ensure the this compound concentration falls within the linear range of the assay.[5]

Assay Procedure (Manual Spectrophotometric Method)

This procedure is based on a standard 1 mL cuvette assay. Volumes can be scaled down for microplate formats. A blank and a standard should be run with each set of samples.[9]

  • Prepare the Reaction Mixture: In separate cuvettes for the blank, standard, and samples, pipette the following reagents:

    • 1.0 mL Glycylglycine/L-Glutamate Buffer

    • 0.2 mL NAD+ Solution

    • 0.9 mL Ultrapure Water (for sample cuvettes) or 1.0 mL for the blank.

    • 0.01 mL GOT/AST Suspension

  • Add Sample/Standard/Blank:

    • Blank Cuvette: No further additions.

    • Standard Cuvette: Add 0.1 mL of this compound Standard Solution.

    • Sample Cuvette: Add 0.1 mL of the prepared tissue extract.

  • Initial Absorbance (A1):

    • Mix the contents of each cuvette by gentle inversion.

    • Incubate for approximately 3-5 minutes at room temperature.

    • Measure the absorbance (A1) of each solution at 340 nm against a water or air blank.[4][9]

  • Start the Reaction:

    • Add 0.01 mL of L-MDH solution to each cuvette.[4]

  • Final Absorbance (A2):

    • Mix the contents of each cuvette by gentle inversion.

    • Incubate for approximately 5-10 minutes at room temperature, or until the reaction is complete (i.e., the absorbance is stable).[4][9]

    • Measure the final absorbance (A2) of each solution at 340 nm.

Calculation of this compound Concentration
  • Calculate the change in absorbance (ΔA) for the blank, standard, and each sample:

    • ΔA = A2 - A1

  • Correct the ΔA of the standard and samples for the blank:

    • ΔA_corrected = ΔA_sample/standard - ΔA_blank

  • Calculate the concentration of this compound in the sample:

    Concentration (g/L) = (ΔA_sample_corrected / ΔA_standard_corrected) * Concentration_standard (g/L) * Dilution_factor

    The dilution factor accounts for the dilution of the original tissue extract.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway LMalate This compound Oxaloacetate Oxaloacetate LMalate->Oxaloacetate L-MDH NAD NAD+ NADH NADH + H+ NAD->NADH LAspartate L-Aspartate Oxaloacetate->LAspartate GOT LGlutamate L-Glutamate alphaKG α-Ketoglutarate LGlutamate->alphaKG LMDH L-Malate Dehydrogenase (L-MDH) GOT Glutamate-Oxaloacetate Transaminase (GOT)

Caption: The enzymatic cascade for this compound quantification.

Experimental Workflow

Experimental_Workflow start Tissue Sample homogenization Homogenization (e.g., in ice-cold PCA) start->homogenization deproteinization Deproteinization & Incubation (15 min on ice) homogenization->deproteinization centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) deproteinization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 neutralization Neutralization (with KOH or K2CO3) supernatant1->neutralization precipitation Precipitation of KClO4 (10 min on ice) neutralization->precipitation centrifugation2 Centrifugation (10,000 x g, 10 min, 4°C) precipitation->centrifugation2 supernatant2 Collect Clear Supernatant (Tissue Extract) centrifugation2->supernatant2 dilution Dilute Sample (if necessary) supernatant2->dilution add_sample Add Sample/Standard/Blank dilution->add_sample assay_prep Prepare Assay Mixture (Buffer, NAD+, GOT) assay_prep->add_sample read_A1 Read Initial Absorbance (A1) at 340 nm add_sample->read_A1 add_mdh Add L-MDH to start reaction read_A1->add_mdh incubation Incubate (5-10 min) add_mdh->incubation read_A2 Read Final Absorbance (A2) at 340 nm incubation->read_A2 calculation Calculate this compound Concentration read_A2->calculation end Result calculation->end

Caption: Step-by-step workflow for this compound quantification in tissue.

References

Application Notes and Protocols for HPLC Analysis of L-Malic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of L-malic acid in fermentation broth using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and biotechnology.

Introduction

This compound is a key organic acid in various fermentation processes, serving as an important indicator of metabolic activity and a critical quality attribute of the final product. Accurate and reliable quantification of this compound is essential for process monitoring, optimization, and quality control. This application note describes a robust HPLC method for its determination in complex matrices such as fermentation broth.

Principle

The method is based on reversed-phase HPLC with UV detection. This compound is separated from other components in the fermentation broth on a C18 stationary phase. The mobile phase consists of an acidic aqueous solution, which ensures that the organic acids are in their protonated form, allowing for good retention and separation. Detection is typically performed at a low UV wavelength, around 210 nm, where organic acids exhibit absorbance.

Experimental Protocols

Reagents and Materials
  • This compound standard (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other suitable material)

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Sample Preparation

Proper sample preparation is crucial to remove particulate matter and interfering substances from the fermentation broth, ensuring the longevity of the HPLC column and the accuracy of the results.

  • Centrifugation: Centrifuge the fermentation broth sample to separate the biomass (cells) from the supernatant. A common practice is to centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[1][2]

  • Dilution: Depending on the expected concentration of this compound, the filtered supernatant may need to be diluted with the mobile phase or ultrapure water to fall within the linear range of the calibration curve.

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for the analysis of this compound. Method optimization may be required depending on the specific fermentation matrix.

Table 1: HPLC System and Column Parameters

ParameterRecommended Setting
HPLC ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Column Temperature25-30 °C[3][4]
Flow Rate0.5 - 1.0 mL/min[3][4][5]
Injection Volume10 - 20 µL[1][5]
Detection Wavelength210 nm[1][5][6][7][8] or 225 nm[3][4]

Table 2: Mobile Phase Composition (Isocratic Elution)

Mobile Phase CompositionpHNotes
0.1% Phosphoric acid in water~2.1A simple and common mobile phase for organic acid analysis.[5][7]
5 mM Sulfuric acid in water~2.0An alternative acidic mobile phase.[6]
10 mM Potassium dihydrogen phosphate buffer2.8The pH is adjusted with phosphoric acid. Acetonitrile (5%) can be added to improve peak shape.[6]
Acetonitrile and 0.01 M KH₂PO₄ (e.g., 45:55 v/v)2.8This composition can be used for methods involving derivatization.[3][4]
Data Analysis
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration.

  • Quantification: Inject the prepared fermentation broth sample. Identify the this compound peak based on its retention time compared to the standard. Determine the concentration of this compound in the sample by using the calibration curve.

Visualizations

The following diagrams illustrate the key workflows in the HPLC analysis of this compound.

G Experimental Workflow for Sample Preparation A Fermentation Broth Sample B Centrifugation (e.g., 10,000 rpm, 10 min) A->B C Collect Supernatant B->C D Filtration (0.22 µm or 0.45 µm Syringe Filter) C->D E Dilution (if necessary) D->E F Sample ready for HPLC injection E->F

Caption: Workflow for preparing fermentation broth samples for HPLC analysis.

G Logical Flow of HPLC Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare this compound Standards E Inject Standards & Build Calibration Curve B->E C Prepare Fermentation Sample F Inject Sample C->F D->E E->F G Identify Peak by Retention Time F->G H Quantify Peak Area G->H I Calculate Concentration H->I

Caption: Logical flow diagram of the complete HPLC analysis process.

Conclusion

The described HPLC method provides a reliable and accurate means for the determination of this compound in fermentation broth. Adherence to the sample preparation protocol is critical for obtaining high-quality data and maintaining the performance of the HPLC system. The provided chromatographic conditions can serve as a starting point for method development and can be optimized for specific sample matrices.

References

Application Notes and Protocols: L-Malic Acid as a Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid, a naturally occurring dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle. While its production via microbial fermentation is well-documented, its application as a primary carbon source for microbial growth and the synthesis of valuable bioproducts is an emerging area of interest. The utilization of this compound as a feedstock offers potential advantages, including its high degree of reduction and its direct entry into central carbon metabolism, which can lead to efficient conversion into target molecules. These notes provide detailed applications and protocols for utilizing this compound as a carbon source in microbial fermentation for research and development purposes.

Metabolic Pathways for this compound Utilization

Microorganisms employ several key enzymatic reactions to catabolize this compound, channeling it into central metabolic pathways for energy production and biosynthesis. The primary routes involve the conversion of L-malate to pyruvate or its entry into the TCA cycle.

Oxidative Decarboxylation to Pyruvate via Malic Enzyme

The most direct route for this compound utilization is its oxidative decarboxylation to pyruvate, catalyzed by malic enzyme (ME). This reaction is widespread in bacteria, yeast, and fungi.[1][2] The pyruvate generated can then enter various metabolic pathways, including the TCA cycle for energy production or serve as a precursor for the biosynthesis of amino acids, lipids, and other valuable compounds.[3]

Malic_Enzyme_Pathway L_Malate This compound Pyruvate Pyruvate L_Malate->Pyruvate Malic Enzyme (ME) EC 1.1.1.40 / 1.1.1.38 / 1.1.1.39 NADP NADP⁺ CO2 CO₂ Pyruvate->CO2 NADPH NADPH NADP->Pyruvate NADPH->CO2

Caption: Oxidative decarboxylation of this compound to pyruvate by malic enzyme.

Conversion to Fumarate and Entry into the TCA Cycle

Fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate.[4] While this enzyme is typically associated with the TCA cycle's forward direction, its reversibility allows for the conversion of this compound back to fumarate, which can then be further metabolized in the TCA cycle.[4] This pathway is particularly relevant for the production of other C4 dicarboxylic acids like succinate.

Fumarase_Pathway L_Malate This compound Fumarate Fumarate L_Malate->Fumarate Fumarase (EC 4.2.1.2) (reversible) TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Caption: Reversible conversion of this compound to fumarate by fumarase.

Microorganisms Utilizing this compound

Several microorganisms have been identified that can utilize this compound as a sole carbon source for growth. The selection of a suitable microorganism depends on the desired end-product and the fermentation conditions.

MicroorganismKey Metabolic FeaturesPotential Products
Pseudomonas aeruginosaPossesses malic enzymes for the conversion of malate to pyruvate.[5]Pyruvate, Biomass
Rhodopseudomonas capsulatusCan grow on L-malate as a carbon source under photosynthetic conditions.[6][7]Biomass, Hydrogen
Sinorhizobium melilotiContains both NAD(P)- and NADP-dependent malic enzymes.[1]Biomass, Exopolysaccharides
Lactobacillus plantarumCan metabolize this compound, with some strains capable of using it as an energy source.[1]Lactic acid, Acetic acid

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with this compound as Sole Carbon Source

This protocol describes the preparation of a defined minimal medium for the cultivation of microorganisms using this compound as the sole carbon source. The composition can be adapted based on the specific nutritional requirements of the target microorganism.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Trace mineral solution (see below)

  • Deionized water

  • pH meter

  • Autoclave

  • Sterile filters (0.22 µm)

Trace Mineral Solution (1000x):

ComponentConcentration (g/L)
Ferric chloride (FeCl₃·6H₂O)2.7
Zinc chloride (ZnCl₂)0.13
Copper(II) chloride (CuCl₂·2H₂O)0.12
Cobalt(II) chloride (CoCl₂·6H₂O)0.2
Boric acid (H₃BO₃)0.06
Manganese(II) chloride (MnCl₂·4H₂O)1.0
Hydrochloric acid (HCl), concentrated10 mL

Procedure:

  • Prepare the basal salt solution: Dissolve the following components in 900 mL of deionized water:

    • NH₄Cl: 1.0 g

    • KH₂PO₄: 1.5 g

    • Na₂HPO₄: 3.5 g

  • Adjust pH: Adjust the pH of the basal salt solution to the desired level (typically 6.8-7.2 for bacteria) using a sterile solution of NaOH or HCl.

  • Autoclave: Autoclave the basal salt solution at 121°C for 15 minutes.

  • Prepare stock solutions: Prepare the following stock solutions and sterilize them by filtration through a 0.22 µm filter:

    • 20% (w/v) this compound (adjust pH to 7.0 with NaOH before filtration)

    • 1 M MgSO₄·7H₂O

    • 1000x Trace mineral solution

  • Assemble the final medium: Aseptically add the sterile stock solutions to the autoclaved and cooled basal salt solution to the following final concentrations:

    • This compound: 2-10 g/L (depending on the experiment)

    • MgSO₄·7H₂O: 1 mM

    • Trace mineral solution: 1 mL/L

  • Final Volume: Bring the final volume to 1 L with sterile deionized water.

Protocol 2: Batch Fermentation of Pseudomonas aeruginosa on this compound

This protocol outlines a typical batch fermentation process for growing Pseudomonas aeruginosa using this compound as the primary carbon source.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • This compound minimal medium (from Protocol 1)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Spectrophotometer

  • HPLC for organic acid analysis

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of P. aeruginosa into 5 mL of a rich medium (e.g., LB broth) and incubate overnight at 37°C with shaking (200 rpm).

    • Pellet the cells by centrifugation (5000 x g, 10 min) and wash twice with sterile saline (0.9% NaCl) to remove residual medium.

    • Resuspend the cell pellet in the this compound minimal medium to an optical density at 600 nm (OD₆₀₀) of approximately 1.0.

  • Fermentation:

    • Inoculate the this compound minimal medium with the prepared inoculum to a starting OD₆₀₀ of 0.05-0.1.

    • Incubate the culture at 37°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.

    • Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

    • Collect samples periodically for analysis of this compound consumption and product formation using HPLC.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to determine the growth curve and calculate the specific growth rate.

    • Quantify the concentration of this compound and any secreted metabolites over time to determine consumption and production rates.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Batch Fermentation Inoculate Inoculate P. aeruginosa in rich medium Incubate_Overnight Incubate overnight Inoculate->Incubate_Overnight Wash_Cells Wash cells Incubate_Overnight->Wash_Cells Resuspend Resuspend in This compound medium Wash_Cells->Resuspend Inoculate_Flask Inoculate this compound minimal medium Resuspend->Inoculate_Flask Incubate_Shaking Incubate with shaking Inoculate_Flask->Incubate_Shaking Monitor_Growth Monitor growth (OD₆₀₀) Incubate_Shaking->Monitor_Growth Sample_Analysis Analyze samples (HPLC) Monitor_Growth->Sample_Analysis

Caption: Workflow for batch fermentation of P. aeruginosa on this compound.

Potential Applications and Products

The use of this compound as a carbon source opens up possibilities for the sustainable production of various platform chemicals and biomolecules.

  • Pyruvate: As a direct product of the malic enzyme reaction, this compound is an excellent precursor for pyruvate production.[8] Pyruvate is a versatile chemical used in the food, pharmaceutical, and agricultural industries.

  • Succinic Acid: Through the reversal of the fumarase reaction and subsequent steps of the TCA cycle, this compound can be converted to succinic acid, a valuable C4 platform chemical.[7][9]

  • Biomass: For microorganisms that can efficiently utilize this compound for growth, it can serve as a substrate for the production of single-cell protein or as a biocatalyst for other biotransformations.

  • Other TCA Cycle Intermediates: By engineering the metabolic pathways, it is possible to channel the carbon from this compound towards the accumulation of other valuable TCA cycle intermediates like fumarate or oxaloacetate.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically on the fermentation of this compound as a sole carbon source for the production of other chemicals. The following table provides a template for the type of data that should be collected and reported in such studies.

MicroorganismFermentation ModeThis compound Conc. (g/L)ProductTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
[Insert Microorganism]Batch[Value][Product Name][Value][Value][Value][Citation]
[Insert Microorganism]Fed-Batch[Value][Product Name][Value][Value][Value][Citation]

Researchers are encouraged to contribute to this area by conducting and publishing studies that provide detailed quantitative data on the bioconversion of this compound.

Conclusion

This compound represents a promising, yet underexplored, carbon source for microbial fermentation. Its direct entry into central metabolic pathways offers a potentially efficient route for the production of various valuable biochemicals. The protocols and information provided in these application notes serve as a starting point for researchers to explore the potential of this compound as a sustainable feedstock in industrial biotechnology and for the development of novel bioprocesses. Further research is needed to identify and engineer more microbial strains capable of efficiently utilizing this compound and to optimize fermentation processes for enhanced product yields and titers.

References

Application Notes and Protocols for L-Malic Acid Supplementation in Animal Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Malic Acid as a dietary supplement in animal nutrition research. The document outlines its effects on various animal species, details experimental protocols, and presents key quantitative data from relevant studies.

Introduction

This compound, a naturally occurring dicarboxylic acid, is an intermediate in the Krebs (TCA) cycle, playing a crucial role in cellular energy production.[1] In animal nutrition, it is investigated as a feed additive to enhance growth performance, improve nutrient digestibility, modulate gut health, and enhance meat quality. Its proposed mechanisms of action include serving as a readily available energy source, exerting antimicrobial effects, and possessing antioxidant properties.[1][2]

Applications in Animal Nutrition

This compound supplementation has been studied in various livestock species with promising results.

  • Poultry (Broilers): Improves growth performance, enhances antioxidant capacity, and improves meat quality by reducing drip loss.[2][3][4]

  • Swine (Weaned Piglets and Finishing Pigs): Enhances antioxidant capacity, influences muscle fiber type transition, and improves pork quality, particularly water-holding capacity.[5][6] In gestating sows, it can positively impact the metabolic health of both the sow and her offspring.[7][8]

  • Ruminants (Cattle and Sheep): Modulates rumen fermentation by increasing propionate production, which can lead to improved nutrient digestibility and a more stable ruminal pH.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation from various studies.

Table 1: Effects of this compound on Broiler Growth Performance
ParameterControl GroupThis compound Group% ChangeStudy Reference
Body Weight (d 38) VariesSignificantly Increased (P < 0.01)-[2]
Average Daily Gain (ADG) (d 1-38) VariesIncreased (P < 0.05)-[2]
Feed Intake (g) VariesLowest with 0.15% malate (P = 0.0590)-[12][13]
Feed Conversion Ratio (FCR) VariesNo Significant Difference (P > 0.05)-[12][13]

Note: Specific values for control and treatment groups are often presented graphically in the source material. The table reflects the reported statistical significance.

Table 2: Effects of this compound on Finishing Pig Meat Quality
ParameterControl GroupThis compound GroupObservationStudy Reference
Drip Loss (%) VariesSignificantly Decreased (p < 0.05)Improved water holding capacity[5]
pH (24h post-mortem) VariesTended to Increase (p = 0.07)-[5]
Redness (a) (24h post-mortem)*VariesSignificantly Increased (quadratic, p < 0.05)Improved meat color with 1% this compound[6][14]
Carcass Length VariesSignificantly Increased with 0.5% and 2% this compound (p < 0.05)-[6]
Loin Eye Area VariesSignificantly Increased with 0.5% and 2% this compound (p < 0.05)-[6]
Table 3: Effects of this compound on Ruminant Nutrient Digestibility and Rumen Parameters
ParameterObservationStudy Reference
Dry Matter (DM) Digestibility Increased (p ≤ 0.05)[9][11][15][16]
Crude Protein (CP) Digestibility Increased (p ≤ 0.05)[9][11][15]
Acid Detergent Fiber (ADF) Digestibility Increased (p ≤ 0.05)[9][11][15][16]
Rumen pH Increased with malate form (p < 0.01)[9][11]
Rumen Propionate Increased (p < 0.01)[9][11]
Acetate-to-Propionate Ratio Reduced (p < 0.01)[9][11]

Experimental Protocols

Protocol 1: Evaluation of this compound on Broiler Growth Performance and Meat Quality

Objective: To assess the effect of dietary this compound supplementation on the growth performance, carcass characteristics, and meat quality of broiler chickens.

1. Animals and Housing:

  • Species: Broiler chickens (e.g., Arbor Acres or Ross 308).[3][17]
  • Age: Day-old chicks.[3]
  • Housing: Housed in environmentally controlled pens with controlled temperature and lighting. The temperature is typically maintained at 34–35°C for the first week and gradually decreased to 24–26°C.[2][3] A common lighting program is 23 hours of light and 1 hour of darkness.[2]
  • Acclimation: Allow a 3-day acclimation period before the start of the experiment.

2. Experimental Design:

  • Design: Completely Randomized Design.
  • Treatments:
  • T1: Basal diet (Control).
  • T2: Basal diet + 0.5% this compound.
  • T3: Basal diet + 1.0% this compound.
  • T4: Basal diet + 2.0% this compound.
  • Replicates: A minimum of 6 replicates per treatment, with 10-12 birds per replicate.[3]
  • Duration: 42 days.[3]

3. Diets:

  • A basal corn-soybean meal diet formulated to meet or exceed the NRC requirements for broilers.
  • This compound is added to the basal diet at the expense of an inert filler (e.g., corn starch).

4. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded weekly. Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.
  • Sample Collection (Day 42):
  • Select 2 birds per replicate for blood and tissue collection.
  • Collect blood samples via wing vein puncture for serum biochemical analysis (e.g., antioxidant enzymes, lipid profile).
  • Euthanize the selected birds for carcass evaluation and tissue sampling.
  • Carcass Characteristics: Record live weight, carcass weight, and weights of breast meat, thigh meat, and abdominal fat.
  • Meat Quality:
  • pH: Measure the pH of the breast muscle at 45 minutes and 24 hours post-mortem.
  • Drip Loss: Determine the drip loss of a standardized sample of breast meat over 24 hours at 4°C.[2]
  • Color: Measure the L* (lightness), a* (redness), and b* (yellowness) values of the breast muscle.

5. Statistical Analysis:

  • Data are analyzed using ANOVA appropriate for a completely randomized design.
  • Treatment means are compared using a suitable post-hoc test (e.g., Duncan's multiple range test).
  • A significance level of P < 0.05 is typically used.

Protocol 2: Investigation of this compound on Finishing Pig Meat Quality

Objective: To determine the impact of this compound supplementation on the meat quality and muscle fiber characteristics of finishing pigs.

1. Animals and Housing:

  • Species: Finishing pigs (e.g., Duroc × Landrace × Yorkshire).[14]
  • Initial Body Weight: Approximately 75 kg.[14]
  • Housing: Housed in individual or group pens with ad libitum access to feed and water.
  • Acclimation: A 7-day acclimation period is recommended.

2. Experimental Design:

  • Design: Randomized Complete Block Design, blocking by initial body weight.
  • Treatments:
  • T1: Basal diet (Control).
  • T2: Basal diet + 0.5% this compound complex.
  • T3: Basal diet + 1.0% this compound complex.
  • T4: Basal diet + 2.0% this compound complex.
  • Replicates: At least 8 replicates per treatment.
  • Duration: 45 days.[14]

3. Diets:

  • A basal diet formulated to meet the NRC (2012) nutrient requirements for finishing pigs (75-100 kg).[14]
  • The this compound complex (e.g., 20% this compound and 80% carrier) is added to the basal diet.

4. Data Collection:

  • Growth Performance: Monitor ADG, ADFI, and FCR.
  • Slaughter and Sample Collection:
  • At the end of the trial, pigs are slaughtered at a commercial abattoir.
  • Carcass Traits: Measure carcass weight, backfat thickness, and loin eye area.[6]
  • Meat Quality Samples: Collect samples from the longissimus dorsi muscle.
  • Meat Quality Analysis:
  • pH: Measure at 45 minutes and 24 hours post-mortem.
  • Meat Color: Evaluate L, a, and b* values at 24 hours post-mortem.
  • Drip Loss and Cooking Loss: Determine the water holding capacity.
  • Intramuscular Fat (IMF): Analyze the fat content within the muscle.
  • Muscle Fiber Characteristics:
  • Collect muscle samples and freeze them in liquid nitrogen for immunohistochemical analysis of myosin heavy chain (MyHC) isoforms to determine muscle fiber types.[6]

5. Statistical Analysis:

  • Data are subjected to ANOVA using a randomized complete block design.
  • Polynomial contrasts can be used to determine linear and quadratic effects of this compound supplementation.
  • Significance is declared at P < 0.05.

Signaling Pathways and Mechanisms of Action

This compound in the Krebs (TCA) Cycle

This compound is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central pathway for cellular energy production. Its supplementation can provide a readily available substrate for the cycle, potentially enhancing energy metabolism in animals.

TCACycle cluster_0 Krebs (TCA) Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: this compound as an intermediate in the Krebs Cycle.

Experimental Workflow for Animal Nutrition Study

The following diagram illustrates a typical experimental workflow for studying the effects of this compound supplementation in animal nutrition.

ExperimentalWorkflow A Animal Selection & Acclimation B Random Allocation to Treatment Groups A->B C Experimental Feeding Period (Basal Diet vs. This compound Supplemented Diets) B->C D Data Collection (Growth Performance, Feed Intake) C->D E Sample Collection (Blood, Tissues) D->E F Laboratory Analysis (Biochemical Assays, Meat Quality, etc.) E->F G Statistical Analysis F->G H Results & Interpretation G->H

Caption: A generalized experimental workflow.

Proposed Antioxidant Mechanism of this compound

This compound may enhance the antioxidant capacity in animals by upregulating the expression of antioxidant enzymes and reducing oxidative stress.

AntioxidantPathway cluster_stress Oxidative Stress cluster_defense Cellular Antioxidant Defense ROS Reactive Oxygen Species (ROS) LMA This compound Supplementation Nrf2 Nrf2 Activation LMA->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes Increased Synthesis of Antioxidant Enzymes (e.g., SOD, GPx) ARE->Enzymes Enzymes->ROS Scavenges

Caption: Proposed antioxidant signaling of this compound.

References

Application Notes and Protocols for the Measurement of L-Malic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid, a dicarboxylic acid, is a key intermediate in cellular respiration (the Krebs cycle) and is ubiquitous in plants.[1][2][3] It plays a crucial role in fruit flavor, contributing a tart taste, and its concentration can vary with species, cultivar, and ripeness.[2][3] Accurate quantification of this compound in plant extracts is essential for various research areas, including plant physiology, food science, and the development of natural health products. This document provides detailed protocols for two common and reliable methods for this compound determination: the enzymatic assay and High-Performance Liquid Chromatography (HPLC).

Data Presentation: this compound Content in Various Plant Sources

The following table summarizes the typical concentrations of this compound found in a selection of fruits and plants. These values can serve as a reference range for researchers.

Plant SourceThis compound ConcentrationReference
ApplesHigh proportions, can be the main acid[2][3][4]
GrapesUp to 5 g/L[2][3]
CherriesPresent[2][3]
PlumsPresent[2][3]
RhubarbPrimary flavor component[2]
WineUp to 5 g/L[1][2][3]
ApricotsPresent[2]
BlackberriesPresent[2]
BlueberriesPresent[2]
PeachesPresent[2]
PearsPresent[2]

Experimental Protocols

Plant Sample Preparation and Extraction

A critical first step for accurate measurement is the efficient and quantitative extraction of this compound from the plant matrix.

Materials:

  • Fresh or frozen plant tissue

  • Mortar and pestle or homogenizer

  • Deionized water

  • Ethanol (80%)

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • Filter paper (e.g., Whatman No. 1) or syringe filters (0.45 µm)

  • Strongly acidic cation exchanger (optional, for improved purification)[5]

Protocol:

  • Homogenization: Weigh a known amount of fresh or frozen plant tissue (e.g., 1-10 g). Homogenize the tissue using a mortar and pestle with liquid nitrogen or an electric blender.[6]

  • Extraction:

    • Aqueous Extraction: Transfer the homogenized sample to a beaker and add a known volume of deionized water (e.g., 40 mL for 2 g of sample).[6] Heat at 60°C for 30 minutes with occasional stirring.[6][7]

    • Ethanolic Extraction: Alternatively, 80% ethanol can be used as the extraction solvent. However, for some plant materials, water extraction with the addition of a cation exchanger has been shown to be more effective, especially for salts of organic acids.[5]

  • Purification (Optional but Recommended): To remove interfering substances like pigments and cations, a purification step can be included. One method involves adding a strongly acidic cation exchanger to the plant tissue before water extraction.[5] For colored extracts, treatment with polyvinylpolypyrrolidone (PVPP) can help remove phenolic compounds.[8]

  • Centrifugation and Filtration: After extraction, quantitatively transfer the extract to a volumetric flask and bring it to a known volume with deionized water.[6][7] Centrifuge the extract to pellet solid debris. Filter the supernatant through filter paper or a 0.45 µm syringe filter to obtain a clear solution.[6]

  • Dilution: The final this compound concentration in the extract should be within the linear range of the chosen analytical method. Dilute the extract with deionized water as necessary.[6][7][9]

Workflow for this compound Measurement

G cluster_0 Sample Preparation cluster_1 Quantification Method cluster_2 Data Analysis start Plant Material Collection homogenize Homogenization start->homogenize extract Extraction homogenize->extract purify Purification & Filtration extract->purify enzymatic Enzymatic Assay purify->enzymatic Diluted Extract hplc HPLC Analysis purify->hplc Diluted Extract calc_enzymatic Calculate Concentration (ΔA340) enzymatic->calc_enzymatic calc_hplc Calculate Concentration (Peak Area) hplc->calc_hplc end Final this compound Concentration calc_enzymatic->end calc_hplc->end

Caption: General workflow for this compound measurement in plant extracts.

Enzymatic Assay Protocol

This method is based on the specific oxidation of this compound by L-malate dehydrogenase (L-MDH).[9] The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.[1][9]

Principle: L-Malate + NAD⁺ --(L-MDH)--> Oxaloacetate + NADH + H⁺ Oxaloacetate + L-Glutamate --(GOT)--> L-Aspartate + 2-Oxoglutarate

The removal of oxaloacetate in the second reaction, catalyzed by glutamate-oxaloacetate transaminase (GOT), shifts the equilibrium of the first reaction towards the formation of NADH.[9]

Materials:

  • Spectrophotometer capable of measuring at 340 nm[9]

  • Cuvettes (1 cm path length)[9]

  • Micropipettes[9]

  • Enzymatic assay kit for this compound (commercially available kits from suppliers like NZYtech or R-Biopharm are recommended for convenience and contain all necessary reagents)[1][10]

  • Alternatively, individual reagents can be prepared:

    • Buffer solution (e.g., glycylglycine buffer, pH 10) containing L-glutamate[9]

    • Nicotinamide adenine dinucleotide (NAD⁺) solution[9]

    • Glutamate-oxaloacetate transaminase (GOT) suspension[9]

    • L-malate dehydrogenase (L-MDH) solution[9]

  • Deionized water

Protocol (based on a typical kit):

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This usually involves dissolving lyophilized powders in the provided buffers.

  • Assay Setup:

    • Pipette the buffer/NAD⁺/GOT solution into a cuvette.

    • Add the prepared plant extract (sample) and mix.

    • Measure the initial absorbance (A1) at 340 nm after approximately 3 minutes.[9]

  • Enzymatic Reaction:

    • Start the reaction by adding the L-MDH solution.

    • Mix thoroughly and incubate for the time specified in the kit protocol (typically 5-10 minutes) to allow the reaction to complete.[9]

  • Measurement: Measure the final absorbance (A2) at 340 nm.[9]

  • Calculation:

    • Calculate the change in absorbance (ΔA) = A2 - A1.

    • The concentration of this compound is calculated using the Beer-Lambert law, incorporating the extinction coefficient of NADH, or by using a standard curve. The specific formula will be provided in the kit manual.[9]

Enzymatic Assay Signaling Pathway

G cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 (Equilibrium Shift) LMalate L-Malate Oxaloacetate Oxaloacetate LMalate->Oxaloacetate L-MDH NAD NAD+ NADH NADH + H+ NAD->NADH Oxaloacetate_r2 Oxaloacetate Oxaloacetate->Oxaloacetate_r2 LGlutamate L-Glutamate Oxoglutarate 2-Oxoglutarate LGlutamate->Oxoglutarate LAspartate L-Aspartate Oxaloacetate_r2->LAspartate GOT

Caption: Enzymatic reaction for this compound determination.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating and quantifying organic acids in complex mixtures like plant extracts.[11][12]

Materials:

  • HPLC system with a UV detector[12][13]

  • Reversed-phase C18 column[13]

  • Mobile phase: A common mobile phase is a dilute aqueous solution of a phosphate buffer (e.g., 0.01 M KH₂PO₄) adjusted to an acidic pH (e.g., 2.60) with phosphoric acid.[13]

  • This compound standard

  • Solvent filtration apparatus

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water and create a series of dilutions to generate a standard curve.

  • Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it before use.

  • Chromatographic Conditions (Example): [11][12][13][14]

    • Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size)[13]

    • Mobile Phase: Isocratic elution with 0.01 M KH₂PO₄ (pH 2.60)[13]

    • Flow Rate: 0.5 mL/min[13]

    • Detection: UV at 210 nm[11][13][14]

    • Injection Volume: 20 µL[13][14]

    • Column Temperature: 30°C[11]

  • Analysis:

    • Inject the standards to establish the standard curve (peak area vs. concentration).

    • Inject the prepared plant extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by interpolating the peak area from the standard curve.[14]

Conclusion

Both the enzymatic assay and HPLC are robust methods for the quantification of this compound in plant extracts. The choice of method may depend on the available equipment, the number of samples, and the need to quantify other organic acids simultaneously. The enzymatic assay is highly specific and relatively simple, making it suitable for targeted analysis. HPLC offers the advantage of being able to separate and quantify multiple organic acids in a single run, providing a more comprehensive organic acid profile of the plant extract. Proper sample preparation is paramount for obtaining accurate and reproducible results with either technique.

References

Application of L-Malic Acid in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malic Acid is a dicarboxylic acid and a key intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms.[1] In the context of mammalian cell culture, particularly for the production of recombinant proteins and monoclonal antibodies (mAbs), optimizing energy metabolism is crucial for achieving high cell densities and product titers. Supplementing cell culture media with this compound can enhance cellular metabolism, leading to improved cell growth, reduced accumulation of waste products like lactate and ammonia, and ultimately, increased product yield.[2] This document provides detailed application notes and protocols for the use of this compound in cell culture media formulations.

Principle of Application

This compound serves as a direct precursor to oxaloacetate, a critical component of the TCA cycle. By supplementing this compound, particularly during the stationary phase of cell culture, it is possible to boost the oxidative metabolism.[2] This enhanced metabolic activity can shift the cellular metabolism away from lactate production (a phenomenon often observed in rapidly proliferating cells known as the Warburg effect) towards more efficient energy production through the TCA cycle. This shift not only provides more energy (ATP) for cellular processes, including protein synthesis, but also helps in the consumption of lactate, which can be detrimental to cell growth and productivity at high concentrations.[2][3]

Key Benefits of this compound Supplementation

  • Enhanced Productivity: Feeding TCA cycle intermediates like this compound during the stationary phase can significantly increase cell-specific productivity and overall antibody titer.[2]

  • Improved Metabolic Profile: Supplementation can lead to a significant improvement in lactate consumption and a reduction in ammonium accumulation.[2]

  • Increased Process Efficiency: By promoting a more efficient metabolic state, this compound can contribute to more robust and productive cell culture processes.

Chemical and Physical Properties

A summary of the relevant properties of this compound for cell culture applications is provided below.

PropertyValueReference
Molecular FormulaC₄H₆O₅[4]
Molecular Weight134.09 g/mol [5]
FormWhite crystalline powder[5]
Solubility in Water55.8 g/100 g at 20°C; 100 mg/mL[4][5]
StorageStore at 2-8°C[5]

Quantitative Data Summary

The following table summarizes the reported effects of this compound supplementation on Chinese Hamster Ovary (CHO) cell cultures.

ParameterControl ConditionThis compound Supplementation% ChangeReference
Antibody TiterNot specified~35% increase~35%[2]
Lactate MetabolismNet productionSignificantly improved consumptionNot specified[2]
Ammonium AccumulationNot specifiedReduced accumulationNot specified[2]

Signaling and Metabolic Pathways

This compound directly participates in the TCA cycle and influences related metabolic pathways. The following diagram illustrates the central role of this compound in cellular metabolism.

Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport Lactate->Pyruvate LDH Aspartate_c Aspartate Oxaloacetate_c Oxaloacetate Oxaloacetate_c->Aspartate_c AST2 Malate_c L-Malate Malate_c->Oxaloacetate_c MDH1 Malate_m L-Malate Malate_c->Malate_m Malate-Aspartate Shuttle AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA alphaKG_transport_out alphaKG->alphaKG_transport_out Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_m Malate_m->Malate_c Malate-Aspartate Shuttle Oxaloacetate_m Oxaloacetate Malate_m->Oxaloacetate_m MDH2 Oxaloacetate_m->Citrate Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m AST2 Aspartate_m->Aspartate_c Malate-Aspartate Shuttle alphaKG_transport_in alphaKG_transport_in->alphaKG Glutamate Media_Malate This compound (Supplement) Media_Malate->Malate_c

Caption: this compound's role in the TCA cycle and Malate-Aspartate shuttle.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • L-(-)-Malic acid (cell culture grade, e.g., Sigma-Aldrich M7397)[5]

  • Cell culture grade water (e.g., WFI quality)

  • 0.22 µm sterile filter

  • Sterile conical tubes or bottles

Procedure:

  • In a biological safety cabinet, weigh out the desired amount of this compound powder. Due to its high solubility (100 mg/mL), a 1 M stock solution can be readily prepared.[5]

  • To prepare a 1 M stock solution, dissolve 13.41 g of this compound in 80 mL of cell culture grade water.

  • Mix thoroughly until the powder is completely dissolved.

  • Adjust the pH to 7.0-7.4 with 10 N NaOH. This is a critical step as the addition of the acidic stock solution should not significantly alter the pH of the final culture medium.

  • Bring the final volume to 100 mL with cell culture grade water.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Supplementation of this compound in Fed-Batch CHO Cell Culture

Objective: To evaluate the effect of this compound supplementation on CHO cell growth, metabolism, and monoclonal antibody production in a fed-batch culture.

Materials:

  • CHO cell line producing a monoclonal antibody

  • Basal cell culture medium and feed solutions

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Shake flasks or bioreactors

  • Cell counter

  • Metabolite analyzer (for glucose, lactate, ammonia)

  • Method for quantifying antibody titer (e.g., HPLC, ELISA)

Workflow Diagram:

Fed_Batch_Workflow cluster_setup Culture Setup cluster_growth Growth Phase cluster_stationary Stationary Phase cluster_monitoring Monitoring & Analysis Inoculation Inoculate CHO cells in basal medium Growth Monitor cell growth, viability, and metabolites Inoculation->Growth Feeding Initiate fed-batch feeding (without this compound) Growth->Feeding Stationary Cells enter stationary phase Feeding->Stationary Supplementation Begin this compound feed to a final concentration of 5 mM Stationary->Supplementation Control Continue standard feed (Control group) Stationary->Control Daily_Monitoring Daily sampling: - Viable Cell Density - Viability - Metabolites (Glucose, Lactate, NH3) - Antibody Titer Supplementation->Daily_Monitoring Control->Daily_Monitoring Final_Analysis Harvest and final analysis of antibody titer and quality Daily_Monitoring->Final_Analysis

Caption: Workflow for this compound supplementation in fed-batch culture.

Procedure:

  • Cell Culture Initiation: Inoculate CHO cells at a seeding density of 0.5 x 10⁶ cells/mL in the chosen basal medium in shake flasks or bioreactors.

  • Growth Phase Monitoring: Monitor viable cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia) daily.

  • Fed-Batch Strategy: Begin the feeding strategy as per your established process, typically when a key nutrient like glucose or glutamine starts to deplete.

  • This compound Supplementation:

    • Experimental Group: When the cells enter the stationary phase (i.e., when the growth rate significantly slows), begin feeding this compound to achieve a final concentration of 5 mM in the culture.[2] This can be done by adding a calculated volume of the 1 M stock solution along with the regular feed.

    • Control Group: Continue with the standard feeding protocol without the addition of this compound.

  • Continued Monitoring: Continue daily monitoring of cell density, viability, metabolites, and antibody titer for both the experimental and control groups until the end of the culture (e.g., day 14 or when viability drops below a certain threshold).

  • Data Analysis: At the end of the culture, compare the following parameters between the control and this compound-supplemented groups:

    • Peak viable cell density

    • Integral of viable cell density (IVCD)

    • Lactate and ammonia profiles

    • Final antibody titer

    • Specific productivity (qP)

Protocol 3: Quantification of this compound in Cell Culture Supernatant

Objective: To determine the concentration of this compound in cell culture supernatant using an enzymatic assay.

Principle: this compound is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) with the concomitant reduction of nicotinamide-adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm is directly proportional to the this compound concentration.[6]

Materials:

  • This compound assay kit (e.g., from Megazyme or similar suppliers)[6]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm[6]

  • Cell culture supernatant samples, clarified by centrifugation (e.g., 10 min at 1,500 x g)[6]

  • 1 cm pathlength cuvettes or 96-well microplates[6]

Procedure (Manual Assay Example):

  • Sample Preparation: Dilute the cell culture supernatant with cell culture grade water to ensure the this compound concentration falls within the linear range of the assay (typically 0.005 to 0.30 g/L).[6]

  • Assay Setup: Pipette the reagents and sample into a cuvette according to the kit manufacturer's instructions. A typical setup would involve a buffer solution, NAD+ solution, and the sample.

  • Initial Absorbance (A1): Mix the contents of the cuvette and read the absorbance at 340 nm after approximately 3 minutes.

  • Enzymatic Reaction: Add L-malate dehydrogenase (L-MDH) to the cuvette to start the reaction.

  • Final Absorbance (A2): Mix and incubate for approximately 3-5 minutes at room temperature (~25°C). Read the final absorbance at 340 nm.[6]

  • Calculation: Calculate the change in absorbance (ΔA = A2 - A1). Determine the concentration of this compound in the sample using the formula provided in the assay kit, which is based on the Beer-Lambert law and the extinction coefficient of NADH at 340 nm.[6]

Conclusion

The supplementation of this compound in cell culture media, particularly during the production phase, presents a promising strategy to enhance cellular metabolism, reduce the accumulation of inhibitory byproducts, and increase the yield of recombinant proteins. The protocols provided herein offer a framework for researchers to investigate and implement the use of this compound in their specific cell culture processes. It is recommended to perform initial dose-response experiments to determine the optimal concentration and feeding strategy for a given cell line and process.

References

Application Notes: L-Malic Acid as a Substrate for Malate Dehydrogenase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malate Dehydrogenase (MDH, EC 1.1.1.37) is a pivotal enzyme in cellular metabolism, most notably for its role in the citric acid cycle where it catalyzes the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH.[1][2][3] This reaction is fundamental to energy production and various metabolic pathways, including gluconeogenesis and the malate-aspartate shuttle.[2][4] Understanding the kinetic properties of MDH with its substrate, L-malic acid, is crucial for elucidating its regulatory mechanisms and for the development of potential therapeutic agents targeting metabolic pathways. These application notes provide a detailed overview and protocols for studying the kinetics of malate dehydrogenase using this compound as a substrate.

Principle of the Assay

The kinetic analysis of malate dehydrogenase is typically performed by monitoring the change in absorbance resulting from the conversion of the cofactor NAD+ to NADH. The reaction is as follows:

L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

The formation of NADH is directly proportional to the enzymatic activity and can be measured spectrophotometrically, as NADH has a distinct absorbance maximum at 340 nm.[5][6] The equilibrium of this reaction favors the formation of L-malate.[5][6][7] To accurately measure the forward reaction (L-malate oxidation), the product oxaloacetate can be removed. This is often achieved by coupling the reaction with another enzyme, such as glutamate-oxaloacetate transaminase (GOT), which converts oxaloacetate to L-aspartate.[5][6][8]

Alternatively, and more commonly for kinetic studies, the reverse reaction (oxaloacetate reduction) is measured due to its thermodynamic favorability.[9] However, this document will focus on protocols for the forward reaction, using this compound as the varied substrate. The initial velocity of the reaction is determined by measuring the rate of increase in absorbance at 340 nm.

Data Presentation: Kinetic Parameters of Malate Dehydrogenase

The kinetic behavior of an enzyme is often described by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. Below is a summary of reported kinetic parameters for MDH from various sources.

Enzyme SourceSubstrateKm (mM)VmaxConditionsReference
Human Breast Tissue (Normal)L-Malate3.13 ± 0.475 ± 2.7 U/gpH not specified, 2.5 mM NAD+[10]
Human Breast Tissue (Cancerous)L-Malate1.6 ± 0.278 ± 2.13 mU/gpH not specified, 2.5 mM NAD+[10]
Human Breast Tissue (Normal)NAD+0.43 ± 0.06102 ± 4.4 mU/gpH not specified, 24 mM Malate[10]
Human Breast Tissue (Cancerous)NAD+0.93 ± 0.17110 ± 3.32 mU/gpH not specified, 24 mM Malate[10]
General (unspecified source)L-Malate2Not SpecifiedNot Specified[1]
Brucella abortus (recombinant)Oxaloacetate6.450.87 mM/minpH 6.0, 40°C[11]

Note: The reverse reaction (oxaloacetate to L-malate) is often studied. Data for the forward reaction with L-malate as the substrate is presented where available.

Visualizations

MDH_Reaction_Pathway cluster_reaction Malate Dehydrogenase Catalyzed Reaction cluster_equilibrium Reaction Equilibrium L-Malate L-Malate MDH Malate Dehydrogenase L-Malate->MDH Oxaloacetate Oxaloacetate NAD+ NAD+ NAD+->MDH NADH_H NADH + H+ MDH->Oxaloacetate MDH->NADH_H Equilibrium Equilibrium strongly favors L-Malate

Caption: Reversible oxidation of L-Malate by Malate Dehydrogenase.

MDH_Kinetics_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer (e.g., pH 9.5-10.0) B Prepare Substrate Stock (this compound) C Prepare Cofactor Stock (NAD+) D Prepare MDH Enzyme Solution E Pipette Buffer, NAD+, and L-Malate into cuvette D->E F Equilibrate at Assay Temp (e.g., 37°C) E->F G Initiate reaction by adding MDH solution F->G H Measure Absorbance at 340 nm in kinetic mode G->H I Calculate Initial Velocity (ΔAbs/min) H->I J Repeat for multiple [L-Malate] concentrations I->J K Plot Velocity vs. [L-Malate] J->K L Determine Km and Vmax (e.g., Lineweaver-Burk plot) K->L

Caption: Experimental workflow for MDH kinetic analysis.

Experimental Protocols

A. Reagent Preparation

  • MDH Assay Buffer (100 mM Glycine-NaOH, pH 9.5-10.0):

    • Dissolve 0.75 g of glycine in 80 mL of ultrapure water.

    • Adjust the pH to 9.5 (or desired alkaline pH) with 1 M NaOH.[12] The optimal pH for the forward reaction is alkaline.[1]

    • Bring the final volume to 100 mL with ultrapure water.

    • Store at 4°C. Allow to warm to room temperature before use.[13]

  • NAD+ Stock Solution (50 mM):

    • Dissolve the required amount of β-Nicotinamide Adenine Dinucleotide (NAD+) in ultrapure water. For example, dissolve ~33 mg of NAD+ (FW ~663 g/mol ) in 1 mL of water.

    • Aliquot and store at -20°C.[13][14]

  • This compound Substrate Stock Solution (1 M):

    • Dissolve 1.34 g of this compound in 8 mL of ultrapure water.

    • Adjust the pH to ~7.0 with 1 M NaOH.

    • Bring the final volume to 10 mL.

    • Store at -20°C.

  • MDH Enzyme Solution:

    • Obtain purified Malate Dehydrogenase.

    • Immediately before use, dilute the enzyme to a working concentration (e.g., 0.2–0.5 units/mL) in cold MDH Assay Buffer.[15][16] Keep on ice during use.[13][14] The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for the desired time course.

B. Protocol for Determining Km and Vmax for this compound

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer assay. Volumes can be scaled down for a 96-well plate format.

  • Prepare Substrate Dilutions: Prepare a series of this compound dilutions from the 1 M stock solution. For example, to achieve final concentrations of 0.25, 0.5, 1, 2, 5, 10, 20, and 30 mM in the final 1 mL reaction, you will need to add 0.25, 0.5, 1, 2, 5, 10, 20, and 30 µL of the 1 M stock, respectively.

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.[5]

    • Set the temperature to the desired value (e.g., 25°C or 37°C).[14][15]

    • Set the instrument to kinetic mode to record absorbance over time (e.g., every 15 seconds for 5 minutes).

  • Prepare the Reaction Mixture:

    • For each this compound concentration, prepare a reaction mixture in a 1 mL cuvette. A blank reaction without the enzyme should be prepared for background subtraction.

    • Reaction Cocktail Table:

ComponentVolume for 1 Reaction (µL)Final Concentration
MDH Assay Buffer (pH 9.5)Varies (to 1000 µL)100 mM
NAD+ Stock (50 mM)50 µL2.5 mM
This compound (1 M Stock)X µL (e.g., 0.25 - 30 µL)0.25 - 30 mM
Ultrapure WaterVaries-
Total Volume (pre-enzyme) (1000 - Y) µL -
MDH Enzyme SolutionY µL (e.g., 10-20 µL)Varies (e.g., 0.02 units)
Final Volume 1000 µL -
  • Assay Execution:

    • Add the Assay Buffer, NAD+ solution, this compound dilution, and water to the cuvette. Mix by inverting.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.[15]

    • Start the kinetic measurement and record a baseline for ~30 seconds.

    • Initiate the reaction by adding the pre-determined volume (Y µL) of the MDH enzyme solution.

    • Quickly mix the contents by inverting with parafilm or using a pipette, and immediately return the cuvette to the spectrophotometer.

    • Record the increase in absorbance at 340 nm for 3-5 minutes.[15] Ensure the initial rate is linear.

C. Data Analysis

  • Calculate Initial Velocity (V₀):

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic trace.

    • Calculate the velocity (V₀) in µmol/min/mL using the Beer-Lambert law: V₀ (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l)

      • ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹.

      • l: Path length of the cuvette (typically 1 cm).

  • Determine Km and Vmax:

    • Plot the calculated initial velocities (V₀) against the corresponding this compound concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

    • Alternatively, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) and use linear regression to find the intercepts, from which Km and Vmax can be calculated.

Factors Influencing MDH Kinetics

  • pH: The optimal pH for the oxidation of L-malate is alkaline (typically pH 9.5-10.0), while the reverse reaction (reduction of oxaloacetate) is favored at a more neutral pH (~7.5).[1][12]

  • Temperature: MDH activity is temperature-dependent, with an optimal range often cited between 30-40°C.[12][17] Thermal stability can vary between isozymes.[12]

  • Substrate Inhibition: High concentrations of oxaloacetate and NADH can inhibit MDH activity.[2] Some studies also report inhibition by high concentrations of L-malate.[2][18]

  • Allosteric Regulation: Citrate can act as both an activator and an inhibitor of MDH, depending on the concentrations of substrates and cofactors.[1][18]

References

Metabolic Engineering of E. coli for Enhanced L-Malic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the metabolic engineering strategies and detailed experimental protocols for the production of L-malic acid in Escherichia coli. This compound is a valuable platform chemical with wide applications in the food, pharmaceutical, and chemical industries. Microbial fermentation using engineered E. coli offers a promising and sustainable alternative to traditional chemical synthesis.

Metabolic Engineering Strategies for this compound Production

The efficient production of this compound in E. coli necessitates significant metabolic engineering to redirect carbon flux towards the desired product and minimize byproduct formation. Key strategies involve the manipulation of central carbon metabolism, cofactor engineering, and optimization of fermentation processes.

Core Metabolic Pathways for this compound Synthesis

Several metabolic routes have been successfully engineered in E. coli for this compound production:

  • Reductive Tricarboxylic Acid (rTCA) Pathway / Non-Oxidative Pathway: This is a widely adopted strategy in E. coli. It enhances the conversion of phosphoenolpyruvate (PEP) to oxaloacetate (OAA), a direct precursor of L-malate. Key enzymes in this pathway include PEP carboxylase (PPC) or PEP carboxykinase (PCK), which catalyze the carboxylation of PEP to OAA, followed by the reduction of OAA to L-malate by malate dehydrogenase (MDH).[1][2]

  • Glyoxylate Pathway Engineering: This approach utilizes the glyoxylate shunt, a metabolic pathway that bypasses the CO2-evolving steps of the TCA cycle. The key enzymes, isocitrate lyase (ICL) and malate synthase (MS), are central to this pathway, enabling the conversion of isocitrate and acetyl-CoA into malate and succinate.[1][3]

  • One-Step Pyruvate Pathway: This strategy focuses on the direct conversion of pyruvate to this compound. One approach involves utilizing the malic enzyme (SfcA) to carboxylate pyruvate directly to malate.[1][4]

Key Genetic Modifications for Enhanced Production

To channel the metabolic flux towards this compound, several genetic modifications are crucial:

  • Blocking Competing Pathways: A critical step is the deletion of genes responsible for the synthesis of major byproducts such as lactate, ethanol, acetate, and succinate. Commonly targeted genes include ldhA (lactate dehydrogenase), adhE (alcohol dehydrogenase), ackA-pta (acetate kinase-phosphate acetyltransferase), pflB (pyruvate formate-lyase), and frdABCD (fumarate reductase).[1][5][6]

  • Overexpression of Key Enzymes: To enhance the flux towards L-malate, genes encoding the rate-limiting enzymes in the desired pathway are overexpressed. This often includes ppc or pck and mdh.

  • Cofactor Engineering: The redox balance within the cell is critical for efficient L-malate production, which is a reductive process. Strategies to increase the availability of NADH, the primary reducing equivalent for MDH, have been shown to improve yields.[1][7][8] This can involve manipulating the expression of enzymes involved in NADH regeneration.

  • Transporter Engineering: Overexpression of specific membrane transporters can facilitate the export of this compound out of the cell, preventing feedback inhibition and increasing the final product titer.[5]

Quantitative Data on this compound Production in Engineered E. coli

The following tables summarize the performance of various engineered E. coli strains for this compound production under different fermentation conditions.

Table 1: this compound Production in Engineered E. coli Strains

StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
KJ071Deletion of ldhA, adhE, ackA, focA, pflB, mgsA in evolved E. coli CFed-batch69.14--[1]
XZ658Deletion of genes for competing pathways and malic enzymesTwo-stage fed-batch341.060.47[6]
GL2306Dual regulation strain5-L two-stage fed-batch25.860.53 (mol/mol)-[1]
B0013-47Five-enzyme cascade (Pyc, Cs, Acn, Icl, Ms) with CRISPRi tuningFed-batch360.74 (mol/mol)-[1]
W3110 (pTrc-sfcA-pykF-scaffold)Scaffold complex of PykF and SfcA5-L bioreactor12.08--[1]
E. coli W3110 with NADH kinase (Pos5)Overexpression of NADH kinase5-L bioreactor21.650.48 (mol/mol)-[1]
E23 (ΔnuoA, NOG)Knockout of nuoA and introduction of nonoxidative glycolysis (NOG) pathwayFed-batch21.30.43-
WGS-10 (p104ManPck)Overexpression of M. succiniciproducenspckA in pta mutantAerobic cultivation9.25--[7]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows for engineering E. coli for this compound production.

Metabolic_Pathway_for_L_Malic_Acid_Production cluster_glycolysis Glycolysis cluster_byproducts Byproduct Pathways (Target for Deletion) Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate (OAA) PEP->OAA ppc / pck (Overexpression) Lactate Lactate Pyruvate->Lactate ldhA Ethanol Ethanol Pyruvate->Ethanol adhE Acetate Acetate Pyruvate->Acetate ackA-pta Succinate Succinate OAA->Succinate frdABCD L_Malate This compound OAA->L_Malate

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis Gene_Deletion Gene Deletion (e.g., ldhA, adhE, ackA) Transformation Transformation into E. coli Gene_Deletion->Transformation Gene_Overexpression Gene Overexpression (e.g., ppc, mdh) Plasmid_Construction Plasmid Construction Gene_Overexpression->Plasmid_Construction Plasmid_Construction->Transformation Seed_Culture Seed Culture Preparation Transformation->Seed_Culture Bioreactor_Fermentation Bioreactor Fermentation (Batch or Fed-batch) Seed_Culture->Bioreactor_Fermentation Two_Stage Two-Stage Fermentation (Aerobic Growth -> Anaerobic Production) Seed_Culture->Two_Stage Sampling Broth Sampling Bioreactor_Fermentation->Sampling Two_Stage->Sampling Cell_Density Cell Density Measurement (OD600) Sampling->Cell_Density Metabolite_Quantification Metabolite Quantification (HPLC) Sampling->Metabolite_Quantification

Caption: General experimental workflow for this compound production.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the metabolic engineering of E. coli for this compound production.

Protocol for Gene Knockout in E. coli using Lambda Red Recombination

This protocol describes a common method for creating markerless gene deletions in E. coli.

Materials:

  • E. coli strain harboring the pKD46 plasmid (temperature-sensitive replicon with arabinose-inducible Red recombinase genes).

  • LB medium and agar plates.

  • Arabinose and appropriate antibiotics.

  • Primers for amplifying the knockout cassette and for verification.

  • Kanamycin resistance cassette flanked by FRT sites (from pKD4 or similar plasmid).

  • Plasmid pCP20 (expressing FLP recombinase).

  • Electroporator and cuvettes.

Procedure:

  • Preparation of Electrocompetent Cells:

    • Inoculate a single colony of the E. coli strain containing pKD46 into 5 mL of LB medium with ampicillin and grow overnight at 30°C.

    • Inoculate 1 mL of the overnight culture into 100 mL of LB with ampicillin and 10 mM L-arabinose. Grow at 30°C to an OD600 of 0.4-0.6.

    • Chill the culture on ice for 15-30 minutes.

    • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in 1 mL of ice-cold 10% glycerol. The cells are now ready for electroporation.

  • Electroporation of the Knockout Cassette:

    • Amplify the kanamycin resistance cassette from the template plasmid using primers with 50-bp homology extensions to the regions flanking the target gene.

    • Purify the PCR product.

    • Add 100-200 ng of the purified PCR product to 50 µL of the electrocompetent cells.

    • Electroporate using standard settings (e.g., 2.5 kV, 25 µF, 200 Ω).

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours.

    • Plate on LB agar with kanamycin to select for transformants.

  • Removal of the Kanamycin Resistance Marker:

    • Transform the kanamycin-resistant mutant with the pCP20 plasmid (temperature-sensitive replicon) and plate on LB agar with ampicillin and chloramphenicol at 30°C.

    • Select a colony and grow in LB medium without antibiotics at 42°C to induce FLP recombinase expression and cure the pCP20 plasmid.

    • Plate the culture on LB agar and then screen for colonies that are sensitive to both kanamycin and ampicillin.

  • Verification:

    • Confirm the gene deletion by colony PCR using primers flanking the deleted region and by DNA sequencing.

Protocol for Overexpression Plasmid Construction

This protocol outlines the construction of a plasmid for overexpressing key enzymes like ppc and mdh.

Materials:

  • E. coli cloning strain (e.g., DH5α).

  • High-copy number expression vector (e.g., pTrc99A, pET series).

  • Restriction enzymes and T4 DNA ligase.

  • Primers for amplifying the target genes.

  • E. coli genomic DNA as a template.

  • Gel extraction and plasmid purification kits.

Procedure:

  • Gene Amplification:

    • Design primers to amplify the coding sequences of the target genes (e.g., ppc, mdh) from E. coli genomic DNA. Include appropriate restriction sites in the primers for cloning into the expression vector.

    • Perform PCR to amplify the genes.

  • Vector and Insert Preparation:

    • Digest the expression vector and the purified PCR products with the corresponding restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested inserts into the prepared vector using T4 DNA ligase.

    • Transform the ligation mixture into a competent E. coli cloning strain.

    • Plate on LB agar with the appropriate antibiotic to select for transformants.

  • Verification:

    • Screen colonies by colony PCR.

    • Isolate plasmid DNA from positive colonies and verify the construct by restriction digestion and DNA sequencing.

Protocol for Two-Stage Fed-Batch Fermentation

This protocol describes a two-stage fermentation process to maximize this compound production.

Materials:

  • Engineered E. coli strain.

  • Bioreactor (e.g., 5-L).

  • Seed culture medium (e.g., LB).

  • Fermentation medium (defined mineral medium with glucose).

  • Feeding solution (concentrated glucose and nutrient solution).

  • pH control solution (e.g., NH4OH or NaOH).

  • Antifoam agent.

Procedure:

  • Seed Culture:

    • Inoculate a single colony of the engineered strain into 10 mL of seed culture medium and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of seed medium (e.g., 200 mL in a 1-L flask) and grow to an OD600 of 2-4.

  • Bioreactor Setup and Inoculation:

    • Prepare the bioreactor with the initial fermentation medium. Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

  • Stage 1: Aerobic Growth Phase:

    • Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automatic addition of the base solution.

    • Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by controlling the agitation speed and airflow rate.

    • Once the initial glucose is consumed (indicated by a sharp increase in DO), start the fed-batch phase by feeding the concentrated glucose solution to support further cell growth.

  • Stage 2: Anaerobic Production Phase:

    • When the cell density reaches a desired level (e.g., OD600 of 20-40), switch to the anaerobic production phase.

    • Stop the air supply and sparge with N2 or CO2 to create an anaerobic environment.

    • Continue feeding the glucose solution at a controlled rate to maintain a low glucose concentration in the fermenter.

    • Continue to control the temperature and pH.

    • Take samples periodically to monitor cell growth, glucose consumption, and this compound production.

  • Harvesting:

    • After the desired fermentation time or when production ceases, harvest the fermentation broth.

Protocol for this compound Quantification by HPLC

This protocol details the analysis of this compound concentration in the fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index (RI) detector.

  • Ion-exchange column suitable for organic acid analysis (e.g., Aminex HPX-87H).

  • Mobile phase (e.g., dilute H2SO4, typically 5 mM).

  • This compound standard solution.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Collect a sample from the fermentation broth.

    • Centrifuge the sample to remove cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with the mobile phase if the this compound concentration is expected to be outside the linear range of the standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the column temperature (e.g., 50-60°C) and the detector wavelength (e.g., 210 nm for UV detection).

    • Inject a known volume of the prepared sample (e.g., 20 µL) into the HPLC system.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

By implementing these metabolic engineering strategies and following the detailed protocols, researchers can effectively develop and optimize E. coli strains for high-level production of this compound, contributing to the advancement of sustainable biomanufacturing.

References

Application Notes: Spectrophotometric Determination of L-Malic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malic acid, a dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms.[1][2][3] Its concentration in biological fluids can be indicative of metabolic function and dysregulation, making it a significant biomarker in various physiological and pathological states.[2] this compound is also utilized as a food additive and in pharmaceuticals.[1][3] This document provides detailed protocols for the quantitative determination of this compound in biological samples using a highly specific enzymatic spectrophotometric assay.

The method is based on the enzymatic oxidation of this compound by L-malate dehydrogenase (L-MDH) in the presence of nicotinamide adenine dinucleotide (NAD+). The resulting oxaloacetate is then transaminated with L-glutamate to L-aspartate and 2-oxoglutarate in a reaction catalyzed by glutamate-oxaloacetate transaminase (GOT). The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the concentration of this compound in the sample.[1][4][5][6]

Principle of the Method

The determination of this compound is based on the following coupled enzymatic reactions:

  • This compound + NAD⁺ --(L-MDH)--> Oxaloacetate + NADH + H⁺ [1][5][6]

  • Oxaloacetate + L-glutamate --(GOT)--> L-aspartate + 2-oxoglutarate [1][5][6]

The equilibrium of the first reaction lies towards the reactants. To ensure the complete oxidation of this compound, the oxaloacetate is removed from the reaction by the second reaction, shifting the equilibrium towards the formation of NADH.[1][4][5][6] The amount of NADH formed is stoichiometric with the initial amount of this compound and can be quantified by measuring the increase in absorbance at 340 nm.[1][5]

Data Presentation

Assay Performance Characteristics
ParameterValueReference
Wavelength340 nm (or 334 nm, 365 nm)[1][4][5]
Linear Range0.5 - 30 µg of this compound per assay[1][3]
0.03 - 3 g/L in sample solution[7]
Limit of Detection0.25 mg/L[8]
Reaction TimeApproximately 3 - 15 minutes[1][7][8]
SpecificitySpecific for this compound. D-malic acid does not react.[1]
Reagent Stability
ReagentStorage TemperatureStabilityReference
Buffer Solution (pH 10)4°CAt least 12 weeks[4][5]
NAD Solution4°CAt least 4 weeks[4][5]
GOT Suspension4°CAt least 1 year[4][5]
L-MDH Solution4°CAt least 1 year[4][5]

Experimental Protocols

Reagent Preparation
  • Buffer Solution (pH 10.0, 0.6 M glycylglycine, 0.1 M L-glutamate): Dissolve 4.75 g of glycylglycine and 0.88 g of L-glutamic acid in approximately 50 mL of doubly distilled water. Adjust the pH to 10.0 with 10 M sodium hydroxide and make up the final volume to 60 mL with doubly distilled water.[4][5]

  • Nicotinamide Adenine Dinucleotide (NAD) Solution (~47 mM): Dissolve 420 mg of NAD in 12 mL of doubly distilled water.[4][5]

  • Glutamate Oxaloacetate Transaminase (GOT) Suspension (2 mg/mL): Use a commercially available suspension.

  • L-Malate Dehydrogenase (L-MDH) Solution (5 mg/mL): Use a commercially available solution.

Note: All reagents are also available in commercial kits.[4][6][9]

Sample Preparation (Biological Fluids)

The amount of this compound in the cuvette should be between 0.5 and 30 µg.[1][3] Therefore, biological fluid samples must be diluted to yield a concentration within the assay's linear range.

  • Serum/Plasma: Deproteinize the sample by adding an equal volume of ice-cold 1 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge to remove the potassium perchlorate precipitate. Use the supernatant for the assay. A dilution of 1:10 with distilled water is often a suitable starting point.

  • Urine: Centrifuge to remove any particulate matter. Dilute the supernatant with distilled water. A dilution of 1:20 may be necessary depending on the expected concentration.

  • Cell Culture Supernatant: Centrifuge to remove cells and debris. The supernatant can often be used directly or with minimal dilution.

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline). Deproteinize the homogenate using the perchloric acid method described for serum/plasma.

Note on colored samples: If the sample is highly colored, it may require decolonization treatment. Adding polyvinylpolypyrrolidone (PVPP) can be effective.[6]

Spectrophotometric Measurement

Operating Parameters:

  • Wavelength: 340 nm

  • Cuvettes: 1 cm light path (glass or quartz)

  • Temperature: 20-25°C

  • Final Volume in Cuvette: 2.22 mL (example, can be adjusted)[6]

Assay Procedure:

  • Pipette the following into 1 cm cuvettes:

ReagentBlank CuvetteSample Cuvette
Buffer Solution1.0 mL1.0 mL
NAD Solution0.1 mL0.1 mL
GOT Suspension0.01 mL0.01 mL
Distilled Water1.1 mL1.0 mL
Sample Solution-0.1 mL
  • Mix the contents of the cuvettes thoroughly by gentle inversion.

  • After approximately 3 minutes, measure the initial absorbance (A₁) of both the blank and sample cuvettes against air or water.[4][5]

  • Start the reaction by adding:

ReagentBlank CuvetteSample Cuvette
L-MDH Solution0.01 mL0.01 mL
  • Mix well and incubate for 5 to 10 minutes, or until the reaction is complete.[4][5]

  • Measure the final absorbance (A₂) of the blank and sample cuvettes.

Calculation of this compound Concentration
  • Calculate the change in absorbance for the sample (ΔA_sample) and the blank (ΔA_blank):

    • ΔA_sample = A₂_sample - A₁_sample

    • ΔA_blank = A₂_blank - A₁_blank

  • Calculate the corrected absorbance change (ΔA_this compound):

    • ΔA_this compound = ΔA_sample - ΔA_blank

  • The concentration of this compound in the diluted sample solution can be calculated using the following formula:

    C (g/L) = (V_total × MW) / (ε × d × V_sample × 1000) × ΔA_this compound

    Where:

    • V_total = Total volume in the cuvette (mL)

    • V_sample = Volume of the sample used (mL)

    • MW = Molecular weight of this compound (134.09 g/mol )

    • ε = Molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)[4]

    • d = Light path of the cuvette (cm)

  • Multiply the result by the dilution factor to obtain the concentration in the original sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., Dilution, Deproteinization) Pipetting Pipette Reagents and Sample into Cuvettes Sample_Prep->Pipetting Reagent_Prep Reagent Preparation (Buffer, NAD+, Enzymes) Reagent_Prep->Pipetting Incubation1 Incubate (3 min) Pipetting->Incubation1 Read_A1 Read Initial Absorbance (A1) at 340 nm Incubation1->Read_A1 Add_LMDH Add L-MDH to Start Reaction Read_A1->Add_LMDH Calculate_dA Calculate ΔA = A2 - A1 Read_A1->Calculate_dA Incubation2 Incubate (5-10 min) Add_LMDH->Incubation2 Read_A2 Read Final Absorbance (A2) at 340 nm Incubation2->Read_A2 Read_A2->Calculate_dA Calculate_Conc Calculate this compound Concentration Calculate_dA->Calculate_Conc

Caption: Experimental workflow for the spectrophotometric determination of this compound.

This compound in the Tricarboxylic Acid (TCA) Cycle

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate L-Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase AcetylCoA->Citrate

References

Application Note: Chiral Separation of D- and L-Malic Acid Using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid found in many fruits and plants, exists as two enantiomers: L-malic acid and D-malic acid. This compound is the naturally occurring isomer and plays a crucial role in cellular metabolism. The determination of the enantiomeric purity of this compound is critical in the food, beverage, and pharmaceutical industries, as the presence of the D-enantiomer can indicate adulteration with synthetic Dthis compound or be subject to strict regulatory limits in pharmaceutical formulations.[1][2][3] This application note provides detailed protocols for the chiral separation of D- and this compound using high-performance liquid chromatography (HPLC).

Two primary methods are presented: a pre-column derivatization method followed by reversed-phase HPLC, and a chiral ligand-exchange chromatography method.

Method 1: Pre-Column Derivatization with (R)-1-(1-naphthyl)ethylamine (R-NEA) and Reversed-Phase HPLC

This method involves the derivatization of D- and this compound with a chiral reagent, (R)-NEA, to form diastereomers that can be separated on a standard achiral C18 column.[1][2][4] This approach offers the advantages of using common and cost-effective columns while achieving good resolution.[1][2]

Experimental Protocol

1. Sample and Standard Preparation:

  • Prepare standard solutions of D-malic acid and this compound.

  • Prepare a mixed Dthis compound control solution.[1]

2. Derivatization Procedure:

  • To 100 µL of the malic acid solution, add 200 µL of 1-Hydroxybenzotriazole (HOBT) solution and vortex for 20 seconds.[1]

  • Add 200 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) solution and vortex for 20 seconds.[1]

  • Allow the mixture to stand at room temperature for 2 minutes to activate the carboxyl groups.[1]

  • Add 20 µL of (R)-NEA solution.[1]

  • Dilute the mixture with 180 µL of acetonitrile.[1]

  • Heat the reaction mixture at 40°C for 2 hours.[1]

3. HPLC Conditions:

  • Column: Kromasil C18[2][4][5]

  • Mobile Phase: Acetonitrile and 0.01 mol·L⁻¹ potassium dihydrogen phosphate solution (containing 20 mmol·L⁻¹ sodium heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) at a ratio of 45:55.[1][2][4][5]

  • Flow Rate: 1.0 mL·min⁻¹[2][4][5]

  • Column Temperature: 30°C[2][4][5]

  • Detection: UV at 225 nm[2][4][5]

  • Injection Volume: 20 µL[1][2]

Quantitative Data
AnalyteRetention Time (min)Resolution (Rs)
D-Malic Acid Derivative26.1>1.7
This compound Derivative27.5

Data sourced from references[1][4].

Experimental Workflow

G Workflow for Pre-Column Derivatization HPLC Method A Sample/Standard Preparation (D-, L-, Dthis compound) B Addition of HOBT (Vortex 20s) A->B C Addition of EDC-HCl (Vortex 20s) B->C D Carboxyl Group Activation (2 min at RT) C->D E Addition of (R)-NEA D->E F Dilution with Acetonitrile E->F G Derivatization Reaction (40°C for 2h) F->G H HPLC Analysis (C18 Column) G->H I Data Acquisition and Analysis H->I

Caption: Workflow of the pre-column derivatization method for chiral separation of malic acid.

Method 2: Chiral Ligand-Exchange Chromatography

This method utilizes a chiral mobile phase containing a metal ion and a chiral ligand to achieve separation on a reversed-phase column. It has been successfully applied to determine D-malic acid in food products like apple juice.[6][7]

Experimental Protocol

1. Sample Preparation:

  • Filter apple juice or other liquid samples through a 0.45 µm membrane filter.[6]

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An aqueous solution containing a copper (II) salt (e.g., 8 mM copper acetate) and a chiral amino acid (e.g., L-valine), with the pH adjusted to 5.5.[6][7]

  • Flow Rate: Not specified in the provided results.

  • Column Temperature: Not specified in the provided results.

  • Detection: UV at 330 nm.[7]

  • Injection Volume: Not specified in the provided results.

Quantitative Data

A collaborative study of this method for the determination of D-malic acid in apple juice demonstrated good repeatability and reproducibility, with coefficients of variation ranging from 1.0% to 3.5% and 7.7% to 11.7%, respectively, for concentrations between 26 and 188 mg/100 mL.[7]

Logical Relationship

G Principle of Chiral Ligand-Exchange Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) cluster_2 Diastereomeric Complexes Metal_Ion Cu(II) Ion Metal_Ligand_Complex [Cu(L-Valine)₂] Complex Metal_Ion->Metal_Ligand_Complex Chiral_Ligand L-Valine Chiral_Ligand->Metal_Ligand_Complex Complex_D [Cu(L-Valine)(D-Malic)] Metal_Ligand_Complex->Complex_D Complex_L [Cu(L-Valine)(L-Malic)] Metal_Ligand_Complex->Complex_L D_Malic D-Malic Acid D_Malic->Complex_D L_Malic This compound L_Malic->Complex_L Separation Differential Elution (Separation) Complex_D->Separation Complex_L->Separation

Caption: Formation of diastereomeric complexes leading to chiral separation.

Conclusion

Both the pre-column derivatization and chiral ligand-exchange chromatography methods provide effective means for the chiral separation of D- and this compound. The choice of method may depend on the specific application, available equipment, and desired sensitivity. The pre-column derivatization method using (R)-NEA is well-documented with specific chromatographic parameters, offering a robust and reproducible protocol. The chiral ligand-exchange method is a valuable alternative, particularly for the analysis of D-malic acid in food matrices.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Byproduct Formation in Microbial L-Malic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to byproduct formation during microbial L-malic acid synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: High levels of succinic acid are detected in the fermentation broth.

Question: My E. coli fermentation is producing significant amounts of succinic acid, reducing my this compound yield. What are the likely causes and how can I fix this?

Answer:

High succinate production is a common issue in this compound fermentation with E. coli, as it competes directly with the this compound pathway for intermediates of the reductive tricarboxylic acid (rTCA) cycle. The primary cause is the activity of the enzyme fumarate reductase, which converts fumarate to succinate.

Troubleshooting Steps:

  • Metabolic Engineering:

    • Knockout of Fumarate Reductase Genes: The most effective strategy is to delete the genes encoding for fumarate reductase (frdABCD). Sequential knockout of frdBC has been shown to decrease succinate accumulation by over 60%.[1] Further deletion of fumarase genes (fumB and fumAC) can also be beneficial in redirecting carbon flux towards this compound.[1]

    • Cofactor Regulation: Overexpression of NADH oxidase can sometimes lead to a decrease in succinic acid formation.[1]

  • Fermentation Process Optimization:

    • Two-Stage Fermentation: Implement a two-stage fermentation process. The first stage focuses on aerobic cell growth, followed by an anaerobic phase for this compound production. This can help to control the redox balance and reduce succinate formation.

Quantitative Data on Byproduct Reduction in Engineered E. coli

Strain/ModificationThis compound Titer (g/L)Succinic Acid Titer (g/L)Reference
Engineered E. coli (parent strain)-High levels reported[1]
E. coli with frdBC knockoutIncreasedDecreased by 64.9%[1]
E. coli with sequential knockout of frdBC, fumB, and fumAC7.78Decreased by 91.5%[1]
Problem 2: Significant accumulation of citric acid in Aspergillus niger fermentation.

Question: I am using Aspergillus niger for this compound production, but I am observing a high concentration of citric acid as a byproduct. How can I minimize this?

Answer:

Aspergillus niger is a natural producer of citric acid, and its accumulation is a common challenge when engineering this fungus for this compound production. This is due to the high flux through the initial steps of the TCA cycle.

Troubleshooting Steps:

  • Metabolic Engineering:

    • Disruption of Citric Acid Transporter: A key strategy is to disrupt the cexA gene, which encodes a citric acid transporter. This has been shown to abolish citric acid accumulation.[2]

    • Enhancing Glycolytic Flux: The disruption of cexA can sometimes lead to reduced this compound production. To counteract this, overexpress genes involved in the glycolytic pathway, such as those for glucose transporter (mstC), hexokinase (hxkA), 6-phosphofructo-2-kinase (pfkA), and pyruvate kinase (pkiA).[2]

    • Deletion of Oxaloacetate Acetylhydrolase: Deleting the oahA gene, which encodes oxaloacetate acetylhydrolase, can also prevent the diversion of oxaloacetate towards oxalate and subsequently reduce citrate formation.[3]

Quantitative Data on Byproduct Reduction in Engineered A. niger

Strain/ModificationThis compound Titer (g/L)Citric Acid Titer (g/L)Reference
Engineered A. niger S575HighHigh levels reported[2]
A. niger S1149 (cexA disruption + glycolytic flux enhancement)201.13Completely abolished[2]
Engineered A. niger with oahA deletionIncreased28.00 (in fed-batch)[3]
Problem 3: Fumaric acid is a major byproduct in my fermentation.

Question: My microbial fermentation is producing a significant amount of fumaric acid alongside this compound. What is the cause and how can I address it?

Answer:

Fumaric acid is a direct precursor to this compound in one of the biosynthetic pathways, where it is converted to this compound by fumarase. Its accumulation suggests that the activity of fumarase is a rate-limiting step or that there is a high flux towards fumarate that is not being efficiently converted.

Troubleshooting Steps:

  • Metabolic Engineering:

    • Overexpression of Fumarase: In pathways that proceed via fumarate, overexpression of the fumarase gene (fumB in E. coli) can enhance the conversion of fumarate to this compound.

    • Pathway Redirection: Focus on enhancing the reductive TCA (rTCA) pathway, which directly converts oxaloacetate to this compound via malate dehydrogenase, bypassing fumarate. This can be achieved by overexpressing pyruvate carboxylase (pyc) and malate dehydrogenase (mdh).[1]

  • Fermentation pH Control:

    • Maintain the fermentation pH in the optimal range for this compound production (typically near-neutral, 6.0-6.5).[1] Deviations from this can affect enzyme kinetics and lead to the accumulation of intermediates like fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in microbial this compound synthesis?

A1: The most common byproducts include fumaric acid, succinic acid, lactic acid, formic acid, citric acid, and acetic acid. The specific byproduct profile can vary depending on the microbial chassis and fermentation conditions.[4]

Q2: Which metabolic pathway is most efficient for this compound production with minimal byproducts?

A2: The reductive TCA (rTCA) pathway is generally considered the most efficient. This pathway involves the carboxylation of pyruvate to oxaloacetate, followed by the reduction of oxaloacetate to this compound. It is a simple two-step process located in the cytoplasm, which facilitates product export and has a high theoretical yield.[1]

Q3: How does pH affect byproduct formation?

A3: The pH of the fermentation medium is a critical factor. A decrease in pH due to the accumulation of acidic products can inhibit cell metabolism and alter enzyme activities, potentially leading to an increase in byproduct formation. Maintaining a near-neutral pH (around 6.0-6.5) is often optimal for this compound production and can help minimize byproduct accumulation.[1]

Q4: Can cofactor availability influence byproduct formation?

A4: Yes, the availability of cofactors like NADH and NADPH is crucial. For instance, in E. coli, increasing the NADPH pool by overexpressing NADH kinase (pos5) has been shown to enhance this compound production.[1] Conversely, modulating the NADH/NAD+ ratio can influence the formation of redox-dependent byproducts like succinic acid.

Experimental Protocols

Protocol 1: Gene Deletion in E. coli using the Lambda Red Recombineering System (General Overview)

This protocol provides a general workflow for gene deletion. Specific primers and conditions will need to be optimized for the target gene.

  • Preparation of Electrocompetent Cells:

    • Grow the recipient E. coli strain harboring the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium containing ampicillin to an OD600 of 0.4-0.6.

    • Induce the expression of the recombinase by adding L-arabinose.

    • Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile 10% glycerol.

  • Generation of the Deletion Cassette:

    • Amplify a resistance cassette (e.g., kanamycin resistance) using PCR with primers that have 5' extensions homologous to the regions flanking the target gene to be deleted.

  • Electroporation:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection and Verification:

    • Plate the transformed cells on LB agar containing the appropriate antibiotic to select for recombinants.

    • Verify the gene deletion by colony PCR using primers flanking the target gene and by sequencing.

  • Removal of the Resistance Cassette:

    • The resistance cassette, which is typically flanked by FRT sites, can be removed by transforming the mutant with a plasmid expressing the FLP recombinase (e.g., pCP20).

Protocol 2: Fed-Batch Fermentation for this compound Production with Aspergillus niger (Conceptual Outline)

This protocol outlines a fed-batch fermentation strategy. Specific feed rates and media compositions should be optimized for your strain and bioreactor.

  • Inoculum Preparation:

    • Grow a pre-culture of the engineered A. niger strain in a suitable seed medium.

  • Batch Phase:

    • Inoculate the bioreactor containing the initial batch medium.

    • Maintain the temperature, pH, and dissolved oxygen at optimal levels for growth. The pH is typically controlled by the addition of CaCO3 or a liquid base like NaOH.

  • Fed-Batch Phase:

    • Once the initial carbon source is nearly depleted (as monitored by off-gas analysis or online glucose sensing), initiate the feeding of a concentrated nutrient solution.

    • The feeding strategy can be a constant feed, an exponential feed to maintain a constant growth rate, or a pH-stat fed-batch where the feed solution (e.g., containing acetic acid as a carbon source) is added to control the pH.[5][6]

  • Monitoring and Control:

    • Continuously monitor and control key parameters such as pH, temperature, dissolved oxygen, and substrate concentration.

    • Take regular samples to analyze cell density, this compound concentration, and byproduct formation using HPLC.

Protocol 3: Quantification of this compound and Organic Acid Byproducts by HPLC

This protocol provides a general method for the analysis of organic acids. The specific column, mobile phase, and conditions may need to be optimized.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An acidic aqueous solution, such as 5 mM H2SO4 or a phosphate buffer at a low pH (e.g., 2.5), is typically used for isocratic elution.

    • Detector: UV detector at a wavelength of 210 nm.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Standard Curve:

    • Prepare a series of standards of known concentrations for this compound and each expected byproduct.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the organic acids by comparing their retention times and peak areas to the standard curves.

Visualizations

Metabolic Pathways and Engineering Strategies

The following diagrams illustrate key metabolic pathways and points of intervention for reducing byproduct formation.

Metabolic_Pathway_Ecoli Glucose Glucose PEP PEP Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA pyc (overexpressed) Lactate Lactate (Byproduct) Pyruvate->Lactate ldhA Acetate Acetate (Byproduct) Pyruvate->Acetate poxB Malate This compound OAA->Malate mdh (overexpressed) Fumarate Fumarate Malate->Fumarate fumB (knockout) Succinate Succinate (Byproduct) Fumarate->Succinate frdABCD (knockout)

Caption: Metabolic engineering of E. coli for this compound production.

Metabolic_Pathway_Aspergillus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (enhanced) OAA Oxaloacetate Pyruvate->OAA Citrate Citric Acid (Byproduct) OAA->Citrate Citrate Synthase Malate This compound OAA->Malate mdh (overexpressed) Extracellular_Citrate Extracellular Citric Acid Citrate->Extracellular_Citrate cexA (knockout)

Caption: Strategy to reduce citric acid byproduct in A. niger.

Experimental Workflow

Experimental_Workflow Strain Select Microbial Chassis (e.g., E. coli, A. niger) Metabolic_Engineering Metabolic Engineering (Gene Knockouts/Overexpression) Strain->Metabolic_Engineering Fermentation Fermentation Optimization (Batch/Fed-Batch) Metabolic_Engineering->Fermentation Analysis Sample Analysis (HPLC) Fermentation->Analysis Troubleshooting Troubleshooting (Byproduct Analysis) Analysis->Troubleshooting Troubleshooting->Metabolic_Engineering Refine Strain Troubleshooting->Fermentation Adjust Conditions Optimization Further Optimization Troubleshooting->Optimization

Caption: Iterative workflow for optimizing this compound production.

References

Technical Support Center: Optimizing L-Malic Acid Production in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH and temperature for L-malic acid production in bioreactors.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound production?

The optimal pH for this compound production is highly dependent on the microorganism being used. Generally, for fungal fermentations, a slightly acidic to neutral pH is favored.

  • Aspergillus niger has shown efficient this compound production in a pH range of 5.5 to 6.5.[1]

  • Aspergillus flavus also performs well in a similar slightly acidic to neutral pH range.

  • For Saccharomyces cerevisiae , the optimal pH for this compound production can be slightly more acidic, typically in the range of 4.0 to 5.0.

It is crucial to empirically determine the optimal pH for your specific strain and process conditions.

2. What is the optimal temperature for this compound production?

Similar to pH, the optimal temperature varies with the production organism.

  • For Aspergillus niger and other filamentous fungi, a temperature range of 30°C to 37°C is generally considered optimal for growth and this compound production.

  • Saccharomyces cerevisiae typically favors a slightly lower temperature range for fermentation, generally between 25°C and 30°C.

Exceeding the optimal temperature can lead to reduced enzyme activity and increased formation of undesirable byproducts.

3. How do deviations in pH and temperature affect this compound yield?

Deviations from the optimal pH and temperature can significantly impact this compound yield and overall process efficiency.

  • pH Deviations:

    • Low pH: Can inhibit microbial growth and enzyme activity, leading to a decrease in production rate. For some organisms, a very low pH can shift metabolism towards the production of other organic acids.

    • High pH: Can also inhibit growth and may lead to the formation of different byproducts, reducing the specificity of this compound production. It can also increase the risk of contamination by other microorganisms.

  • Temperature Deviations:

    • Low Temperature: Slows down the metabolic rate of the microorganisms, resulting in a longer fermentation time and lower productivity.

    • High Temperature: Can cause thermal stress to the cells, leading to decreased viability and enzyme denaturation. This can irreversibly reduce the production capacity of the culture.

4. How can I accurately monitor and control pH and temperature in my bioreactor?

Accurate monitoring and control are essential for maintaining optimal conditions.

  • pH Control:

    • Utilize a calibrated pH probe connected to a controller.

    • The controller should be coupled with automated pumps for the addition of an acid (e.g., HCl) or a base (e.g., NaOH) to maintain the pH setpoint.

    • Regular calibration of the pH probe against standard buffer solutions is critical for accuracy.

  • Temperature Control:

    • Most bioreactors are equipped with a temperature probe and a heating/cooling jacket or a heating blanket and cooling coil.

    • The temperature controller maintains the setpoint by circulating hot or cold fluid through the jacket or activating the heating/cooling elements.

    • Ensure proper mixing to maintain a uniform temperature throughout the bioreactor vessel.

Troubleshooting Guides

Issue 1: Low this compound Yield

Question: My this compound yield is significantly lower than expected, despite using a high-producing strain. What could be the cause related to pH and temperature?

Answer:

Potential Cause Troubleshooting Steps
Suboptimal pH 1. Verify pH setpoint: Confirm that the pH setpoint is within the optimal range for your microorganism. 2. Calibrate pH probe: A faulty or uncalibrated probe can lead to incorrect pH readings and control. Recalibrate the probe using fresh, standard buffer solutions. 3. Check acid/base addition: Ensure that the acid and base pumps are functioning correctly and that the reservoirs contain the correct solutions.
Suboptimal Temperature 1. Verify temperature setpoint: Double-check the optimal temperature for your strain. 2. Check temperature probe: Ensure the temperature probe is correctly positioned and calibrated. 3. Inspect heating/cooling system: Verify that the bioreactor's heating and cooling systems are functioning properly and maintaining a stable temperature. Ensure adequate mixing to avoid temperature gradients.
pH and Temperature Fluctuations 1. Review controller settings: Check the deadband and PID settings on your pH and temperature controllers to minimize oscillations around the setpoint. 2. Ensure proper mixing: Inadequate mixing can lead to localized "hot spots" or pH gradients, affecting overall culture performance.
Issue 2: Slow Cell Growth and this compound Production Rate

Question: The fermentation is proceeding very slowly, and both cell density and this compound concentration are increasing at a much lower rate than anticipated. How can I address this?

Answer:

Potential Cause Troubleshooting Steps
Temperature is too low 1. Increase temperature setpoint: Gradually increase the temperature to the lower end of the optimal range for your organism and monitor the response in growth and production rate.
pH is too low or too high 1. Adjust pH setpoint: Bring the pH to the optimal value for your microorganism. A pH outside the optimal range can significantly stress the cells and reduce their metabolic activity.
Combined Stress 1. Optimize both parameters: Systematically optimize both pH and temperature, as their combined effect can be synergistic.

Data Presentation: Optimal pH and Temperature for this compound Production

MicroorganismOptimal pH RangeOptimal Temperature (°C) RangeReference
Aspergillus niger5.5 - 6.530 - 37[1]
Aspergillus flavus5.0 - 6.530 - 35
Aspergillus oryzae5.0 - 6.030 - 35
Saccharomyces cerevisiae4.0 - 5.025 - 30

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Production

This protocol outlines a systematic approach to identify the optimal pH for this compound production in a laboratory-scale bioreactor.

1. Bioreactor Setup and Sterilization:

  • Prepare and sterilize the bioreactor vessel, medium, and all associated tubing and probes according to standard procedures.
  • Calibrate the pH probe using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

2. Inoculation and Initial Culture:

  • Inoculate the bioreactor with a standardized inoculum of the production strain.
  • Allow the culture to grow under initially determined "standard" conditions (e.g., median of the expected optimal temperature and a neutral pH of 6.5-7.0) until it reaches the early exponential growth phase.

3. pH Optimization Experiment (Parallel Fermentations):

  • Set up multiple identical small-scale bioreactors.
  • Set the pH controller of each bioreactor to a different value within a predefined range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
  • Maintain all other parameters, including temperature, agitation, and aeration, constant across all bioreactors.

4. Sampling and Analysis:

  • Take samples at regular intervals (e.g., every 8-12 hours) from each bioreactor.
  • Measure and record:
  • Cell density (e.g., optical density at 600 nm or dry cell weight).
  • This compound concentration (e.g., using HPLC).
  • Substrate concentration (e.g., glucose).

5. Data Interpretation:

  • Plot the this compound concentration, yield (g of this compound per g of substrate consumed), and productivity (g of this compound per liter per hour) against the different pH values.
  • The pH that results in the highest this compound yield and productivity is considered the optimum.

Protocol 2: Determination of Optimal Temperature for this compound Production

This protocol describes the methodology for determining the optimal temperature for this compound production.

1. Bioreactor Setup and Inoculation:

  • Follow steps 1 and 2 from the pH optimization protocol, setting the pH to the previously determined optimum.

2. Temperature Optimization Experiment (Parallel Fermentations):

  • Set up multiple identical small-scale bioreactors.
  • Set the temperature controller of each bioreactor to a different value within a relevant range (e.g., 25°C, 28°C, 30°C, 32°C, 35°C, 37°C).
  • Maintain all other parameters, including the optimal pH, agitation, and aeration, constant.

3. Sampling, Analysis, and Data Interpretation:

  • Follow steps 4 and 5 from the pH optimization protocol, this time plotting the key metrics against the different temperatures to identify the optimum.

Mandatory Visualizations

Experimental_Workflow_for_pH_Optimization cluster_setup Bioreactor Setup cluster_culture Culturing cluster_experiment Parallel Experiments at Different pH Values cluster_analysis Analysis Setup Prepare & Sterilize Bioreactor Calibrate Calibrate pH Probe Setup->Calibrate Inoculate Inoculate with Production Strain Calibrate->Inoculate InitialGrowth Initial Growth Phase Inoculate->InitialGrowth pH4 pH 4.0 InitialGrowth->pH4 pH5 pH 5.0 InitialGrowth->pH5 pH6 pH 6.0 InitialGrowth->pH6 pH7 pH 7.0 InitialGrowth->pH7 Sampling Regular Sampling pH4->Sampling pH5->Sampling pH6->Sampling pH7->Sampling Analysis Measure Cell Density, This compound, Substrate Sampling->Analysis Data Plot Yield & Productivity vs. pH Analysis->Data Optimum Determine Optimal pH Data->Optimum Troubleshooting_Low_Yield Start Low this compound Yield CheckpH Is pH optimal? Start->CheckpH CheckTemp Is Temperature optimal? CheckpH->CheckTemp Yes CalibrateProbe Calibrate pH Probe CheckpH->CalibrateProbe No VerifySetpoint Verify pH Setpoint CheckpH->VerifySetpoint No CheckPumps Check Acid/Base Pumps CheckpH->CheckPumps No CheckFluctuations Are there significant pH/Temp fluctuations? CheckTemp->CheckFluctuations Yes VerifyTempSetpoint Verify Temp Setpoint CheckTemp->VerifyTempSetpoint No CheckTempProbe Check Temp Probe CheckTemp->CheckTempProbe No InspectSystem Inspect Heating/Cooling CheckTemp->InspectSystem No TuneController Tune PID Controller CheckFluctuations->TuneController Yes ImproveMixing Improve Mixing CheckFluctuations->ImproveMixing Yes Resolved Yield Improved CheckFluctuations->Resolved No CalibrateProbe->Resolved VerifySetpoint->Resolved CheckPumps->Resolved VerifyTempSetpoint->Resolved CheckTempProbe->Resolved InspectSystem->Resolved TuneController->Resolved ImproveMixing->Resolved pH_Signaling_Pathway_Aspergillus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PalH PalH PalI PalI PalH->PalI PalF PalF (Arrestin-like) PalI->PalF PalA PalA PalF->PalA PalB PalB (Protease) PalA->PalB PacC_inactive PacC (Inactive) PalB->PacC_inactive Proteolytic Cleavage PacC_active PacC (Active) Transcription Factor PacC_inactive->PacC_active GeneExpression Target Gene Expression PacC_active->GeneExpression Enters Nucleus LMalicAcid_Production This compound Production GeneExpression->LMalicAcid_Production Regulates Extracellular_pH Ambient Alkaline pH Extracellular_pH->PalH

References

troubleshooting interference in enzymatic L-Malic Acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using enzymatic L-Malic Acid assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic this compound assay?

The enzymatic determination of this compound is a two-step reaction.[1] First, L-malate dehydrogenase (L-MDH) oxidizes this compound to oxaloacetate, reducing nicotinamide adenine dinucleotide (NAD+) to NADH.[1][2][3] Because the equilibrium of this initial reaction favors this compound, a second reaction is necessary to shift the equilibrium towards the products.[1][2][3][4] In this second step, glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST), converts oxaloacetate and L-glutamate into L-aspartate and 2-oxoglutarate.[1][5] The amount of NADH produced is directly proportional to the initial amount of this compound and is measured by the increase in absorbance at 340 nm.[1][2][3]

Q2: My sample is highly colored. Can this interfere with the assay?

Yes, highly colored samples, such as red wine or certain fruit juices, can interfere with absorbance readings at 340 nm.[1][2] For many colored samples, simple dilution may be sufficient to reduce the color to a level that does not interfere with the assay.[1][4] If the sample still has significant color after dilution, it may need to be decolorize.[1] A common method for decolorization is treatment with polyvinylpyrrolidone (PVPP), which helps to remove phenolic compounds that contribute to color.[1][2][5]

Q3: I suspect my sample contains substances that are interfering with the assay. How can I confirm this?

There are a few ways to check for interferences. One method is to see if the reaction completes within the expected time (usually around 3-10 minutes).[1][4] If the reaction is unusually slow or does not reach a stable endpoint, an interfering substance may be present. Another approach is to perform a recovery experiment by adding a known amount of this compound standard to your sample and measuring the recovery.[1][6][7] Quantitative recovery of the standard suggests no significant interference.[1][6][7]

Q4: What are some common interfering substances in enzymatic this compound assays?

Common interfering substances include:

  • Phenolic compounds: Found in many fruit juices and wines, these can cause a "creep" reaction, which is a slow, continuous increase in absorbance.[5][6]

  • Reducing agents: Substances like ascorbic acid and sulfites can interfere with the assay, though often only at high concentrations.[5][6]

  • Turbidity: Particulate matter in the sample can scatter light and lead to inaccurate absorbance readings.[1]

Q5: How can I prepare my samples to minimize interference?

Proper sample preparation is crucial for accurate results. Here are some common preparation steps:

  • Dilution: The sample should be diluted to ensure the this compound concentration falls within the linear range of the assay.[1][2][3]

  • Filtration/Centrifugation: For turbid samples, filtration or centrifugation can be used to remove particulate matter.[1][2][3]

  • Decolorization: For highly colored samples, especially red wines, treatment with PVPP is recommended to remove phenolic compounds.[2][5]

  • Neutralization: Acidic samples may need to be neutralized before the assay.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low signal Incorrect wavelength setting on the spectrophotometer.Ensure the spectrophotometer is set to 340 nm.[1][2][3]
Reagents were not stored correctly or have expired.Check the expiration dates and storage conditions of all kit components.[8]
Incorrect assay temperature.The assay should be performed at the temperature specified in the protocol, typically 20-25°C.[2][3]
This compound concentration in the sample is below the detection limit.Decrease the dilution of the sample or use a larger sample volume if permitted by the protocol.[9]
High background reading Sample is turbid.Centrifuge or filter the sample to remove any particulate matter.[1][2]
Sample is highly colored.Dilute the sample. If color persists, treat with a decolorizing agent like PVPP.[1][2][5]
"Creep" reaction (slow, continuous increase in absorbance) Presence of phenolic compounds in the sample.Treat the sample with PVPP to remove phenolics.[5][6]
A slow side reaction is occurring.Take multiple readings at set intervals and extrapolate the absorbance back to the time of the final reagent addition.[5][6]
Non-linear standard curve Errors in pipetting standards.Use calibrated pipettes and ensure accurate dilutions. Prepare a master mix for the reaction components to minimize pipetting variability.[8]
Improperly thawed or mixed reagents.Ensure all reagents are completely thawed and mixed gently but thoroughly before use.[8]
Poor recovery of this compound standard Presence of an interfering substance in the sample matrix.Identify the potential interfering substance (e.g., high levels of ascorbic acid) and implement a specific sample preparation step to remove it.[5][6]
Incorrect pH of the reaction mixture.Ensure the buffer is at the correct pH and that the sample itself does not significantly alter the pH of the final reaction mixture.[10][11]

Experimental Protocols

Protocol for Decolorizing Red Wine Samples

This protocol is designed to remove phenolic compounds and color from red wine samples that can interfere with the this compound assay.

  • Sample Preparation: To 5 mL of the wine sample in a test tube, add approximately 0.1 g of polyvinylpyrrolidone (PVPP).[2]

  • Mixing: Vigorously shake the tube for about 1 minute to ensure thorough mixing of the PVPP with the wine.[2]

  • Clarification: Clarify the sample by allowing the PVPP to settle, followed by centrifugation or filtration through a Whatman No. 1 filter paper.[2][3]

  • Assay: The resulting clear or slightly colored filtrate can then be used in the enzymatic assay.

Visualizations

Enzymatic this compound Assay Pathway

Enzymatic_L_Malic_Acid_Assay cluster_0 Reaction 1 cluster_1 Reaction 2 (Trapping) L_Malic_Acid This compound Oxaloacetate Oxaloacetate L_Malic_Acid->Oxaloacetate L-MDH NADH NADH + H+ NAD NAD+ NAD->NADH L_Aspartate L-Aspartate Oxaloacetate->L_Aspartate GOT/AST Two_Oxoglutarate 2-Oxoglutarate Measurement Measure Absorbance at 340 nm NADH->Measurement L_Glutamate L-Glutamate L_Glutamate->Two_Oxoglutarate

Caption: Enzymatic conversion of this compound and subsequent NADH measurement.

Troubleshooting Workflow for this compound Assay Interference

Troubleshooting_Workflow decision decision process process start Start Assay decision_check_reaction Reaction complete in expected time? start->decision_check_reaction end_good Accurate Result end_bad Inaccurate Result decision_check_reaction->end_good Yes decision_turbid Is sample turbid? decision_check_reaction->decision_turbid No process_clarify Centrifuge or Filter decision_turbid->process_clarify Yes decision_colored Is sample highly colored? decision_turbid->decision_colored No process_clarify->decision_check_reaction process_decolorize Dilute and/or treat with PVPP decision_colored->process_decolorize Yes decision_creep Is there a 'creep' reaction? decision_colored->decision_creep No process_decolorize->decision_check_reaction decision_creep->end_bad No (Other Interference) process_pvpp Treat with PVPP decision_creep->process_pvpp Yes process_pvpp->decision_check_reaction

Caption: A logical workflow for troubleshooting common interferences.

References

improving the stability of L-Malic Acid in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of L-Malic Acid in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound in aqueous solutions.

Q1: My this compound solution has changed in pH over a short period. What could be the cause?

A1: A shift in the pH of your this compound solution can be an indicator of degradation. This compound is an organic acid that can be susceptible to microbial contamination, which in turn can alter the pH of the solution. It is also possible that interactions with the storage container or dissolved gases like CO2 could cause slight pH shifts. To troubleshoot, ensure you are using sterile, high-purity water and containers for your solution preparation. Consider sterile filtering the solution and storing it in a tightly sealed container.

Q2: I suspect my this compound solution has degraded. How can I confirm this?

A2: Degradation of this compound can be confirmed by a decrease in its concentration over time. The most reliable methods to quantify this compound are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. A detailed protocol for stability testing using these methods is provided in the "Experimental Protocols" section of this guide. A significant decrease in the measured concentration compared to the initial concentration indicates degradation.

Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, light exposure, and the presence of microorganisms.[1] High temperatures can accelerate degradation.[2] Extreme pH values may also affect stability, and exposure to UV light can lead to photodegradation. Microbial contamination can rapidly degrade this compound.[2]

Q4: What are the optimal storage conditions for this compound aqueous solutions?

A4: To maximize stability, aqueous solutions of this compound should be stored at low temperatures, ideally at 2-8°C.[3] The solutions should be protected from light by using amber-colored containers or by wrapping the container in aluminum foil.[4] To prevent microbial growth, solutions can be sterile-filtered (0.22 µm filter) into a sterile container. For long-term storage, consider preparing fresh solutions as needed or freezing aliquots.

Q5: Can I autoclave my this compound solution to sterilize it?

A5: While solid this compound is stable at high temperatures (up to 150°C), the stability of aqueous solutions during autoclaving can be a concern, as it may accelerate degradation.[2] A safer method for sterilization is sterile filtration. If autoclaving is necessary, it is crucial to perform a concentration analysis post-autoclaving to confirm that the this compound has not significantly degraded.

Q6: Are there any common buffers or reagents that are incompatible with this compound?

A6: this compound is generally compatible with common biological buffers. However, it can react with strong oxidizing agents.[1] It is always good practice to perform a small-scale compatibility test when mixing this compound with new reagents or buffer systems, especially if the solution will be stored for an extended period.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound in an aqueous solution under different temperature conditions. This data is based on a study of malic acid in a diluted disinfectant solution and should be considered as a general guide. Stability in pure water or buffer may vary.

Storage Temperature (°C)Initial Concentration (%)Concentration after 7 days (%)Concentration after 14 days (%)
4100~98~96
25100~95~90
35100~92~85
45100~88~78

Data inferred from graphical representations in available research. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock this compound Aqueous Solution
  • Materials:

    • This compound powder (high purity)

    • High-purity, sterile water (e.g., Milli-Q or equivalent)

    • Sterile volumetric flask

    • Sterile magnetic stirrer and stir bar

    • Sterile filter unit (0.22 µm pore size)

    • Sterile, light-protecting storage bottles (e.g., amber glass bottles)

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • In a sterile environment (e.g., a laminar flow hood), add the this compound powder to the volumetric flask.

    • Add a portion of the sterile water to the flask and dissolve the powder using the magnetic stirrer.

    • Once fully dissolved, add sterile water to the final volume mark.

    • For sterilization, pass the solution through a 0.22 µm sterile filter into the final sterile storage bottles.

    • Label the bottles with the compound name, concentration, preparation date, and store at 2-8°C, protected from light.

Protocol 2: Stability Testing of this compound Solutions via HPLC
  • Objective: To determine the concentration of this compound in an aqueous solution over time to assess its stability.

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column

    • This compound solution to be tested

    • This compound standard of known concentration

    • Mobile phase (e.g., dilute phosphoric acid solution, pH 2.8)

    • Autosampler vials

  • Procedure:

    • Initial Sample (T=0): Immediately after preparing the this compound solution, take an aliquot for HPLC analysis. This will serve as your baseline concentration.

    • Storage: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Time-Point Sampling: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot of the stored solution for analysis.

    • HPLC Analysis:

      • Prepare a calibration curve using the this compound standard at several concentrations.

      • Inject the T=0 sample and the samples from subsequent time points into the HPLC system.

      • Set the UV detector to an appropriate wavelength (e.g., 225 nm).

      • The mobile phase should be run at a constant flow rate.

    • Data Analysis:

      • Quantify the this compound concentration in each sample by comparing its peak area to the calibration curve.

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

      • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

L_Malic_Acid_Degradation_Pathway L_Malic_Acid This compound Malonic_Acid Malonic Acid L_Malic_Acid->Malonic_Acid Photodegradation Pyruvic_Acid Pyruvic Acid L_Malic_Acid->Pyruvic_Acid Photodegradation Fumaric_Acid Fumaric Acid L_Malic_Acid->Fumaric_Acid High Temperature (>150°C, solid) Maleic_Acid Maleic Acid L_Malic_Acid->Maleic_Acid Photodegradation

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution initial_sample Take T=0 Sample prep_solution->initial_sample store_solution Store Solution under Test Conditions initial_sample->store_solution timepoint_sampling Sample at Predetermined Time Intervals store_solution->timepoint_sampling hplc_analysis Analyze Samples by HPLC timepoint_sampling->hplc_analysis data_analysis Calculate Concentration & Degradation Rate hplc_analysis->data_analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Purification of L-Malic Acid from Fermentation Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of L-Malic Acid from fermentation media.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound fermentation broth?

A1: The most prevalent impurities are other organic acids with similar chemical properties, such as succinic acid, fumaric acid, and citric acid, making their separation challenging.[1] Additionally, residual sugars, proteins, amino acids, and various inorganic salts from the fermentation medium can also be present. Mycelium from fungal fermentations must also be removed in pre-treatment steps.[2][3]

Q2: How can I remove color impurities from my fermentation broth before purification?

A2: Activated carbon is a common and effective adsorbent for removing colored impurities.[4] The broth can be passed through a column packed with granular activated carbon.[4] The amount of activated carbon should be optimized to minimize simultaneous adsorption of this compound.[4] Other methods include the use of polar adsorbents like silica gel and alumina for hydrophilic pigments, or non-polar adsorbents for lipophilic pigments.[5] Ion exchange resins can also be employed to remove charged pigment molecules like flavonoids and anthraquinones.[5]

Q3: What are the main downstream processing challenges in this compound purification?

A3: Key challenges include the separation of structurally similar organic acids, product inhibition of the fermentation process at high concentrations, difficulties in crystallization, fouling of filtration membranes, and the cost-effectiveness of the overall purification strategy.[1][6] The choice of purification method often involves a trade-off between yield, purity, cost, and environmental impact.

Troubleshooting Guides

Crystallization

Q1: My this compound is not crystallizing, or is forming an oily/pasty substance. What should I do?

A1: this compound can be resistant to crystallization, especially from aqueous solutions.[7] Here are several troubleshooting steps:

  • Solvent Selection: Try using a different solvent. Ethyl acetate has been shown to produce well-formed trapezoidal prisms of a new this compound polymorph at room temperature.[7]

  • Temperature Control: The crystallization temperature is critical. Cooling a concentrated mother liquor to around 20°C can yield star-like crystals.[8] Avoid excessively low temperatures during the removal of fumaric acid, as this can cause this compound to precipitate along with it.[8]

  • Concentration: Ensure the this compound solution is sufficiently concentrated. For crystallization from an aqueous solution, a concentration of 65-80% based on the total amount of acids is often required.[9]

  • Seeding: Introduce seed crystals of this compound to induce crystallization.

  • Purity: The presence of impurities, especially other organic acids, can inhibit crystallization. Consider further purification steps before attempting crystallization.

Q2: The this compound crystals are very small and needle-like. How can I increase their size?

A2: To obtain larger crystals, consider the following:

  • Slower Cooling: A slower cooling rate of the supersaturated solution allows for the growth of larger, more well-defined crystals. Rapid cooling often leads to the formation of many small crystals.

  • Solvent System: Experiment with different solvent systems or solvent mixtures. The choice of solvent can significantly influence crystal habit.

  • Controlled Evaporation: Slow evaporation of the solvent from a saturated solution can also promote the growth of larger crystals.

  • pH Adjustment: The pH of the solution can affect crystal morphology. Experiment with slight pH adjustments around the pKa values of this compound.

Ion Exchange Chromatography

Q1: My ion exchange column is not effectively separating this compound from other organic acids.

A1: Ineffective separation can be due to several factors:

  • Resin Selection: The choice of ion exchange resin is crucial. A strongly basic anion exchange resin can exhibit highly selective adsorption of maleic acid, allowing for the separation of this compound and fumaric acid in the eluate.[4]

  • pH of the Feed: The pH of the fermentation broth should be adjusted to ensure that this compound and the impurity acids have different net charges, allowing for differential binding to the resin.

  • Elution Gradient: Optimize the salt concentration or pH gradient used for elution. A shallow gradient can improve the resolution between closely related compounds.

  • Flow Rate: A lower flow rate can enhance the interaction between the molecules and the resin, potentially improving separation.

Q2: I am observing a low yield of this compound after ion exchange chromatography.

A2: Low yield can be caused by:

  • Irreversible Binding: this compound may be binding too strongly to the resin. This can sometimes be addressed by using a stronger eluent or adjusting the elution pH.

  • Column Overloading: Loading too much sample onto the column can lead to poor binding and loss of product in the flow-through.

  • Improper Regeneration: Incomplete regeneration of the resin from previous runs can result in reduced binding capacity.

Q3: How do I regenerate the anion exchange resin used for this compound purification?

A3: A common procedure for regenerating a strong base anion exchange resin involves the following steps:

  • Backwash: Flush the resin bed with uncontaminated water in an upward direction to remove suspended solids and de-compact the bed.[10]

  • Alkali Treatment: Regenerate the resin with a 4-8% sodium hydroxide (NaOH) solution to release the bound anions.[11] The contact time should be sufficient, typically 45-90 minutes.[11]

  • Rinse: Rinse the resin thoroughly with deionized water until the pH of the effluent is neutral (pH 7-8).[11] For resins used in decolorization, a special cleaning with acid (e.g., 6% HCl or 10% H3PO4) may be necessary every 30 cycles or when performance drops.[12]

Membrane Filtration (Electrodialysis)

Q1: The permeate flux is decreasing significantly during the membrane filtration of my fermentation broth.

A1: A decrease in flux is typically due to membrane fouling. Here’s how to troubleshoot:

  • Pre-treatment: It is crucial to pre-treat the fermentation broth to remove larger particles, cells, and macromolecules before they reach the membrane. This can be done through centrifugation or microfiltration.

  • Cross-flow Velocity: Increasing the cross-flow velocity can help to reduce the buildup of a cake layer on the membrane surface.

  • Transmembrane Pressure (TMP): Operating at an optimal TMP is important. Excessively high pressure can lead to severe and irreversible fouling.

  • Membrane Cleaning: Regular cleaning of the membrane is essential. The cleaning procedure will depend on the type of membrane and the nature of the foulants. Common cleaning agents include acids, bases, and detergents.

Q2: The purity of my this compound after electrodialysis is lower than expected.

A2: Low purity can result from:

  • Presence of Anionic Impurities: The presence of other anions in the fermentation broth will compete with malate ions for transport across the anion exchange membrane, leading to their presence in the final product. An efficient preliminary purification step is important to minimize these impurities.[13]

  • Membrane Selectivity: The ion exchange membranes used in the electrodialysis stack may not be perfectly selective for malate ions.

  • Operating Conditions: The applied current density and the configuration of the electrodialysis stack (e.g., two-compartment vs. three-compartment) can influence the separation efficiency.

Solvent Extraction

Q1: An emulsion is forming during the liquid-liquid extraction of this compound, making phase separation difficult.

A1: Emulsion formation is a common problem, especially with complex mixtures like fermentation broths. Here are some strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separation funnel to minimize the formation of an emulsion.[14]

  • Salting Out: Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[14][15]

  • Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.[16]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[14]

  • Filtration: Filtering the entire mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.[15][16]

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification MethodReported YieldReported PurityKey AdvantagesKey Disadvantages
Ion Exchange Chromatography 92.6 - 93.3%[4]99.6%[2]High purity, effective for removing ionic impurities.Resin fouling, requires regeneration, potential for dilution.
Bipolar Membrane Electrodialysis 93 - 97% recovery[13]Can increase purity from 9% to >70%[13]Environmentally friendly, no chemical addition.Membrane fouling, high initial investment cost.
Reactive Extraction Up to 93.25% extraction efficiency[17]Can be high depending on the system.High selectivity, can be combined with fermentation.Emulsion formation, solvent toxicity and recovery.
Solvent Extraction 48g from 1L broth[2]93.3%[2]Relatively simple and scalable.Emulsion formation, use of organic solvents.
Calcium Salt Precipitation ~70%[2]Lower purity, requires further refining.Simple, can handle large volumes.High chemical consumption, large waste generation, non-selective.

Experimental Protocols

Protocol 1: Decolorization of Fermentation Broth using Activated Carbon
  • Preparation: Prepare a column packed with granular activated carbon. The amount of activated carbon will need to be optimized based on the color intensity of the broth.

  • Loading: Pass the pre-filtered fermentation broth through the activated carbon column at a controlled flow rate.

  • Elution: Collect the eluate, which should have a reduced color.

  • Monitoring: Monitor the color of the eluate. When the activated carbon becomes saturated, the color of the eluate will start to increase.

  • Regeneration/Replacement: The activated carbon will need to be regenerated or replaced once it is saturated.

Protocol 2: Purification of this compound using Ion Exchange Chromatography
  • Resin Preparation: A strongly basic anion exchange resin is packed into a chromatography column. The resin is equilibrated with a starting buffer at a specific pH.

  • Sample Loading: The decolorized and filtered fermentation broth, with its pH adjusted, is loaded onto the column.

  • Washing: The column is washed with the starting buffer to remove unbound impurities.

  • Elution: this compound is eluted from the column using a salt gradient (e.g., increasing NaCl concentration) or a pH gradient.

  • Fraction Collection: Fractions of the eluate are collected and analyzed for this compound concentration and purity.

  • Regeneration: The column is regenerated using a strong base solution (e.g., NaOH) followed by a water rinse to prepare it for the next use.[11]

Mandatory Visualization

experimental_workflow cluster_pretreatment Pre-treatment cluster_purification Purification cluster_post_purification Post-purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration (Removal of Biomass) Fermentation_Broth->Centrifugation Decolorization Decolorization (Activated Carbon) Centrifugation->Decolorization Ion_Exchange Ion Exchange Chromatography Decolorization->Ion_Exchange Option 1 Membrane_Filtration Membrane Filtration (Electrodialysis) Decolorization->Membrane_Filtration Option 2 Solvent_Extraction Solvent Extraction Decolorization->Solvent_Extraction Option 3 Concentration Concentration Ion_Exchange->Concentration Membrane_Filtration->Concentration Solvent_Extraction->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_L_Malic_Acid Pure this compound Drying->Pure_L_Malic_Acid

Caption: General experimental workflow for the purification of this compound from fermentation broth.

troubleshooting_crystallization Problem Problem: No/Poor Crystallization Solution1 Change Solvent (e.g., Ethyl Acetate) Problem->Solution1 Solution2 Optimize Temperature (e.g., Slow Cooling) Problem->Solution2 Solution3 Increase Concentration Problem->Solution3 Solution4 Add Seed Crystals Problem->Solution4 Solution5 Improve Purity Problem->Solution5

Caption: Troubleshooting logic for this compound crystallization issues.

References

minimizing degradation of L-Malic Acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of L-Malic Acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation can be attributed to three main factors:

  • Enzymatic Degradation: Endogenous enzymes released during sample homogenization, particularly in biological matrices like plant tissues or microbial cultures, can rapidly metabolize this compound.

  • Chemical Degradation: This includes thermal decomposition at elevated temperatures, oxidation, and pH-dependent instability.

  • Microbial Contamination: The growth of microorganisms in the sample can lead to the consumption of this compound.

Q2: At what temperature does this compound begin to degrade?

A2: this compound is generally stable at temperatures up to 150°C. Above this temperature, it can undergo dehydration to form fumaric acid and maleic anhydride. For routine sample processing, it is best to keep samples cool to minimize any potential for thermal degradation and to slow enzymatic activity.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is pH-dependent. In the context of microbial consumption, for instance, an optimal pH range of 3-3.5 has been observed for its degradation by Saccharomyces cerevisiae.[1] For general sample preparation, maintaining a slightly acidic to neutral pH is often recommended, but the optimal pH can depend on the specific sample matrix and the analytical method to be used. For HPLC analysis, a low pH mobile phase (e.g., pH 2.1-2.8) is often used to ensure the acidic form of the molecule is present, which can improve chromatographic retention and peak shape.[2]

Q4: Can freeze-thaw cycles lead to this compound degradation?

A4: While specific quantitative data on this compound degradation during freeze-thaw cycles is limited, repeated freezing and thawing can impact the stability of various analytes in biological samples.[3][4][5] It is generally recommended to minimize the number of freeze-thaw cycles. If a sample must be analyzed at multiple time points, it is best to aliquot it into smaller volumes before the initial freezing.

Q5: What are common methods for analyzing this compound concentrations?

A5: The two most common methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.[6][7][8]

  • HPLC offers high specificity and the ability to simultaneously quantify multiple organic acids.

  • Enzymatic assays are highly specific for the L-isomer of malic acid and can be performed with a spectrophotometer.[9]

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa1 ≈ 3.4).- Dilute the sample.- Use a different column chemistry or an ion-pair reagent.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks - Contamination of the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and filter the mobile phase.- Implement a needle wash step between injections.- Inject a blank solvent run to identify the source of contamination.
Poor Resolution from Other Organic Acids - Suboptimal mobile phase composition.- Inadequate column chemistry.- Adjust the organic solvent concentration or the pH of the mobile phase.- Try a column with a different stationary phase (e.g., a different C18 phase or a polar-embedded phase).
Enzymatic Assay
IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal - Inactive enzyme.- Incorrect pH of the reaction buffer.- Presence of enzyme inhibitors in the sample.- Ensure enzymes are stored correctly and have not expired.- Verify the pH of the buffer and adjust if necessary.- Deproteinize the sample or use solid-phase extraction (SPE) to remove inhibitors.
High Background Absorbance - Sample matrix interference (e.g., colored compounds).- Contaminated reagents.- Decolorize the sample using polyvinylpolypyrrolidone (PVPP).- Run a sample blank (without the enzyme) and subtract the absorbance.- Prepare fresh reagents.
Non-linear Standard Curve - Incorrect dilution of standards.- Pipetting errors.- Substrate concentration outside the linear range of the assay.- Carefully prepare a fresh set of standards.- Use calibrated pipettes and ensure accurate pipetting.- Adjust the standard concentrations to fall within the assay's linear range.
Incomplete Reaction - Insufficient incubation time.- Suboptimal temperature.- Increase the incubation time as recommended by the assay kit manufacturer.- Ensure the reaction is carried out at the specified temperature.

Experimental Protocols

Protocol 1: Sample Preparation of Fruit Juice for Enzymatic this compound Assay

This protocol is adapted for the preparation of clear or turbid fruit juice samples for analysis using a commercial enzymatic assay kit.

Materials:

  • Fruit juice sample

  • Distilled water

  • Polyvinylpolypyrrolidone (PVPP)

  • Whatman No. 1 filter paper

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Dilution: Dilute the fruit juice sample with distilled water to bring the expected this compound concentration into the assay's linear range (typically 0.04 to 0.35 g/L). A 1:10 dilution is often a good starting point for many fruit juices.[10]

  • Decolorization (for colored juices):

    • To 10 mL of the diluted juice, add approximately 0.1 g of PVPP.[11]

    • Vortex vigorously for 1 minute.

    • Filter the mixture through Whatman No. 1 filter paper. The filtrate should be clear or significantly lighter in color.

  • Clarification (for turbid juices):

    • If the juice is turbid, centrifuge an aliquot at a sufficient speed and duration to pellet the suspended solids (e.g., 10,000 x g for 10 minutes).

    • Carefully collect the supernatant for analysis.

  • pH Adjustment (if necessary): If the sample is highly acidic, it may need to be neutralized to a pH of approximately 8-10 before analysis, as specified by some assay kits.[11]

  • Analysis: Use the prepared sample directly in the enzymatic assay following the manufacturer's instructions.

Protocol 2: Extraction of this compound from Microbial Cultures for HPLC Analysis

This protocol describes the quenching and extraction of intracellular this compound from a microbial culture.

Materials:

  • Microbial culture

  • Cold quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., 75% ethanol)

  • Centrifuge and microcentrifuge tubes

  • Water bath or sonicator

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Quenching:

    • Rapidly withdraw a known volume of the microbial culture.

    • Immediately add it to a larger volume of ice-cold quenching solution (e.g., 1:5 ratio of culture to quenching solution) to halt metabolic activity.

  • Cell Pellet Collection:

    • Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

    • Quickly discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent.

    • Lyse the cells by a suitable method, such as sonication on ice or several freeze-thaw cycles.

    • Incubate the mixture at a slightly elevated temperature (e.g., 60°C) for a short period (e.g., 15-30 minutes) to facilitate extraction.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample by HPLC. If necessary, the sample can be stored at -80°C until analysis.

Data Presentation

Table 1: Stability of this compound under Various Conditions (Qualitative Summary)

ConditionStabilityDegradation ProductsNotes
Temperature Stable up to 150°CFumaric Acid, Maleic AnhydrideDegradation is slow below this temperature.
pH Dependent on the specific conditionsVariesOptimal degradation by some microbes occurs at pH 3-3.5.[1] HPLC analysis often uses a low pH mobile phase for stability.
Oxidation SusceptibleOxoacidsThe presence of oxidizing agents can lead to degradation.
Microbial Growth UnstableLactic Acid (in malolactic fermentation)Proper sample handling and storage are crucial to prevent microbial consumption.

Visualizations

L_Malic_Acid_Degradation_Pathways cluster_thermal Thermal Degradation (>150°C) cluster_enzymatic Enzymatic Degradation cluster_oxidation Oxidative Degradation L_Malic_Acid This compound Fumaric_Acid Fumaric Acid L_Malic_Acid->Fumaric_Acid Dehydration Pyruvate Pyruvate L_Malic_Acid->Pyruvate Malic Enzyme Oxaloacetate Oxaloacetate L_Malic_Acid->Oxaloacetate Malate Dehydrogenase Oxoacids Oxoacids L_Malic_Acid->Oxoacids Oxidizing Agents Maleic_Anhydride Maleic Anhydride Fumaric_Acid->Maleic_Anhydride Lactic_Acid Lactic Acid Oxaloacetate->Lactic_Acid Malolactic Fermentation

Caption: Key degradation pathways of this compound.

Sample_Prep_Workflow start Sample Collection quenching Quenching (for cellular samples) start->quenching homogenization Homogenization/ Extraction start->homogenization quenching->homogenization clarification Clarification (Centrifugation/Filtration) homogenization->clarification cleanup Sample Cleanup (e.g., SPE, Decolorization) clarification->cleanup analysis Analysis (HPLC or Enzymatic Assay) clarification->analysis If clean enough cleanup->analysis

Caption: General workflow for this compound sample preparation.

Troubleshooting_Logic cluster_prep Sample Preparation Issues cluster_instrument Instrument Issues cluster_reagents Reagent/Standard Issues start Problem with this compound Analysis check_method Is the analytical method validated? start->check_method check_method->start No, validate method first check_prep Review Sample Preparation check_method->check_prep Yes check_instrument Check Instrument Performance check_prep->check_instrument storage Improper Storage? check_prep->storage extraction Incomplete Extraction? check_prep->extraction degradation Degradation during prep? check_prep->degradation check_reagents Verify Reagents and Standards check_instrument->check_reagents hplc_issues HPLC: Pump, Detector, Column? check_instrument->hplc_issues spec_issues Spectrophotometer: Lamp, Cuvettes? check_instrument->spec_issues standard_prep Incorrect Standard Preparation? check_reagents->standard_prep reagent_quality Expired/Contaminated Reagents? check_reagents->reagent_quality

References

addressing matrix effects in HPLC analysis of L-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the HPLC analysis of L-Malic Acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in HPLC are the influence of co-eluting compounds from the sample matrix on the ionization and detection of the target analyte, in this case, this compound. These effects can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, known as ion enhancement.[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis. For instance, in complex matrices like plasma or fruit juice, endogenous components can interfere with the this compound signal, leading to unreliable results.[2][3]

Q2: How can I identify if matrix effects are impacting my results?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the HPLC eluent after the analytical column but before the detector. A blank sample extract is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Comparison of Calibration Curves: This quantitative approach involves comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank sample matrix (matrix-matched calibration). A significant difference between the slopes indicates the presence of matrix effects.[4]

  • Post-Extraction Spike: In this method, a known amount of this compound is spiked into a blank matrix extract after the sample preparation process. The response is then compared to that of a pure standard solution of the same concentration. The ratio of the responses provides a quantitative measure of the matrix effect.

Q3: What are the most common strategies to mitigate matrix effects for this compound analysis?

A3: Several strategies can be employed to reduce or compensate for matrix effects:

  • Effective Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to clean up complex samples.[3] For plasma samples, protein precipitation is a crucial first step.[5]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[4] This is only feasible if the concentration of this compound is high enough to be detected after dilution.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as close as possible to the actual samples.[6] This method helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[7]

  • Method of Standard Additions: In this technique, known amounts of this compound standard are added to the sample itself. By plotting the detector response against the added concentration, the original concentration in the sample can be determined by extrapolation.[8][9] This method is particularly useful for complex matrices where a suitable blank matrix is not available.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for compensating for matrix effects. A stable isotope-labeled version of this compound, such as this compound-¹³C₄, is added to the sample at the beginning of the sample preparation process. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively corrected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas in replicate injections of the same sample. Inconsistent matrix effects between injections.* Improve sample cleanup using SPE or LLE to remove more interfering compounds.[3]* Use a stable isotope-labeled internal standard (this compound-¹³C₄) to correct for variations.[10][11][12][13]* Ensure consistent sample preparation procedures for all samples.
Lower than expected recovery of this compound. Ion suppression due to co-eluting matrix components.* Optimize chromatographic conditions to separate this compound from the interfering peaks.* Implement a more rigorous sample preparation method. For plasma, consider a protein precipitation step followed by SPE.[14][15]* Use the method of standard additions to accurately quantify the analyte in the presence of suppression.[8]
Higher than expected this compound concentration. Ion enhancement from matrix components.* Identify and remove the source of enhancement through improved sample preparation.* Use matrix-matched calibration curves to ensure standards and samples are affected similarly.[4][7]* Employ a stable isotope-labeled internal standard for reliable quantification.
Inconsistent results between different sample batches. Variability in the sample matrix composition.* For each batch, prepare a separate matrix-matched calibration curve if possible.* The method of standard additions is highly recommended for samples with high matrix variability.[9]* A stable isotope-labeled internal standard is the most robust solution for correcting batch-to-batch matrix variations.

Quantitative Data Summary

The following table summarizes the expected performance of different matrix effect mitigation strategies in the HPLC analysis of this compound from a complex matrix like fruit juice. The values are representative and aim to illustrate the comparative effectiveness of each technique.

Mitigation Strategy Typical Recovery (%) Typical Reproducibility (%RSD) Advantages Disadvantages
None (Dilute and Shoot) 50 - 110+< 20Fast and simple.Highly susceptible to matrix effects, poor accuracy and precision.
Sample Dilution (10-fold) 80 - 110< 15Simple to implement.Reduces sensitivity, may not be sufficient for highly complex matrices.
Solid-Phase Extraction (SPE) 85 - 105< 10Effectively removes a wide range of interferences.[16]More time-consuming and requires method development.
Matrix-Matched Calibration N/A (compensates for loss)< 10Compensates for proportional matrix effects and recovery losses.[6][7]Requires a suitable blank matrix, which may not always be available.[7]
Standard Addition N/A (compensates for loss)< 5Highly accurate for complex matrices, does not require a blank matrix.[8][9]More laborious as each sample requires multiple analyses.
Stable Isotope-Labeled IS N/A (compensates for loss)< 5Considered the most reliable method for correcting matrix effects and variability.Requires a specific labeled standard which can be expensive.[10][11][12][13]

Experimental Protocols

Protocol 1: Sample Preparation of Fruit Juice for this compound Analysis

This protocol is a general guideline for preparing fruit juice samples.

  • Homogenization: For juices with pulp, homogenize the sample to ensure uniformity.

  • Centrifugation: Centrifuge an aliquot of the juice at 10,000 x g for 15 minutes to pellet solids.

  • Dilution: Dilute the supernatant with the initial mobile phase. A 1:10 dilution is a good starting point.[3]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Protein Precipitation for this compound Analysis in Plasma

This protocol describes a general protein precipitation procedure for plasma samples.

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution (e.g., this compound-¹³C₄).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing (e.g., SPE) or direct injection if the extract is sufficiently clean.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate This compound Results check_repro Assess Reproducibility (Replicate Injections) start->check_repro is_reproducible Is RSD < 15%? check_repro->is_reproducible check_recovery Evaluate Recovery (Spiked Blank Matrix) is_reproducible->check_recovery Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_reproducible->improve_cleanup No is_recovery_ok Is Recovery 85-115%? check_recovery->is_recovery_ok use_mmc Use Matrix-Matched Calibration is_recovery_ok->use_mmc No end_ok Analysis Acceptable is_recovery_ok->end_ok Yes implement_is Implement Stable Isotope Labeled Internal Standard implement_is->end_ok improve_cleanup->check_repro use_sa Use Standard Addition Method use_mmc->use_sa use_sa->implement_is Mitigation_Strategies Strategies to Mitigate Matrix Effects matrix_effect Matrix Effect (Ion Suppression/Enhancement) sample_prep Sample Preparation (Removal of Interferences) matrix_effect->sample_prep calibration Calibration Strategy (Compensation for Effects) matrix_effect->calibration sub_prep1 Solid-Phase Extraction (SPE) sample_prep->sub_prep1 sub_prep2 Liquid-Liquid Extraction (LLE) sample_prep->sub_prep2 sub_prep3 Protein Precipitation sample_prep->sub_prep3 sub_prep4 Sample Dilution sample_prep->sub_prep4 sub_cal1 Matrix-Matched Calibration calibration->sub_cal1 sub_cal2 Standard Addition calibration->sub_cal2 sub_cal3 Stable Isotope-Labeled Internal Standard (SIL-IS) calibration->sub_cal3

References

Technical Support Center: Enhancing L-Malic Acid Yield in Recombinant Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing L-malic acid production in recombinant yeast strains.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing this compound yield.

Problem Potential Cause Recommended Solution
Low or No this compound Production Inefficient expression of key pathway enzymes (e.g., pyruvate carboxylase, malate dehydrogenase).- Verify codon optimization of heterologous genes for the specific yeast host. - Use strong, constitutive promoters to drive gene expression. - Confirm protein expression and activity through Western blotting or enzymatic assays.
Incorrect localization of enzymes.- Ensure cytosolic localization of enzymes in the reductive tricarboxylic acid (rTCA) pathway. For example, remove peroxisomal targeting sequences from malate dehydrogenase 3 (Mdh3p) if redirecting it to the cytosol.[1][2][3]
Inefficient export of this compound from the cell.- Overexpress a heterologous malate transporter, such as SpMae1 from Schizosaccharomyces pombe.[1][2][3][4]
High Accumulation of Byproducts (e.g., Ethanol, Pyruvate) Active competing metabolic pathways.- Delete pyruvate decarboxylase genes (PDC1, PDC5, PDC6) to block the ethanol fermentation pathway.[4][5] - This will likely result in a pyruvate-accumulating strain, which can then be engineered to channel pyruvate towards this compound.
Imbalance in redox cofactors (NADH/NAD+ ratio).- Modulate the expression of genes involved in NADH regeneration. Overexpression of NADH kinase (Pos5) can help balance the redox state.[1]
Poor Strain Growth and Viability after Genetic Modification Metabolic burden due to overexpression of multiple genes.- Use a range of promoter strengths to fine-tune the expression levels of pathway genes. - Optimize culture conditions (medium composition, temperature, pH) to support the engineered strain.
Toxicity from accumulated intermediates or final product.- Engineer improved tolerance to acidic conditions through adaptive laboratory evolution or by overexpressing genes related to stress response.[6]
Inconsistent Fermentation Results Suboptimal fermentation conditions.- Control pH during fermentation, as this compound production can be pH-dependent. The use of a buffering agent like calcium carbonate is common.[2][3][6] - Optimize the supply of CO2 and oxygen. Moderate CO2 enrichment and slight oxygen limitation have been shown to benefit malate production.[7]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield of this compound from glucose in yeast?

A1: The theoretical maximum yield of this compound from glucose via the reductive carboxylation of pyruvate is 2 moles of malate per mole of glucose.[1][2][3][4] This pathway involves the net fixation of CO2 and is redox-neutral.[2][3][4]

Q2: Which metabolic pathway is most effective for this compound production in yeast?

A2: The most commonly engineered and effective pathway for this compound production in yeast, particularly Saccharomyces cerevisiae, is the reductive tricarboxylic acid (rTCA) pathway.[1][8][9] This pathway involves the conversion of pyruvate to oxaloacetate, followed by the reduction of oxaloacetate to malate.[2][3][4]

Q3: Why is it necessary to delete the pyruvate decarboxylase (PDC) genes?

A3: In Saccharomyces cerevisiae, pyruvate decarboxylase is a key enzyme in alcoholic fermentation, which is a dominant metabolic pathway even under aerobic conditions with high glucose concentrations.[4][5] Deleting the PDC genes (PDC1, PDC5, and PDC6) is crucial to abolish ethanol production and redirect the carbon flux from pyruvate towards this compound synthesis.[4][5]

Q4: How does cofactor engineering improve this compound yield?

A4: The reduction of oxaloacetate to malate by malate dehydrogenase requires NADH. An insufficient supply of NADH can limit the rate of this compound production.[8] Engineering the cofactor regeneration system, for instance by overexpressing the soluble pyridine nucleotide transhydrogenase (SthA) from E. coli to convert NADPH to NADH, can enhance the availability of NADH for malate dehydrogenase, thereby boosting this compound production.[8]

Q5: What is the role of a malate transporter?

A5: Efficiently exporting this compound out of the cell is critical to prevent feedback inhibition and potential toxicity from intracellular accumulation. Overexpressing a heterologous malate transporter, such as SpMae1 from Schizosaccharomyces pombe, has been shown to significantly increase the titer of this compound in the culture medium.[1][2][3][4]

Quantitative Data Summary

The following tables summarize this compound production in various engineered yeast strains under different conditions.

Table 1: this compound Production in Engineered Saccharomyces cerevisiae

Strain BackgroundKey Genetic ModificationsTiter (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Pyruvate decarboxylase-negativeOverexpression of PYC2, MDH3ΔSKL, and SpMAE1590.42Not Reported[2][3]
Pyruvate decarboxylase-negativeOverexpression of cytosolic malate dehydrogenase (Mdh2p)12Not ReportedNot Reported[2][4]
TAM strainIntroduction of native Pyc2, Mdh3ΔSKL, and SpMae15.72 (flask), 12.08 (bioreactor)Not ReportedNot Reported[1][9]

Table 2: this compound Production in Other Engineered Yeast Species

Yeast SpeciesKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Pichia kudriavzeviiEngineered rTCA pathway, fine-tuned pyruvate/oxaloacetate flux, overexpression of E. coli SthA199.40.941.86[8]
Zygosaccharomyces rouxiiNatural isolate (not recombinant)74.90.52 (mol/mol)Not Reported[9]
Lipomyces starkeyiHeterologous expression of Aspergillus oryzae malate transporter and malate dehydrogenase, overexpression of native pyruvate carboxylase~10 (flask), 26.5 (bioreactor)Not ReportedNot Reported[10]

Experimental Protocols

Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.[11][12][13]

Materials:

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc), pH 7.5

  • 50% Polyethylene Glycol (PEG), MW 3350

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA

  • Selective agar plates

Procedure:

  • Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2-0.3.

  • Incubate at 30°C with shaking until the OD600 reaches 0.6-0.8 (log phase).

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

  • Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

  • For each transformation, mix the following in a microfuge tube in this order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 50 µL of competent cells

    • 10 µL of single-stranded carrier DNA (boiled and chilled on ice)

    • 1-5 µL of plasmid DNA (0.1-1 µg)

  • Vortex briefly and incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation at 8000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 200-500 µL of sterile water.

  • Plate the cell suspension onto appropriate selective agar plates.

  • Incubate at 30°C for 2-4 days until transformants appear.

Shake Flask Fermentation for this compound Production

This protocol provides a general procedure for evaluating this compound production in engineered yeast strains at a small scale.

Materials:

  • Synthetic complete (SC) medium with appropriate drop-out supplements

  • Glucose (e.g., 100 g/L)

  • Calcium Carbonate (CaCO3) as a buffering agent (e.g., 50 g/L)[2][3]

  • Engineered yeast strain

Procedure:

  • Prepare a pre-culture by inoculating a single colony of the engineered yeast strain into 5-10 mL of selective medium and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of fermentation medium in a 250 mL baffled shake flask with the pre-culture to an initial OD600 of ~0.1.

  • The fermentation medium should contain the desired concentration of glucose and CaCO3 to maintain a stable pH.

  • Incubate the flasks at 30°C with vigorous shaking (e.g., 200-250 rpm).

  • Take samples periodically (e.g., every 12 or 24 hours) to measure cell density (OD600) and for metabolite analysis.

  • Continue the fermentation for the desired duration (e.g., 72-120 hours).

  • Analyze the supernatant for this compound, glucose, and major byproducts using HPLC.

Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids in fermentation broth.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Organic acid analysis column (e.g., Aminex HPX-87H)

  • Mobile phase: Dilute sulfuric acid (e.g., 5 mM H2SO4)

  • This compound standard solutions of known concentrations

  • Fermentation samples (supernatant)

Procedure:

  • Prepare a standard curve by running this compound standards of known concentrations (e.g., 0.1 g/L to 10 g/L) on the HPLC.

  • Prepare fermentation samples by centrifuging the culture to pellet the cells and filtering the supernatant through a 0.22 µm syringe filter.

  • Dilute the samples as necessary to fall within the range of the standard curve.

  • Inject the prepared standards and samples into the HPLC system.

  • Set the column temperature (e.g., 50-65°C) and flow rate of the mobile phase (e.g., 0.6 mL/min).

  • Detect the separated compounds using a UV detector (at ~210 nm) or an RI detector.[14]

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Analysis Gene_Selection Gene Selection (PYC2, MDH, SpMae1) Vector_Construction Vector Construction Gene_Selection->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Strain_Verification Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Pre_culture Pre-culture Preparation Strain_Verification->Pre_culture Verified Strain Shake_Flask Shake Flask Fermentation Pre_culture->Shake_Flask Sampling Periodic Sampling Shake_Flask->Sampling Analysis Metabolite Analysis (HPLC) Sampling->Analysis Analysis->Shake_Flask Optimization

References

strategies to reduce succinate contamination in L-Malic Acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-malic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during experimentation, with a specific focus on minimizing succinate contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of succinate contamination in microbial this compound production?

Succinate is a common byproduct in microbial this compound production, arising from several metabolic pathways. The primary sources include:

  • Reductive Tricarboxylic Acid (rTCA) Pathway: In many microorganisms, succinate is an intermediate in the rTCA cycle, which is often engineered to enhance this compound production. Flux through fumarate reductase can lead to succinate accumulation.

  • Glyoxylate Shunt: This pathway, active in some bacteria and fungi, converts isocitrate to succinate and glyoxylate.[1]

  • Tricarboxylic Acid (TCA) Cycle: Under certain conditions, flux through the oxidative TCA cycle can also contribute to succinate formation.

  • Redox Imbalance: An excess of the reducing equivalent NADH can drive the conversion of fumarate to succinate.[1]

Q2: Which microorganisms are commonly used for this compound production, and what are their typical succinate byproduct levels?

Several microorganisms are utilized for this compound production, each with varying tendencies for succinate accumulation. Engineered strains of Aspergillus niger, Myceliophthora thermophila, Escherichia coli, and Saccharomyces cerevisiae are frequently employed. For instance, engineered E. coli strains have been reported to accumulate significant amounts of succinate, sometimes exceeding 30 g/L, while filamentous fungi like A. oryzae and M. thermophila can also produce around 19 g/L of succinate alongside high this compound titers.[1][2]

Q3: What initial steps can I take to reduce succinate formation without extensive genetic modification?

Optimizing fermentation conditions can significantly impact byproduct formation:

  • pH Control: Maintaining an optimal pH is crucial. For instance, in Aspergillus oryzae, a pH-coupled feeding strategy with acetic acid has been shown to enhance this compound production, although careful control is needed to prevent inhibition.[3][4]

  • Aeration and Oxygen Supply: The oxygen level influences the intracellular redox balance (NADH/NAD+ ratio). Modulating aeration can shift the metabolic flux away from succinate production.

  • Carbon Source: The choice and concentration of the carbon source can affect byproduct formation. High glucose concentrations are often used, but their metabolism can lead to redox imbalances favoring succinate synthesis.[5]

Troubleshooting Guides

Issue 1: High Succinate Titer with Low this compound Yield in Engineered E. coli
Possible Cause Troubleshooting Strategy Expected Outcome
Active competing metabolic pathways.Knockout of genes in pathways leading to other byproducts like lactate, acetate, and ethanol (e.g., ldhA, adhE, ackA, pflB).[1]Reduced formation of other organic acids, redirecting carbon flux towards the desired pathway.
High activity of fumarate reductase.Deletion of fumarate reductase genes (e.g., frdB, frdC) to block the conversion of fumarate to succinate.[6]Significant reduction in succinate accumulation and a potential increase in this compound titer.
Suboptimal expression of key enzymes in the this compound pathway.Overexpress genes for phosphoenolpyruvate carboxylase (ppc) or pyruvate carboxylase (pyc) and malate dehydrogenase (mdh).Increased conversion of precursors to oxaloacetate and subsequently to this compound.
Issue 2: Significant Succinate Byproduct in Aspergillus niger or Myceliophthora thermophila Fermentation
Possible Cause Troubleshooting Strategy Expected Outcome
Flux through mitochondrial pyruvate and malate carriers.Delete mitochondrial carriers for pyruvate and malate to shift metabolic flux towards cytosolic this compound synthesis. A study in M. thermophila showed a 53.7% reduction in succinate with this strategy.[7]Reduced mitochondrial metabolism and decreased succinate formation.
Cytosolic succinate accumulation.Enhance the import of cytosolic succinate into mitochondria for its consumption. This can be achieved by identifying and overexpressing succinate importers.[7]Further decrease in extracellular succinate levels. In one study, this led to a 53.3% reduction.[7]
Reversible action of fumarase.Conditionally express fumarase (fumA) to favor the conversion of fumarate to this compound, especially during the production phase. Using an inducible promoter can prevent sporulation defects.[8]Increased this compound titer and yield.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on reducing succinate contamination.

Table 1: Metabolic Engineering Strategies in E. coli to Reduce Succinate

Strain ModificationThis compound Titer (g/L)Succinate Titer (g/L)Reference
Deletion of ldhA, adhE, ackA, focA, pflB, mgsA69.1433.07--INVALID-LINK--[1]
Inactivation of succinate synthesis genes & overexpression of NADH kinase21.65Not specified (reduced)--INVALID-LINK--[1]

Table 2: Metabolic Engineering Strategies in Filamentous Fungi to Reduce Succinate

OrganismStrain ModificationThis compound Titer (g/L)Succinate Titer (g/L)Reference
A. oryzaeOverexpression of NADH oxidase (NOX)117.23.8--INVALID-LINK--[1]
M. thermophilaDeletion of mitochondrial pyruvate and malate carriers-Reduced by 53.7%--INVALID-LINK--[7]
M. thermophilaEnhanced import of cytosolic succinate into mitochondria-2.12 (Reduced by 53.3%)--INVALID-LINK--[7]
M. thermophilaCombined strategies in a 5-L fermenter182.70--INVALID-LINK--[7]

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using CRISPR-Cas9

This protocol provides a general workflow for deleting a target gene involved in succinate formation.

  • gRNA Design and Plasmid Construction:

    • Design a guide RNA (gRNA) specific to the target gene (e.g., frdB).

    • Clone the gRNA sequence into a Cas9 expression plasmid.

  • Preparation of Donor DNA:

    • Synthesize a donor DNA template containing homologous arms flanking the target gene deletion site.

  • Transformation:

    • Co-transform the Cas9-gRNA plasmid and the donor DNA into the desired E. coli strain.

  • Selection and Screening:

    • Plate the transformed cells on selective media.

    • Screen colonies for the desired gene knockout using colony PCR and sequencing.

  • Curing of Plasmid:

    • Cure the Cas9 plasmid from the successfully engineered strain.

Protocol 2: Overexpression of a Key Enzyme in A. niger

This protocol outlines the steps for overexpressing an enzyme to enhance the this compound pathway.

  • Gene Amplification and Plasmid Construction:

    • Amplify the coding sequence of the target gene (e.g., pyruvate carboxylase, pyc) from the genomic DNA of the source organism.

    • Clone the gene into an expression vector under the control of a strong constitutive or inducible promoter.

  • Transformation of A. niger :

    • Prepare protoplasts of the recipient A. niger strain.

    • Transform the protoplasts with the expression plasmid using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening:

    • Regenerate the protoplasts on selective media.

    • Screen transformants for integration of the expression cassette using PCR.

  • Analysis of Overexpression:

    • Confirm the overexpression of the target enzyme through quantitative real-time PCR (qRT-PCR) and/or enzyme activity assays.

  • Fermentation and Product Analysis:

    • Cultivate the engineered strain in a suitable fermentation medium.

    • Analyze the concentrations of this compound and succinate in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

Visualizations

Metabolic_Pathway_for_L_Malic_Acid_Production cluster_rTCA Reductive TCA Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate PPC/PCK Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Pyruvate->Oxaloacetate PYC Citrate Citrate Acetyl_CoA->Citrate L_Malate This compound Oxaloacetate->L_Malate MDH Oxaloacetate->L_Malate L_Malate->Oxaloacetate Fumarate Fumarate L_Malate->Fumarate FUM L_Malate->Fumarate Fumarate->L_Malate Succinate Succinate Fumarate->Succinate FRD Fumarate->Succinate Succinate->Fumarate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinyl_CoA->Succinate Troubleshooting_Workflow Start High Succinate Contamination Observed Check_Conditions Step 1: Verify Fermentation Conditions (pH, Aeration, Carbon Source) Start->Check_Conditions Is_Succinate_Reduced Is Succinate Reduced? Check_Conditions->Is_Succinate_Reduced Metabolic_Engineering Step 2: Implement Metabolic Engineering Is_Succinate_Reduced->Metabolic_Engineering No End_Success Process Optimized Is_Succinate_Reduced->End_Success Yes Knockout_Pathways Knockout Competing Pathways (e.g., frd, ldhA) Metabolic_Engineering->Knockout_Pathways Overexpress_Enzymes Overexpress Key Enzymes (e.g., pyc, mdh) Metabolic_Engineering->Overexpress_Enzymes Analyze_Results Step 3: Analyze Metabolite Profile (HPLC) Knockout_Pathways->Analyze_Results Overexpress_Enzymes->Analyze_Results Is_Succinate_Acceptable Is Succinate Level Acceptable? Analyze_Results->Is_Succinate_Acceptable Downstream_Processing Step 4: Consider Downstream Processing (Chromatography, Crystallization) Is_Succinate_Acceptable->Downstream_Processing No Is_Succinate_Acceptable->End_Success Yes End_Further_Optimization Further Optimization Needed Downstream_Processing->End_Further_Optimization

References

L-Malic Acid Quantification in Complex Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of L-malic acid in complex samples.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for quantifying this compound in my specific sample type?

A1: The choice of method depends on your sample matrix, the required sensitivity, and the available equipment.

  • Enzymatic Assays: These are rapid, specific, and suitable for a wide range of samples including foodstuffs, beverages, and biological samples.[1][2] They are often available as kits, making them convenient for routine analysis.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high precision and the ability to simultaneously quantify multiple organic acids.[5][6] It is a robust technique for various matrices, including disinfectants and food products.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method, particularly useful for complex biological samples like urine.[8][9] However, it requires derivatization of the analyte, which can add complexity to the sample preparation.[8][9]

Q2: How should I prepare my samples for this compound analysis?

A2: Proper sample preparation is crucial for accurate quantification and varies by sample type.

  • Liquid Samples (e.g., wine, juice): Often, simple dilution is sufficient.[1][2][10] For colored samples like red wine, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary to remove phenolic compounds that can interfere with enzymatic assays.[1] Degassing may be required for carbonated samples.[11]

  • Solid Foodstuffs: Homogenization and extraction with water are typically required. Heating can aid in the extraction process.[2]

  • Biological Fluids: Deproteinization is often necessary. Carrez clarification is not recommended as it can lead to the absorption of this compound.[12]

Q3: What are the common sources of interference in this compound assays?

A3: Interference can arise from various components within the sample matrix.

  • Enzymatic Assays: Phenolic compounds can interfere with colorimetric enzymatic assays.[1] Other organic acids such as D-malic acid, lactic acid, and citric acid generally do not interfere with specific this compound enzymatic tests.[1][2][13]

  • HPLC: Co-elution of other organic acids or sample components can be a source of interference. Fumaric acid, which has a similar structure to malic acid, can sometimes be present as an impurity in malic acid standards and appear as a separate peak.[14]

  • GC-MS: Incomplete derivatization can lead to multiple peaks for a single analyte.[15] Contaminants from the sample or the GC system can also introduce unexpected peaks.[15]

Q4: How can I ensure the stability of this compound in my samples?

A4: this compound is generally stable under recommended storage conditions.[16] For enzymatic assay buffers, refrigeration is recommended, and they are typically stable for about 60 days.[17] It is also advisable to replace this compound standards monthly, although they can be stable for two weeks if refrigerated.[17] Long-term stability in specific diluted disinfectant solutions has been shown to be temperature-dependent.[18]

Troubleshooting Guides

Enzymatic Assay Troubleshooting
Issue Potential Cause Troubleshooting Step
No or low signal Inactive enzyme.Ensure enzymes are stored correctly and have not expired. Do not change enzyme batches midway through an assay run.[17]
Incorrect pH or temperature.Verify that the buffer is at the correct pH and the assay is performed at the specified temperature (e.g., 37°C).[12][19]
Incorrect sample dilution.The concentration of this compound in the cuvette must be within the linear range of the assay.[1][2] Adjust dilution if necessary.
"Creep" reaction (gradual, continuous increase in absorbance) Presence of interfering substances, such as phenolic compounds in wine.[1]Treat the sample with PVPP to remove phenolics before the assay.[1]
High background reading Contaminated reagents or cuvettes.Use fresh reagents and clean or new cuvettes for each sample.[11]
Sample matrix interference.Run a sample blank containing the sample but not the final enzyme to measure and subtract the background absorbance.[12]
HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Step
Poor peak shape (tailing, fronting, or splitting) Column contamination or degradation.Clean the column according to the manufacturer's instructions or replace it if necessary.[15]
Inappropriate mobile phase pH.Ensure the mobile phase pH is correctly adjusted to maintain the desired ionization state of this compound.[20]
Co-elution with an interfering compound.Adjust the mobile phase composition or gradient to improve separation.
Inconsistent retention times Changes in mobile phase composition or flow rate.Prepare fresh mobile phase daily and ensure the pump is delivering a consistent flow rate.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[5]
Low sensitivity Incorrect detector wavelength.Set the UV detector to the optimal wavelength for malic acid (typically around 210 nm).[5][6]
Inadequate sample concentration.Concentrate the sample or inject a larger volume if within the method's limits.

Quantitative Data Summary

The following tables summarize validation parameters for different this compound quantification methods as reported in various studies.

Table 1: Enzymatic Assay Validation Data
ParameterReported ValueSample Matrix/MethodReference
Linearity Range 0.16 to 16 µgColorimetric Method[1]
0.5 to 30 µgUV Method[2]
Limit of Detection (LOD) 20.7 mg/LColorimetric Method[1]
0.25 mg/LUV Method[2][3]
Limit of Quantification (LOQ) Not specifiedColorimetric Method
Not specifiedUV Method
Repeatability Absorbance difference of 0.010 to 0.020 in duplicate determinations.Colorimetric Method[1]
Absorbance difference of 0.005 to 0.010 in duplicate determinations.UV Method[2]
Table 2: HPLC Method Validation Data
ParameterReported ValueSample Matrix/MethodReference
Linearity Range 2-8 µg/mLDisinfectants[5]
Correlation Coefficient (r²) 0.9997Disinfectants[5]
Limit of Detection (LOD) 0.21 µg/mLDisinfectants[5]
0.1 ng (for D-malic acid derivative)This compound bulk drug[20]
Limit of Quantification (LOQ) 0.68 µg/mLDisinfectants[5]
0.5 ng (for D-malic acid derivative)This compound bulk drug[20]
Precision (%RSD) <2%Disinfectants[5]
Intra-day: 0.90%, Inter-day: 0.72%This compound bulk drug[20]
% Recovery 97.42 ± 0.03 - 100.5 ± 0.07Disinfectants[5]

Experimental Protocols

Enzymatic Assay (UV Method) - General Protocol

This protocol is a generalized procedure based on common enzymatic assay principles.[2][19]

  • Sample Preparation: Dilute the sample to ensure the this compound concentration falls within the assay's linear range (e.g., 5 to 300 mg/L).[2] If the sample is colored or turbid, it may require treatment with PVPP or filtration.[1][2]

  • Assay Setup: In a cuvette, combine the buffer solution, L-glutamic acid solution, and NAD+ solution.

  • Initial Absorbance (A1): Add the sample to the cuvette, mix, and measure the initial absorbance at 340 nm.

  • Enzymatic Reaction: Initiate the reaction by adding L-malate dehydrogenase (L-MDH) and glutamate-oxaloacetate transaminase (GOT).

  • Final Absorbance (A2): Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) until the reaction is complete.[19] Measure the final absorbance at 340 nm.

  • Calculation: The change in absorbance (A2 - A1) is proportional to the amount of this compound in the sample. Calculate the concentration using a standard curve or a provided calculation factor.

HPLC Method - General Protocol

This is a representative HPLC protocol for organic acid analysis.[5][6]

  • Sample Preparation: Filter the sample through a 0.22 µm filter before injection.[7] Dilution may be necessary depending on the expected concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM potassium phosphate monobasic, pH adjusted to 2.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5]

    • Flow Rate: Typically 0.5 - 1.25 mL/min.[5][6]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[5]

    • Detection: UV detector at 210 nm.[5][6]

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

Visualizations

Experimental_Workflow_Enzymatic_Assay cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Complex Sample Dilution Dilution Sample->Dilution Filtration Filtration/ PVPP Treatment Dilution->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample Assay_Mix Prepare Assay Mix (Buffer, NAD+, GOT) Prepared_Sample->Assay_Mix Add_Sample Add Prepared Sample Assay_Mix->Add_Sample Read_A1 Read Absorbance A1 (340 nm) Add_Sample->Read_A1 Add_Enzyme Add L-MDH Read_A1->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Read_A2 Read Absorbance A2 (340 nm) Incubate->Read_A2 Calculate_DeltaA Calculate ΔA (A2 - A1) Read_A2->Calculate_DeltaA Quantify Quantify this compound (vs. Standard Curve) Calculate_DeltaA->Quantify

Caption: Workflow for this compound Quantification using an Enzymatic Assay.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Problem with HPLC Analysis Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Start->Retention_Time Sensitivity Low Sensitivity? Start->Sensitivity Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Splitting Splitting Peak_Shape->Splitting Yes Peak_Shape->Retention_Time No Sol_Tailing Check for column contamination. Verify mobile phase pH. Tailing->Sol_Tailing Sol_Fronting Sample overload? Dilute sample. Fronting->Sol_Fronting Sol_Splitting Column void or contamination at inlet. Check for co-elution. Splitting->Sol_Splitting Sol_Retention Check mobile phase composition and flow rate. Ensure stable column temperature. Retention_Time->Sol_Retention Yes Retention_Time->Sensitivity No Sol_Sensitivity Verify detector wavelength (210 nm). Increase sample concentration if possible. Sensitivity->Sol_Sensitivity Yes

Caption: Troubleshooting Logic for Common HPLC Issues in this compound Analysis.

References

Validation & Comparative

L-Malic Acid vs. Citric Acid: A Comparative Guide for Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate acidulant is a critical step in the development of experimental drug formulations, influencing key parameters such as pH, taste, stability, and solubility. Among the most commonly employed acidulants are L-malic acid and citric acid. While both are organic acids generally recognized as safe (GRAS), their distinct physicochemical properties can lead to significantly different performance characteristics in a final formulation. This guide provides an objective comparison of this compound and citric acid, supported by experimental data, to aid researchers in making informed decisions for their formulation development needs.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of this compound and citric acid is essential for predicting their behavior in formulations.

PropertyThis compoundCitric AcidReference
Chemical Formula C₄H₆O₅C₆H₈O₇[1]
Molar Mass 134.09 g/mol 192.12 g/mol [1]
Structure Dicarboxylic acidTricarboxylic acid[2][3]
pKa (at 25°C) pKa₁ = 3.40, pKa₂ = 5.11pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40
Appearance White crystalline powderWhite crystalline powder
Solubility in Water ( g/100 mL at 20°C) 5859
pH (0.1N solution) ~2.3~2.2[1]

Performance Comparison in Experimental Formulations

pH Adjustment and Buffering Capacity

The primary function of an acidulant is to lower and maintain the pH of a formulation. While both acids are effective, their differing structures and pKa values result in distinct performance profiles.

Key Findings:

  • Acidity: Citric acid is a stronger acid than this compound, as indicated by its lower first pKa value. This means that, on a molar basis, citric acid will initially lower the pH of a solution more than this compound.[3]

  • Buffering Capacity: this compound is reported to have a higher buffering factor, which can be advantageous in maintaining a stable pH in the formulation over time.[4]

  • Titration Profile: The titration curve of a dicarboxylic acid like malic acid will show two inflection points, corresponding to its two pKa values. In contrast, the titration curve of the tricarboxylic citric acid will exhibit three inflection points. This difference in buffering regions can be critical for specific formulation requirements.

Experimental Data Summary: pH Adjustment

ParameterThis compoundCitric AcidReference
Perceived Acidity Smoother, more persistentSharp, quick burst[4]
Relative Acidity Approximately 20% more acidic than citric acid in some contextsGenerally considered more acidic due to lower pKa₁[1][4]
Buffering Regions Around pH 3.4 and 5.1Around pH 3.1, 4.8, and 6.4
Taste Masking and Palatability

The taste of an oral formulation is a critical factor for patient compliance, particularly in pediatric and geriatric populations.

Key Findings:

  • Taste Profile: this compound is often described as providing a smoother, more natural, and lingering tartness, similar to that found in apples.[1] Citric acid, on the other hand, delivers a sharp, immediate citrus-like tartness.[1]

  • Aftertaste Masking: this compound has been shown to be effective in masking the lingering bitter aftertaste of artificial sweeteners.[5]

  • Synergistic Effects: In some applications, a blend of citric and malic acids can produce a more authentic and preferred taste profile.[5] A study on lemonade formulations found that a blend of 80% citric acid and 20% malic acid was the most organoleptically preferred.[5]

Experimental Data Summary: Sensory Evaluation of Lemonade with Varying Acidulant Ratios

Citric Acid : Malic Acid RatioSweetness (9-point Hedonic Scale)Sourness (9-point Hedonic Scale)Flavor (9-point Hedonic Scale)Overall Acceptance (9-point Hedonic Scale)Reference
100 : 0 6.57.27.17.3[5]
80 : 20 6.87.47.57.65[5]
66 : 33 6.957.57.37.5[5]
Impact on Drug Stability

The choice of acidulant can significantly impact the chemical stability of the active pharmaceutical ingredient (API).

Key Findings:

  • pH-Dependent Degradation: For APIs susceptible to acid- or base-catalyzed hydrolysis, the specific pH and buffering capacity provided by the acidulant are critical for maintaining stability. The optimal pH for the stability of ibuprofen, a weak acid, is between 5 and 7.[6]

  • Chelating Activity: Citric acid is a well-known chelating agent, which can be beneficial in sequestering metal ions that may catalyze oxidative degradation of the API.[3]

  • Microbial Stability: Both acids contribute to the preservation of formulations by lowering the pH, which inhibits microbial growth. Some studies suggest that citric acid may have a more potent antimicrobial effect than malic acid.[5] In a study on lemonade, a 100% citric acid formulation was the most stable against microbial spoilage during storage.[5]

Experimental Data Summary: Microbial Stability of Lemonade

Citric Acid : Malic Acid RatioMicrobial Spoilage TrendReference
100 : 0 Most stable[5]
Decreasing Citric Acid Increasing trend towards spoilage[5]
0 : 100 Least stable[5]
Solubility Enhancement

For poorly water-soluble drugs, the addition of an acidulant can improve solubility, particularly for weakly basic APIs that form soluble salts at lower pH.

Key Findings:

  • pH Modification: Both acids can enhance the solubility of weakly basic drugs by lowering the pH of the formulation, leading to the formation of more soluble salt forms.

  • Co-crystal Formation: Organic acids can act as co-formers to create co-crystals with APIs, which can alter their solubility and dissolution profiles. A study on ketoprofen, a poorly water-soluble drug, demonstrated that its solubility in water increased by 142.67% when mixed with citric acid.[7]

Experimental Data Summary: Solubility of Ketoprofen

FormulationSolubility in Water (µg/mL)% Increase in SolubilityReference
Ketoprofen 117.18-[7]
Ketoprofen-Citric Acid 167.18142.67%[7]

Experimental Protocols

Determination of pH and Buffering Capacity

Methodology:

  • Preparation of Acidulant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and citric acid in deionized water.

  • Initial pH Measurement: Measure the initial pH of each solution using a calibrated pH meter.

  • Titration: Titrate a known volume (e.g., 50 mL) of each acidulant solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each incremental addition of the base.

  • Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The buffering regions will be the flat portions of the curve around the pKa values of the acids. The buffering capacity can be calculated from the slope of the titration curve.

Sensory Evaluation of Taste Masking

Methodology (Human Taste Panel):

  • Panelist Selection and Training: Recruit and train a panel of healthy adult volunteers in sensory analysis techniques, including the identification and quantification of basic tastes (sweet, sour, bitter, salty, umami) and aftertastes.[8]

  • Reference Solutions: Prepare reference solutions for bitterness (e.g., quinine hydrochloride), sourness (e.g., citric acid), and sweetness (e.g., sucrose) at defined concentrations to calibrate the panelists' intensity ratings on a standardized scale (e.g., 0-10).[8]

  • Sample Preparation: Prepare placebo formulations and formulations containing the bitter API with either this compound or citric acid at equimolar concentrations.

  • Evaluation: In a double-blind, randomized manner, present the samples to the panelists. Ask them to rate the intensity of bitterness, sourness, and any aftertaste on the calibrated scale.

  • Data Analysis: Statistically analyze the sensory data to determine if there is a significant difference in the taste-masking efficacy of the two acidulants.

Stability Testing (HPLC)

Methodology:

  • Sample Preparation: Prepare formulations of the API with either this compound or citric acid. Store the samples under accelerated stability conditions (e.g., elevated temperature and humidity) and long-term storage conditions.

  • HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the intact API from its potential degradation products.

  • Forced Degradation Studies: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and validate the specificity of the HPLC method.

  • Sample Analysis: At specified time points during the stability study, withdraw samples, dilute them appropriately, and analyze them using the validated HPLC method.

  • Data Analysis: Quantify the amount of intact API and any degradation products in each sample. Compare the degradation rates of the API in the presence of this compound versus citric acid.

Solubility Measurement

Methodology (Shake-Flask Method):

  • Solution Preparation: Prepare solutions of known concentrations of this compound and citric acid in a relevant aqueous buffer.

  • Equilibration: Add an excess amount of the poorly soluble drug to each solution in sealed containers.

  • Shaking: Agitate the containers at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge or filter the samples to remove the undissolved drug.

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Comparison: Compare the solubility of the drug in the this compound and citric acid solutions to that in the buffer alone.

Visualizations

Experimental_Workflow_for_Acidulant_Comparison cluster_formulation Formulation Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation Formulation_LMA Formulation with This compound pH_Analysis pH & Buffering Capacity Formulation_LMA->pH_Analysis Taste_Analysis Taste Masking (Sensory Panel) Formulation_LMA->Taste_Analysis Stability_Analysis Stability (HPLC) Formulation_LMA->Stability_Analysis Solubility_Analysis Solubility (Shake-Flask) Formulation_LMA->Solubility_Analysis Formulation_CA Formulation with Citric Acid Formulation_CA->pH_Analysis Formulation_CA->Taste_Analysis Formulation_CA->Stability_Analysis Formulation_CA->Solubility_Analysis pH_Data Titration Curves, Buffering Capacity pH_Analysis->pH_Data Taste_Data Bitterness Scores, Palatability Taste_Analysis->Taste_Data Stability_Data Degradation Profiles, Shelf-life Stability_Analysis->Stability_Data Solubility_Data Solubility Enhancement Factor Solubility_Analysis->Solubility_Data Conclusion Optimal Acidulant Selection pH_Data->Conclusion Taste_Data->Conclusion Stability_Data->Conclusion Solubility_Data->Conclusion

Caption: Experimental workflow for comparing this compound and citric acid as acidulants.

Sour_Taste_Signaling_Pathway cluster_taste_cell Type III Taste Receptor Cell Protons H+ (from L-Malic or Citric Acid) OTOP1 OTOP1 Proton Channel Protons->OTOP1 Enters cell Intracellular_pH Intracellular pH Decreases OTOP1->Intracellular_pH Kir21 Kir2.1 K+ Channel (Blocked) Intracellular_pH->Kir21 Depolarization Cellular Depolarization Kir21->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Serotonin) Action_Potential->Neurotransmitter_Release Afferent_Nerve Afferent Nerve Fiber Neurotransmitter_Release->Afferent_Nerve Signal Brain Brain (Sour Perception) Afferent_Nerve->Brain Transduction

Caption: Simplified signaling pathway for sour taste perception.

Conclusion

The choice between this compound and citric acid as an acidulant in experimental formulations is not straightforward and depends on the specific requirements of the drug product.

  • Citric acid is a stronger acid, a more effective chelating agent, and may offer superior microbial stability. Its sharp, clean taste is well-suited for many applications, and it is generally more cost-effective.

  • This compound , while a weaker acid, provides a smoother, more persistent tartness and excels at masking the aftertaste of certain excipients, such as artificial sweeteners. Its enhanced buffering capacity can also be advantageous for maintaining pH stability.

For formulations where a sharp, immediate tartness is desired and metal-catalyzed degradation is a concern, citric acid may be the preferred choice. Conversely, for products requiring a smoother taste profile, improved aftertaste masking, and a more stable pH over time, this compound presents a compelling alternative. It is recommended that formulators conduct comparative studies, such as those outlined in this guide, to determine the optimal acidulant for their specific API and desired product characteristics.

References

A Comparative Analysis of L-Malic Acid and Fumaric Acid on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malic acid and fumaric acid, two key intermediates of the tricarboxylic acid (TCA) cycle, play distinct and crucial roles in mitochondrial respiration. While both are dicarboxylic acids and central to cellular metabolism, their effects on the electron transport chain (ETC) and overall oxygen consumption are context-dependent. This guide provides an objective comparison of their performance, supported by experimental data, to elucidate their specific contributions to mitochondrial bioenergetics.

Principles of Mitochondrial Respiration

Mitochondrial respiration is the process by which cells generate the majority of their adenosine triphosphate (ATP). This is achieved through the oxidation of substrates and the subsequent transfer of electrons through the ETC. This compound and fumaric acid participate in this process at different entry points and under different physiological conditions.

This compound's Role: this compound is a crucial component of the malate-aspartate shuttle, a primary mechanism for the transport of NADH reducing equivalents from the cytosol into the mitochondrial matrix.[1][2] Once inside the matrix, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH. This newly generated NADH then donates its electrons to Complex I of the ETC, initiating the process of oxidative phosphorylation.[3][4]

Fumaric Acid's Role: Fumaric acid is an intermediate of the TCA cycle, formed from the oxidation of succinate by succinate dehydrogenase (Complex II of the ETC). In the forward reaction of the TCA cycle, the conversion of succinate to fumarate contributes to the electron flow by reducing FAD to FADH2 within Complex II. However, under conditions of oxygen limitation (hypoxia) or when the upstream ETC is inhibited, fumaric acid can act as a terminal electron acceptor.[1][5][6] In this scenario, Complex II operates in reverse, reducing fumarate to succinate. This process, known as fumarate reduction, allows for the continued oxidation of ubiquinol, thereby maintaining some level of electron flow and proton pumping at Complex I, which is essential for sustaining vital cellular functions like nucleotide biosynthesis.[1][5][6]

Quantitative Comparison of Effects on Mitochondrial Respiration

While direct comparative studies measuring the oxygen consumption rate (OCR) with this compound and fumaric acid as sole primary substrates under normoxic conditions are limited, their distinct roles suggest different impacts on respiratory parameters. This compound, through the malate-aspartate shuttle, directly provides NADH to Complex I, which is a major contributor to the proton motive force and subsequent ATP synthesis. Fumaric acid's primary role under normoxic conditions is as a product of Complex II activity. However, high concentrations of fumarate can cause product inhibition of succinate dehydrogenase (Complex II).

The following table summarizes expected and reported effects on key mitochondrial respiration parameters based on their established mechanisms.

ParameterThis compound (as a Complex I substrate)Fumaric AcidSupporting Evidence
Basal Respiration (OCR) Stimulates basal respiration by providing NADH to Complex I.May have a limited direct effect under normoxia; high levels can be inhibitory to Complex II.L-malate, in combination with pyruvate or glutamate, is a standard substrate combination to measure Complex I-driven respiration.[3][4][7] Fumarate can act as a terminal electron acceptor under hypoxia, but its role in driving basal respiration under normoxia is less pronounced.[1][5][6]
ATP-Linked Respiration Significantly increases ATP-linked respiration due to efficient NADH production for the ETC.Limited direct contribution under normoxia.The oxidation of NADH supplied by the malate-aspartate shuttle is tightly coupled to ATP synthesis.[1][2]
Maximal Respiration (after uncoupler addition) Supports a high maximal respiration rate by fueling Complex I.May limit maximal respiration if Complex II is inhibited by high fumarate concentrations.Complex I is a major contributor to the overall maximal respiratory capacity of the mitochondria.[8]
Respiratory Control Ratio (RCR) Contributes to a high RCR, indicating well-coupled mitochondria.May lower the RCR if it inhibits Complex II, leading to a decrease in State 3 respiration.A high rate of NADH oxidation coupled to ATP synthesis results in a high RCR.[4]
Proton Leak No direct effect on proton leak.No direct effect on proton leak.Proton leak is primarily dependent on the integrity of the inner mitochondrial membrane and the presence of uncoupling proteins.

Experimental Protocols

Measurement of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)

This protocol describes the measurement of oxygen consumption in isolated mitochondria using this compound (in combination with another substrate to regenerate NAD+) and succinate (to assess the forward reaction involving fumarate production).

1. Isolation of Mitochondria:

  • Mitochondria are isolated from tissue samples (e.g., liver, heart, or cultured cells) by differential centrifugation. The final mitochondrial pellet is resuspended in a suitable respiration buffer (e.g., MiR05).

2. Respirometer Calibration and Setup:

  • The chambers of the high-resolution respirometer are calibrated to air-saturated respiration medium.

  • Isolated mitochondria are added to the chambers at a final concentration of approximately 0.1-0.5 mg/mL.

3. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

  • L-Malate Driven Respiration (Complex I):

    • State 2 (LEAK) Respiration: Add L-malate (e.g., 2 mM) and pyruvate or glutamate (e.g., 5-10 mM) to the chamber. This initiates Complex I-linked respiration in the absence of ADP.

    • State 3 (OXPHOS) Respiration: Add a saturating concentration of ADP (e.g., 1-2.5 mM) to stimulate ATP synthesis.

    • Cytochrome c Test: Add cytochrome c (e.g., 10 µM) to check the integrity of the outer mitochondrial membrane. A significant increase in OCR indicates membrane damage.

    • Uncoupled (ETS) Respiration: Titrate an uncoupler such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) to achieve maximal oxygen consumption.

    • Complex I Inhibition: Add rotenone (e.g., 0.5 µM) to inhibit Complex I and determine the contribution of non-Complex I respiration.

  • Succinate Driven Respiration (Complex II, producing fumarate):

    • State 2 (LEAK) Respiration: Add succinate (e.g., 10 mM) in the presence of rotenone (to inhibit Complex I and prevent reverse electron transport).

    • State 3 (OXPHOS) Respiration: Add ADP.

    • Uncoupled (ETS) Respiration: Titrate FCCP.

    • Complex II Inhibition: Add malonate or atpenin A5 to inhibit Complex II.

4. Data Analysis:

  • The oxygen consumption rates are calculated and normalized to mitochondrial protein content. The respiratory control ratio (RCR = State 3 / State 2) and other parameters are determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Mitochondrial Respiration

L_Malic_Acid_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix NADH_c NADH MDH1 Malate Dehydrogenase 1 NADH_c->MDH1 Oxaloacetate_c Oxaloacetate Oxaloacetate_c->MDH1 Malate_c L-Malate Malate_m L-Malate Malate_c->Malate_m Malate-Aspartate Shuttle MDH1->Malate_c MDH2 Malate Dehydrogenase 2 Malate_m->MDH2 Oxaloacetate_m Oxaloacetate NADH_m NADH Complex_I Complex I NADH_m->Complex_I MDH2->Oxaloacetate_m MDH2->NADH_m ETC Electron Transport Chain Complex_I->ETC

Caption: this compound transport into the mitochondria via the malate-aspartate shuttle and subsequent oxidation to fuel Complex I.

Signaling Pathway of Fumaric Acid in Mitochondrial Respiration (Hypoxia)

Fumaric_Acid_Pathway cluster_mitochondrion Mitochondrial Matrix (Hypoxia) Fumarate Fumaric Acid Succinate Succinate Fumarate->Succinate Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Fumarate Reverse Operation Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_II Complex_I Complex I Complex_I->Ubiquinol NADH NADH NADH->Complex_I ETC_upstream Upstream ETC (e.g., Complex I) ETC_upstream->Ubiquinol

Caption: Under hypoxic conditions, fumaric acid acts as a terminal electron acceptor via the reverse operation of Complex II.

Experimental Workflow for Comparing Substrate Effects on Mitochondrial Respiration

Experimental_Workflow Start Start: Isolate Mitochondria Setup Calibrate Respirometer Add Mitochondria Start->Setup Substrate_Addition Add Substrates Setup->Substrate_Addition Malate_Pyruvate L-Malate + Pyruvate (Complex I) Substrate_Addition->Malate_Pyruvate Group A Succinate Succinate + Rotenone (Complex II) Substrate_Addition->Succinate Group B Measure_State2 Measure State 2 OCR (LEAK) Malate_Pyruvate->Measure_State2 Succinate->Measure_State2 Add_ADP Add ADP Measure_State2->Add_ADP Measure_State3 Measure State 3 OCR (OXPHOS) Add_ADP->Measure_State3 Add_Uncoupler Add Uncoupler (e.g., FCCP) Measure_State3->Add_Uncoupler Measure_ETS Measure Max ETS OCR Add_Uncoupler->Measure_ETS Add_Inhibitor Add Inhibitor Measure_ETS->Add_Inhibitor Data_Analysis Analyze Data: OCR, RCR, etc. Add_Inhibitor->Data_Analysis

Caption: A generalized workflow for comparing the effects of different substrates on mitochondrial oxygen consumption rates.

Conclusion

This compound and fumaric acid exert distinct and context-dependent effects on mitochondrial respiration. This compound is a key substrate for providing NADH to Complex I via the malate-aspartate shuttle, thereby robustly stimulating oxidative phosphorylation under aerobic conditions. In contrast, fumaric acid's primary role in respiration under normoxia is as a product of Complex II, with high concentrations potentially leading to product inhibition. However, under hypoxic conditions, fumaric acid can serve as a crucial terminal electron acceptor, allowing for the maintenance of essential mitochondrial functions. Understanding these differential effects is critical for researchers investigating mitochondrial metabolism in various physiological and pathological states and for the development of therapeutic strategies targeting cellular bioenergetics.

References

L-Malic Acid: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of L-Malic Acid in several preclinical models, evaluating its performance against established therapeutic alternatives. The information is based on available experimental data to assist researchers in assessing its potential for further development.

Executive Summary

This compound, a naturally occurring dicarboxylic acid and a key intermediate in the Krebs cycle, has demonstrated promising therapeutic effects in preclinical models of asthma, myocardial ischemia/reperfusion injury, and ulcerative colitis. Its mechanisms of action appear to be multifaceted, involving the modulation of critical signaling pathways related to inflammation, oxidative stress, and cell death. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols, and visualizes the proposed signaling pathways and workflows.

Asthma: this compound vs. Dexamethasone

In a preclinical model of house dust mite (HDM)-induced allergic asthma, this compound has been shown to attenuate airway inflammation. The primary mechanism appears to be the inhibition of ferroptosis, a form of iron-dependent programmed cell death.

Data Presentation
Parameter This compound Dexamethasone (Alternative) Model
Airway Inflammation Reduces inflammatory cell infiltration[1]Significantly reduces pulmonary recruitment of inflammatory cells[2]House Dust Mite (HDM)-Induced Asthma in Mice
Mechanism of Action Inhibits ferroptosis, reducing lipid peroxidation[1]Glucocorticoid receptor agonist, broad anti-inflammatory effectsVaried
Key Markers Increased GPX4 and FTH1 (ferroptosis inhibitors)[1]Reduced total serum IgE levels[2]HDM-Induced Asthma in Mice
Experimental Protocols

House Dust Mite (HDM)-Induced Asthma Model in Mice

  • Animals: BALB/c mice are typically used.

  • Sensitization: Mice are sensitized by intranasal administration of HDM extract (e.g., 25 µg in 50 µL of saline) on day 0.

  • Challenge: From day 7 to day 11, mice are challenged daily with intranasal administration of HDM extract (e.g., 5 µg in 50 µL of saline).

  • Treatment: this compound or Dexamethasone is administered (e.g., intraperitoneally or orally) at specified doses and time points before or during the challenge phase.

  • Outcome Measures: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell influx (e.g., eosinophils, neutrophils). Lung tissue can be collected for histology and analysis of inflammatory markers. Airway hyperresponsiveness to methacholine is also a key functional outcome.

Signaling Pathway

Ferroptosis_Inhibition_by_L_Malic_Acid_in_Asthma cluster_0 Cellular Environment cluster_1 Therapeutic Intervention HDM House Dust Mite (Allergen) Epithelial_Cell Airway Epithelial Cell HDM->Epithelial_Cell induces stress Lipid_Peroxidation Lipid Peroxidation Epithelial_Cell->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Inflammation Airway Inflammation Ferroptosis->Inflammation L_Malic_Acid This compound GPX4 GPX4 (Glutathione Peroxidase 4) L_Malic_Acid->GPX4 upregulates GPX4->Lipid_Peroxidation inhibits

Caption: this compound inhibits ferroptosis in an asthma model.

Myocardial Ischemia/Reperfusion Injury: this compound vs. Clopidogrel

This compound has demonstrated significant cardioprotective effects in a rat model of myocardial ischemia/reperfusion (I/R) injury. Its therapeutic action is linked to the activation of the Nrf2 antioxidant pathway and modulation of the Akt signaling pathway.

Data Presentation
Parameter This compound Clopidogrel (Alternative) Model
Myocardial Infarct Size (% of ventricle) ↓ 17.30% (Model) to 11.80% (250 mg/kg)[3]↓ 17.30% (Model) to 11.35% (dose not specified)[3]Rat Model of Myocardial I/R Injury
LDH Release (Lactate Dehydrogenase) Dose-dependent reduction[4]Not reported in direct comparisonRat Model of Myocardial I/R Injury
cTn-I Release (Cardiac Troponin I) Dose-dependent reduction (significant at ≥120 mg/kg)[4]Not reported in direct comparisonRat Model of Myocardial I/R Injury
Mechanism of Action Activates Nrf2/Keap1 and Akt signaling pathways[4][5]P2Y12 receptor antagonist, inhibits platelet aggregationRat Model of Myocardial I/R Injury
Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized (e.g., with sodium pentobarbital).

  • Surgical Procedure: A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia and Reperfusion: The ligature is tightened to induce ischemia for a specific period (e.g., 30 minutes), after which the ligature is released to allow for reperfusion (e.g., for 2-3 hours).

  • Treatment: this compound or Clopidogrel is administered (e.g., intravenously or orally) prior to the induction of ischemia.

  • Outcome Measures: At the end of the reperfusion period, blood samples are collected to measure cardiac enzymes (LDH, cTn-I). The heart is excised, and the infarct size is determined using staining techniques (e.g., TTC staining). Western blotting can be used to analyze protein expression in signaling pathways.

Signaling Pathway

L_Malic_Acid_Cardioprotection cluster_0 Myocardial Ischemia/Reperfusion cluster_1 This compound Intervention IR_Injury I/R Injury Oxidative_Stress Oxidative Stress IR_Injury->Oxidative_Stress Apoptosis Cardiomyocyte Apoptosis IR_Injury->Apoptosis Myocardial_Infarction Myocardial Infarction Oxidative_Stress->Myocardial_Infarction Apoptosis->Myocardial_Infarction L_Malic_Acid This compound Akt Akt L_Malic_Acid->Akt activates Keap1 Keap1 L_Malic_Acid->Keap1 inhibits Anti_Apoptotic Anti-Apoptotic Effects Akt->Anti_Apoptotic promotes Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 inhibits degradation of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Oxidative_Stress neutralizes Anti_Apoptotic->Apoptosis inhibits

Caption: this compound's cardioprotective signaling pathways.

Ulcerative Colitis: this compound vs. Mesalazine

In a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound has been shown to mitigate inflammatory phenotypes. Its mechanism is associated with reducing oxidative stress and enhancing the intestinal barrier.

Data Presentation
Parameter This compound Mesalazine (Alternative) Model
Disease Activity Index (DAI) Mitigated weight loss, diarrhea, and bleeding[6]Significantly lower DAI compared to DSS control[7]DSS-Induced Colitis in Mice
Colon Length Counteracted DSS-induced colon shortening[6]Preservation of colon length[7]DSS-Induced Colitis in Mice
Inflammatory Markers (e.g., TNF-α, IL-6) Reduced colonic expression[6]Significant reduction in TNF-α and IL-6 levels[8]DSS-Induced Colitis in Mice
Mechanism of Action Reduces oxidative stress via the ME3 pathway, enhances intestinal barrier function[6]Local anti-inflammatory effects in the colon[7]DSS-Induced Colitis in Mice
Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

  • Animals: C57BL/6 mice are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 2-5% w/v) in the drinking water for a defined period (e.g., 5-7 days).

  • Treatment: this compound or Mesalazine is administered (e.g., via oral gavage or in the drinking water) concurrently with or prior to DSS administration.

  • Outcome Measures: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI). At the end of the study, the colon is excised to measure its length and weight. Histological analysis is performed to assess inflammation, and tissue levels of inflammatory cytokines and myeloperoxidase (MPO) activity are measured.

Experimental Workflow

DSS_Colitis_Workflow cluster_0 Experimental Phases cluster_1 Treatments cluster_2 Assessments Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Colitis_Induction Colitis Induction (DSS in drinking water, 5-7 days) Animal_Acclimatization->Colitis_Induction Treatment_Phase Treatment Phase (Concurrent with DSS) Colitis_Induction->Treatment_Phase Endpoint_Analysis Endpoint Analysis Treatment_Phase->Endpoint_Analysis Daily_Monitoring Daily Monitoring (Weight, Stool, Blood) Treatment_Phase->Daily_Monitoring Macroscopic_Evaluation Macroscopic Evaluation (Colon Length/Weight) Endpoint_Analysis->Macroscopic_Evaluation Histology Histology Endpoint_Analysis->Histology Biochemical_Analysis Biochemical Analysis (Cytokines, MPO) Endpoint_Analysis->Biochemical_Analysis Vehicle Vehicle Control L_Malic_Acid This compound Mesalazine Mesalazine DAI_Calculation DAI Calculation Daily_Monitoring->DAI_Calculation

Caption: Workflow for the DSS-induced colitis preclinical model.

Conclusion

The preclinical data presented in this guide suggest that this compound holds significant therapeutic potential across a range of inflammatory and ischemic conditions. Its efficacy appears to be comparable to some established therapeutic agents in these models. The multifaceted mechanisms of action, particularly its ability to modulate fundamental pathways of oxidative stress and cell death, make it an intriguing candidate for further investigation. This guide serves as a foundational resource for researchers to design and conduct further studies to fully elucidate the therapeutic promise of this compound.

References

comparative analysis of L-Malic Acid production in different microbial hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning bio-economy has identified L-malic acid as a key platform chemical with wide-ranging applications in the food, pharmaceutical, and chemical industries.[1][2] Its production through microbial fermentation offers a sustainable alternative to traditional petrochemical routes.[1] This guide provides a comparative analysis of this compound production in three prominent microbial hosts: the filamentous fungus Aspergillus niger, the yeast Saccharomyces cerevisiae, and the bacterium Escherichia coli. The objective is to furnish researchers with the necessary data and methodologies to select and engineer the most suitable host for their specific production needs.

Quantitative Production Comparison

The selection of a microbial host for this compound production is a critical decision influenced by factors such as substrate utilization, product titer, yield, and productivity. The following table summarizes key production parameters achieved in genetically engineered strains of A. niger, S. cerevisiae, and E. coli.

Microbial HostStrain TypeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Carbon SourceFermentation ModeReference
Aspergillus niger Engineered201.131.64 mol/molNot ReportedGlucoseFed-batch[3]
Engineered96.24Not ReportedNot ReportedNot ReportedOptimized Process[1]
Wild Type (ATCC 12486)23Not ReportedNot ReportedCrude GlycerolBatch[1]
Saccharomyces cerevisiae Engineered59Not Reported0.18Not ReportedFlask[2]
Engineered232Not ReportedNot ReportedNot ReportedNot Reported[4]
Wild Type>1Not ReportedNot ReportedNot ReportedFlask[1][5]
Escherichia coli Engineered341.42 mol/mol0.47GlucoseTwo-stage (aerobic/anaerobic)[6]
Engineered360.74 mol/molNot ReportedGlucoseFed-batch[5]
Engineered30.2Not ReportedNot ReportedGlucoseBioreactor[7]

Metabolic Pathways for this compound Production

The biosynthesis of this compound in these microorganisms primarily proceeds through the reductive tricarboxylic acid (rTCA) pathway, which offers a theoretical yield of 2 moles of malate per mole of glucose.[8] Other contributing pathways include the oxidative TCA cycle and the glyoxylate cycle.[2][9][10] Understanding these pathways is crucial for targeted metabolic engineering strategies.

Metabolic_Pathways Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate  Ppc/Pck AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA Pyruvate->Oxaloacetate  Pyc Malate This compound AcetylCoA->Malate Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Malate  Mdh Oxaloacetate->Citrate Malate->Oxaloacetate Fumarate Fumarate Malate->Fumarate Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Succinate Succinate Isocitrate->Succinate Glyoxylate->Malate Fumarate->Malate Succinate->Fumarate Pyc Pyruvate Carboxylase Ppc PEP Carboxylase Pck PEP Carboxykinase Mdh Malate Dehydrogenase

Fig. 1: Overview of key metabolic pathways for this compound production.

Experimental Protocols & Methodologies

The successful microbial production of this compound hinges on optimized fermentation processes and robust strain engineering. Below are generalized methodologies commonly employed in the field.

General Fermentation Protocol

A typical fermentation process for this compound production involves several key stages, from inoculum preparation to downstream processing. The following workflow illustrates a generalized approach.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing A Strain Selection & Genetic Engineering B Inoculum Preparation (Seed Culture) A->B D Bioreactor Inoculation B->D C Fermentation Medium Preparation C->D E Controlled Fermentation (pH, Temp, Aeration) D->E F Fed-batch Strategy (Substrate Feeding) E->F G Biomass Separation (Centrifugation/Filtration) F->G Harvest H Product Recovery (e.g., Precipitation) G->H I Purification (e.g., Crystallization) H->I J This compound I->J Final Product

Fig. 2: Generalized experimental workflow for microbial this compound production.
Key Experimental Considerations:

  • Strain Engineering: Metabolic engineering strategies are pivotal for achieving high yields. Common approaches include:

    • Overexpression of key enzymes in the rTCA pathway, such as pyruvate carboxylase (PYC) and malate dehydrogenase (MDH).[2][4]

    • Deletion of genes encoding for byproduct formation to redirect carbon flux towards malate.[6] In A. niger, for instance, disrupting the citric acid transporter gene (cexA) has been shown to eliminate citric acid accumulation.[3]

    • Enhancement of malate export through the overexpression of specific transporter proteins, such as SpMAE1 from Schizosaccharomyces pombe.[8][9]

  • Fermentation Conditions:

    • pH Control: Maintaining an optimal pH, typically near-neutral (6.0-6.5), is crucial for cell growth and enzyme activity.[2] This is often achieved through the addition of neutralizing agents like CaCO3 or by automated pH control systems.[8][11]

    • Aeration: The oxygen supply needs to be carefully controlled. For E. coli, a two-stage process is often employed, with an initial aerobic phase for biomass accumulation followed by an anaerobic or micro-aerobic phase for malic acid production.[2][6]

    • Carbon Source: Glucose is the most commonly used carbon source, although alternative feedstocks like glycerol and lignocellulosic biomass are being explored to improve the economic feasibility of the process.[1][10]

    • Nitrogen Source: Nitrogen limitation is a common strategy to induce this compound production, particularly in fungi.[11][12]

  • Analytical Methods:

    • Cell Growth: Biomass concentration is typically monitored by measuring optical density (OD) at 600 nm or by determining the dry cell weight.

    • Metabolite Analysis: Extracellular concentrations of this compound, residual glucose, and byproducts are quantified using High-Performance Liquid Chromatography (HPLC).

Host-Specific Considerations and Outlook

Aspergillus niger stands out for its high native capacity for organic acid production and its tolerance to low pH environments.[1] Recent metabolic engineering efforts have pushed this compound titers in A. niger to over 200 g/L, demonstrating its significant industrial potential.[3] However, the formation of byproducts like citric and succinic acid remains a challenge.[3][13]

Saccharomyces cerevisiae , a well-established industrial workhorse, offers advantages such as rapid growth, genetic tractability, and GRAS (Generally Recognized as Safe) status.[1] While wild-type strains produce minimal this compound, metabolic engineering has significantly boosted production.[2][6] The primary hurdles for S. cerevisiae include the efficient transport of malate out of the cell and the redirection of carbon flux from ethanol production.

Escherichia coli is a popular host for metabolic engineering due to its fast growth rate and the availability of advanced genetic tools.[5] Significant progress has been made in engineering E. coli for this compound production, primarily by leveraging the rTCA pathway.[1] Challenges include the accumulation of inhibitory byproducts and the need for precise control over aerobic and anaerobic conditions.[6]

References

A Comparative Guide to HPLC and Enzymatic Methods for L-Malic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of L-malic acid is critical in various applications, from quality control in food and beverage production to metabolic research and pharmaceutical analysis. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable method for specific analytical needs.

Methodology Principles

Enzymatic Assay: This method leverages the high specificity of the enzyme L-malate dehydrogenase (L-MDH). In the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), L-MDH catalyzes the oxidation of this compound to oxaloacetate. The resulting production of reduced nicotinamide adenine dinucleotide (NADH) is directly proportional to the this compound concentration and is measured by the increase in absorbance at 340 nm. To drive the reaction equilibrium towards product formation, the oxaloacetate is typically removed by a subsequent reaction, often catalyzed by glutamate-oxaloacetate transaminase (GOT).[1][2]

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a mobile phase. For this compound analysis, a reversed-phase HPLC method is commonly used, often with a C18 column.[3] The separation is typically achieved using an isocratic mobile phase consisting of an acidic buffer, such as potassium phosphate, at a low pH.[3][4] Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm.[3][5]

Performance Comparison

The selection of an appropriate method hinges on a variety of factors including specificity, sensitivity, precision, and sample throughput. The following table summarizes key performance indicators for both HPLC and enzymatic methods for this compound determination.

Parameter HPLC Method Enzymatic Method References
Linearity Range Wide, e.g., 60.0 - 1200 mg/LNarrower, e.g., 0.005 - 0.3 g/L (0.5-30 µ g/cuvette )[4][6]
Limit of Detection (LOD) ~0.03 - 3.31 µg/mL (for various organic acids)6.7 x 10⁻² g/L[3][7]
Limit of Quantification (LOQ) ~0.10 - 11.03 µg/mL (for various organic acids)Not explicitly stated, but method is sensitive for low g/L range[1][3]
Precision (RSD%) Repeatability: 0.4% - 2.3%; Reproducibility: 1.2% - 5.0%≤ 2.5%[3][7]
Accuracy (Recovery %) 82% - 110%; 95% - 105%Generally high; specific values not consistently provided[3][4]
Specificity Can separate this compound from other organic acids. Chiral derivatization can separate D- and L-enantiomers.Highly specific for this compound.[6][8][9]
Analysis Time ~10 - 30 minutes per sample~3 - 10 minutes per sample[1][3][10]
Sample Preparation Filtration, dilution, and sometimes solid-phase extraction (SPE).Dilution.[4][5]
Throughput Amenable to automation with autosamplers.Can be fully automated for high-throughput analysis.[1][6]
Cost High initial instrument cost, lower cost per sample.Lower initial instrument cost (spectrophotometer), but enzyme kits can be expensive.[5][11]

Experimental Protocols

Enzymatic Method Protocol

This protocol is a generalized procedure based on commercially available this compound assay kits.[6]

  • Reagent Preparation:

    • Buffer Solution (e.g., Glycylglycine buffer, pH 10.0).

    • NAD+ Solution.

    • L-Malate Dehydrogenase (L-MDH) and Glutamate-Oxaloacetate Transaminase (GOT) enzyme suspension.

  • Sample Preparation:

    • Dilute the sample with distilled or deionized water to obtain an this compound concentration in the working range of the assay (e.g., 0.005 - 0.3 g/L).[6]

  • Assay Procedure:

    • Pipette buffer, NAD+ solution, and the sample (or standard) into a cuvette.

    • Mix and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.

    • Start the reaction by adding the L-MDH/GOT enzyme suspension.

    • Mix and incubate for approximately 5-10 minutes at 25°C or 37°C.[1][6]

    • Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the absorbance difference (ΔA = A2 - A1).

    • Determine the this compound concentration based on the ΔA of the standards.

HPLC Method Protocol

This protocol is a representative reversed-phase HPLC method for organic acid analysis.[3][4]

  • Reagent Preparation:

    • Mobile Phase: 0.01 mol/L Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, adjusted to pH 2.6-2.8 with phosphoric acid.[3][8] The mobile phase is typically filtered and degassed.

  • Sample Preparation:

    • Filter the sample through a 0.45 µm filter.

    • For complex matrices like wine, a clean-up step using a C18 solid-phase extraction (SPE) column may be necessary to remove interfering substances.[4]

    • Dilute the sample with the mobile phase as needed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Kromasil C18, Supelco LiChrosorb RP-18).[4][8]

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic elution).[3][12]

    • Column Temperature: 30°C.[12]

    • Detection: UV detector at 210 nm.[3]

    • Injection Volume: 10 - 20 µL.[4][8]

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve generated from the standards.

Methodology Visualization

experimental_workflows cluster_hplc HPLC Method Workflow cluster_enzymatic Enzymatic Method Workflow hplc_start Sample hplc_prep Filtration & Dilution hplc_start->hplc_prep hplc_spe SPE Cleanup (Optional) hplc_prep->hplc_spe hplc_inject HPLC Injection hplc_spe->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (210 nm) hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant hplc_end This compound Concentration hplc_quant->hplc_end enz_start Sample enz_prep Dilution enz_start->enz_prep enz_react Add Buffer & NAD+ enz_prep->enz_react enz_a1 Read A1 (340 nm) enz_react->enz_a1 enz_enzyme Add L-MDH/GOT enz_a1->enz_enzyme enz_incubate Incubation enz_enzyme->enz_incubate enz_a2 Read A2 (340 nm) enz_incubate->enz_a2 enz_calc Calculate ΔA enz_a2->enz_calc enz_end This compound Concentration enz_calc->enz_end

Caption: Experimental workflows for HPLC and Enzymatic this compound analysis.

Conclusion and Recommendations

Both HPLC and enzymatic assays are robust and reliable methods for the determination of this compound. The choice between the two is contingent upon the specific requirements of the analysis, available resources, and the nature of the sample matrix.

Choose the Enzymatic Assay when:

  • High specificity for this compound is the primary concern.

  • Analyzing a limited number of samples where high throughput is not essential.

  • Access to an HPLC system is limited, but a spectrophotometer is readily available.

  • The sample matrix is relatively simple, requiring minimal sample preparation.

Choose the HPLC Method when:

  • Simultaneous quantification of multiple organic acids is required.

  • A high volume of samples needs to be processed, and an automated system is available.

  • The laboratory is already equipped with HPLC instrumentation.

  • Analysis of enantiomeric purity (D- and this compound) is necessary, which can be achieved with chiral derivatization or a chiral column.[8]

Ultimately, a thorough evaluation of the analytical needs, including desired specificity, sensitivity, sample throughput, and cost considerations, will guide the selection of the most appropriate method for this compound quantification. For method validation or in cases of dispute, using one method to confirm the results of the other can provide a high degree of confidence in the data.

References

A Comparative Guide to the Differential Effects of D- and L-Malic Acid on Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of the stereoisomers of malic acid: the naturally occurring L-form and the synthetic D-form. While L-malic acid is a well-established intermediate in central metabolism, the effects of D-malic acid are less understood. This document summarizes the current knowledge, presents key differences in their biochemical interactions, and provides detailed experimental protocols to investigate their differential effects on cellular metabolism.

Introduction to D- and this compound

Malic acid is a dicarboxylic acid that plays a crucial role in the metabolic processes of most living organisms.[1][2] It exists as two stereoisomers, this compound and D-malic acid, which are mirror images of each other.

  • This compound: This is the naturally occurring isomer and is found in all living organisms.[1] It is a key component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to cellular energy production.[2][3]

  • D-Malic Acid: This isomer is not found in nature and is produced synthetically.[3][4] Consequently, it is generally considered to have no direct biological role in human metabolism.[3] A racemic mixture of both isomers, Dthis compound, is often used in food and supplements due to its cost-effectiveness.[3]

Core Metabolic Differences

The primary difference in the metabolic effects of L- and D-malic acid stems from the stereospecificity of the enzymes that metabolize this compound.

This compound in Metabolism:

This compound is a pivotal molecule in cellular metabolism, participating in several key pathways:

  • Tricarboxylic Acid (TCA) Cycle: L-malate is an essential intermediate in the TCA cycle, where it is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that reduces NAD+ to NADH.[5][6] This NADH is subsequently used by the electron transport chain to generate ATP.

  • Gluconeogenesis: this compound can be transported out of the mitochondria and converted to oxaloacetate in the cytoplasm, which is a precursor for the synthesis of glucose.[7]

  • Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (in the form of malate) from the cytoplasm into the mitochondria, which is crucial for maintaining a high rate of glycolysis and for the complete oxidation of glucose.

  • Anaplerotic Reactions: L-malate can be formed from pyruvate, replenishing the intermediates of the TCA cycle.

The Metabolic Role of D-Malic Acid:

In contrast to its L-isomer, D-malic acid is not a substrate for the key enzymes of central metabolism in mammalian cells.

  • Enzyme Specificity: Malate dehydrogenase (MDH) and malic enzyme are stereospecific for this compound and do not act on D-malic acid. This enzymatic specificity is the primary reason why D-malic acid is not considered to be directly metabolized.

  • Potential for Indirect Effects: While not directly metabolized, D-malic acid has the potential to indirectly affect cell metabolism. Studies in yeast have shown that D-malic acid can competitively inhibit the transport of this compound and other dicarboxylates.[1][8] If a similar mechanism exists in mammalian cells, D-malic acid could impede the transport of this compound into the mitochondria, thereby affecting the TCA cycle and other metabolic pathways.

Quantitative Data Comparison

Currently, there is a notable lack of direct comparative studies in the scientific literature detailing the effects of D- and this compound on key metabolic parameters in mammalian cells. The following tables are presented as templates for organizing data from the experimental protocols outlined in the subsequent section.

Table 1: Comparative Effects on Mitochondrial Respiration

ParameterControl (no addition)This compound (X mM)D-Malic Acid (X mM)
Basal Respiration (OCR, pmol/min)
ATP Production-Linked Respiration (OCR, pmol/min)
Maximal Respiration (OCR, pmol/min)
Proton Leak (OCR, pmol/min)
Spare Respiratory Capacity (%)

Table 2: Comparative Effects on Glycolysis and Cellular Energetics

ParameterControl (no addition)This compound (X mM)D-Malic Acid (X mM)
Basal Glycolysis (ECAR, mpH/min)
Glycolytic Capacity (ECAR, mpH/min)
Glycolytic Reserve (%)
Cellular ATP Levels (µM)
NAD+/NADH Ratio

Experimental Protocols

To elucidate the differential effects of D- and this compound, the following experimental protocols are proposed.

Experiment 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This experiment will measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cultured mammalian cells treated with D- or this compound.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research area)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound and D-Malic acid solutions

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium supplemented with either this compound, D-malic acid, or a vehicle control. Incubate in a non-CO2 incubator at 37°C for one hour.

  • Seahorse XF Analysis: Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer. Program the instrument to perform a mitochondrial stress test, with sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP production-linked respiration, maximal respiration, proton leak, and spare respiratory capacity. Compare the results between the different treatment groups.

Experiment 2: Measurement of Cellular ATP Levels

This experiment will quantify the total cellular ATP concentration following exposure to D- or this compound.

Materials:

  • Cultured mammalian cells

  • 96-well culture plates

  • This compound and D-Malic acid solutions

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound, D-malic acid, or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • ATP Measurement: Add the luciferase-based reagent to the cell lysates and measure the resulting luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the cell lysates and normalize to the protein concentration or cell number. Compare the ATP levels across the different treatment groups.

Experiment 3: Determination of NAD+/NADH Ratio

This experiment will assess the cellular redox state by measuring the ratio of NAD+ to NADH.

Materials:

  • Cultured mammalian cells

  • NAD+/NADH assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound, D-malic acid, or a vehicle control as described in Experiment 2.

  • Lysate Preparation: Prepare cell lysates according to the NAD+/NADH assay kit protocol. The protocol will include steps to selectively measure NAD+ and NADH.

  • Assay Performance: Perform the colorimetric or fluorometric assay according to the kit instructions.

  • Data Analysis: Calculate the concentrations of NAD+ and NADH from the standard curves and determine the NAD+/NADH ratio for each treatment group.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the established role of this compound in cellular metabolism and the hypothesized inhibitory effect of D-malic acid.

L_Malic_Acid_Metabolism cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Malate_cyto L-Malate Pyruvate_cyto->Malate_cyto Pyruvate Carboxylase Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito MPC Oxaloacetate_cyto Oxaloacetate Malate_cyto->Oxaloacetate_cyto Malate Dehydrogenase 1 Malate_mito L-Malate Malate_cyto->Malate_mito Dicarboxylate Carrier Aspartate_cyto Aspartate Oxaloacetate_cyto->Aspartate_cyto Aspartate Aminotransferase Aspartate_mito Aspartate Aspartate_cyto->Aspartate_mito Aspartate-Glutamate Carrier AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_mito Malate_mito->Malate_cyto Dicarboxylate Carrier Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito Malate Dehydrogenase 2 (NAD+ -> NADH) ETC Electron Transport Chain (ATP Production) Malate_mito->ETC NADH Oxaloacetate_mito->Citrate Oxaloacetate_mito->Aspartate_mito Aspartate_mito->Aspartate_cyto Aspartate-Glutamate Carrier

Caption: Metabolic pathways involving this compound.

D_Malic_Acid_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion L_Malate_cyto L-Malate Dicarboxylate_Carrier Dicarboxylate Carrier L_Malate_cyto->Dicarboxylate_Carrier D_Malate_cyto D-Malate D_Malate_cyto->Dicarboxylate_Carrier Competitive Inhibition (Hypothesized) L_Malate_mito L-Malate TCA_Cycle TCA Cycle L_Malate_mito->TCA_Cycle Dicarboxylate_Carrier->L_Malate_mito

Caption: Hypothesized inhibition of this compound transport by D-malic acid.

Conclusion

This compound is a cornerstone of cellular energy metabolism, directly participating in the TCA cycle and other vital pathways. In stark contrast, D-malic acid is not recognized by the key metabolic enzymes in mammalian cells and is therefore considered metabolically inert. However, the potential for D-malic acid to competitively inhibit the transport of this compound and other dicarboxylates presents a plausible mechanism for indirect metabolic effects. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate and quantify the differential effects of these two isomers on cellular metabolism, thereby addressing a significant gap in the current scientific literature. Such studies will be invaluable for a more complete understanding of the metabolic consequences of using racemic Dthis compound in various applications.

References

A Comparative Guide to the Antioxidant Properties of L-Malic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of L-Malic Acid and the well-established antioxidant, Ascorbic Acid (Vitamin C). This document summarizes their mechanisms of action, presents available quantitative data from in-vitro antioxidant assays, details experimental protocols, and visualizes key pathways and workflows to aid in research and development.

Introduction: A Tale of Two Antioxidants

Both this compound and Ascorbic Acid are organic acids with recognized antioxidant capabilities, though they operate through distinct and overlapping mechanisms. Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen and nitrogen species by donating electrons.[1][2] Its efficacy is a benchmark in antioxidant research.

This compound, an intermediate in the citric acid cycle, also contributes to cellular redox homeostasis.[3][4] Its antioxidant activity involves neutralizing reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET).[1][5] While not traditionally considered as potent a direct radical scavenger as Ascorbic Acid, its role in cellular metabolism and potential to modulate oxidative stress is of significant interest.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the antioxidant capacity of this compound and Ascorbic Acid using standardized assays under identical conditions are limited in the currently available scientific literature. However, to provide a framework for comparison, the following table summarizes typical antioxidant activities for Ascorbic Acid and highlights the nature of this compound's antioxidant effects as described in various studies. It is crucial to note that the antioxidant activity of any compound can be influenced by the specific assay conditions, including pH and the type of free radical used.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)
DPPH Radical Scavenging Activity (IC50) Data for direct comparison is limited. Some studies suggest that malic acid on its own has weak DPPH radical scavenging activity but may act synergistically with other antioxidants.Reported IC50 values typically range from 5 to 25 µg/mL, indicating very strong scavenging activity.[6][7]
ABTS Radical Scavenging Activity (TEAC) Direct TEAC values are not readily available in comparative studies.A well-established standard with high TEAC values, often used as a positive control in ABTS assays.
Ferric Reducing Antioxidant Power (FRAP) Possesses ferric reducing power, contributing to its antioxidant effect.[8]Exhibits strong ferric reducing ability, readily donating electrons to reduce Fe³⁺ to Fe²⁺.[8][9]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Mechanisms of Antioxidant Action

This compound

This compound's antioxidant action is multifaceted, involving both direct and indirect mechanisms:

  • Direct Radical Scavenging: It can neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET).[1][5]

  • Metabolic Contribution: As a key intermediate in the tricarboxylic acid (TCA) cycle, this compound plays a role in mitochondrial energy metabolism and the malate-aspartate shuttle, which is crucial for transporting reducing equivalents.[10]

  • Cellular Protection: It contributes to cellular redox homeostasis by donating electrons and preventing oxidative damage to lipids and proteins.[3] In some biological systems, it has been shown to decrease superoxide anions and lipid peroxidation.[11]

Ascorbic Acid

Ascorbic Acid is a powerful direct antioxidant with a well-characterized mechanism:

  • Electron Donation: It readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2]

  • Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, such as vitamin E, from their radical forms.

  • Enzyme Cofactor: It acts as a cofactor for several enzymes involved in various physiological processes.

Signaling Pathways and Cellular Responses

The antioxidant activities of this compound and Ascorbic Acid can influence cellular signaling pathways, leading to broader physiological effects.

This compound and Cellular Signaling

While research is ongoing, this compound is recognized as a signaling molecule involved in redox balance and host-microbiota crosstalk.[4] Its role in the TCA cycle inherently links it to cellular energy status and redox signaling.

L_Malic_Acid_Signaling LMA This compound TCA TCA Cycle Intermediate LMA->TCA Enters Redox Redox Homeostasis LMA->Redox Contributes to EnergyMetabolism Energy Metabolism TCA->EnergyMetabolism ROS Reduced ROS Redox->ROS CellularProtection Cellular Protection Redox->CellularProtection

This compound's role in cellular metabolism and redox balance.
Ascorbic Acid and the Nrf2/ARE Pathway

Ascorbic Acid can modulate the Keap1-Nrf2/ARE (Antioxidant Response Element) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][12] By influencing this pathway, Ascorbic Acid can lead to the transcription of a suite of antioxidant and cytoprotective genes.

Ascorbic_Acid_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus AscorbicAcid Ascorbic Acid ROS ROS AscorbicAcid->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds to AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes Activates

Ascorbic Acid's modulation of the Nrf2/ARE antioxidant pathway.

Experimental Protocols

Detailed methodologies for the key in-vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test samples and positive control (e.g., Ascorbic Acid) at various concentrations.

    • Methanol or ethanol as solvent.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the test sample or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test samples and positive control (e.g., Trolox or Ascorbic Acid) at various concentrations.

    • Ethanol or phosphate-buffered saline (PBS) as solvent.

  • Procedure:

    • Generate the ABTS•+ radical by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test sample or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test samples and a standard (e.g., FeSO₄ or Ascorbic Acid) at various concentrations.

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a small volume of the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of Fe²⁺ or a known antioxidant.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the antioxidant properties of a compound using the assays described above.

Antioxidant_Assay_Workflow start Start: Compound Selection (this compound / Ascorbic Acid) prep Sample Preparation (Dilution Series) start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap data_acq Data Acquisition (Spectrophotometry) dpph->data_acq abts->data_acq frap->data_acq analysis Data Analysis (IC50 / TEAC / FRAP values) data_acq->analysis comparison Comparative Evaluation analysis->comparison conclusion Conclusion on Antioxidant Properties comparison->conclusion

General workflow for in-vitro antioxidant capacity assessment.

Conclusion

Ascorbic Acid remains the gold standard for direct antioxidant activity due to its potent and well-documented radical scavenging capabilities. This compound, while demonstrating antioxidant properties through various mechanisms, appears to exert its effects more subtly, intertwined with its fundamental role in cellular metabolism. Its contribution to redox homeostasis is significant, though it may not be as powerful a direct free radical scavenger as Ascorbic Acid.

For researchers and drug development professionals, the choice between these two acids would depend on the specific application. For applications requiring potent, direct antioxidant protection, Ascorbic Acid is a clear choice. However, for applications where modulation of cellular metabolism and redox signaling is the primary goal, this compound presents a compelling area for further investigation. Future research should focus on direct comparative studies to quantify the antioxidant capacity of this compound against established standards like Ascorbic Acid to better elucidate its potential in therapeutic and industrial applications.

References

A Comparative Transcriptomic Guide to Enhanced L-Malic Acid Production in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of microbial strains engineered for enhanced L-Malic Acid production. It summarizes key performance data, details experimental protocols, and visualizes the underlying metabolic and regulatory pathways.

This guide focuses on the comparative transcriptomics of three key microorganisms that have been successfully engineered for improved this compound production: Aspergillus oryzae, Saccharomyces cerevisiae, and Ustilago trichophora. By examining the changes in gene expression between wild-type or parent strains and their high-producing counterparts, we can gain a deeper understanding of the metabolic and regulatory mechanisms that underpin enhanced this compound synthesis.

Performance Comparison of this compound Producing Strains

The following tables summarize the quantitative data on this compound production from various wild-type and engineered microbial strains. These metrics provide a clear comparison of the performance enhancements achieved through metabolic engineering and process optimization.

Aspergillus Species
StrainGenotype/DescriptionTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
A. oryzae NRRL 3485Wild-type23.12-0.299[1]
A. oryzae NRRL 3488Wild-type (higher producer)38.86-0.563[1]
A. oryzae NRRL 3488 (Engineered)Overexpression of native C4-dicarboxylate transporter, pyruvate carboxylase, and malate dehydrogenase1541.38 mol/mol glucose0.94[2]
A. oryzae DSM 1863Wild-type (repeated-batch)up to 178-0.90[3][4][5][6]
Saccharomyces cerevisiae
StrainGenotype/DescriptionTiter (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Engineered S. cerevisiaeOverexpression of native pyruvate carboxylase (PYC2), cytosolic malate dehydrogenase (MDH3ΔSKL), and S. pombe malate transporter (SpMAE1)590.42-[7][8]
Engineered S. cerevisiae (Xylose)Overexpression of PYC1, PYC2, truncated MDH3, and SpMAE1; blocked ethanol and glycerol pathways61.2-0.32[9]
Ustilago trichophora
StrainGenotype/DescriptionTiter (g/L)Yield (g/g glycerol)Specific Production Rate IncreaseReference
U. trichophora TZ1Evolved from RK089up to 200--[10]
U. trichophora TZ1 (Engineered)Overexpression of malate dehydrogenase (mdh2)up to 120Increased by 46%38%[9][10][11][12]
U. trichophora TZ1 (Engineered)Overexpression of malate transporter (ssu2)up to 120Increased by 38%29%[9][10][11][12]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies for fermentation, transcriptomic analysis, and this compound quantification.

Fermentation for this compound Production
  • Microorganism and Inoculum Preparation : Aspergillus oryzae strains are typically initiated from spore suspensions stored at -80°C in glycerol.[1] Pre-cultures are grown in a suitable medium (e.g., potato dextrose agar or a defined liquid medium) to generate sufficient biomass for inoculating the main fermentation culture.[3][4]

  • Fermentation Medium : The composition of the fermentation medium is critical for high this compound yields. A typical medium for A. oryzae includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or ammonium sulfate), and various salts.[1][3][4] The presence of calcium carbonate (CaCO₃) is often crucial for pH control and has been shown to significantly enhance malic acid production.[13][14]

  • Fermentation Conditions : Fermentations are generally carried out under aerobic conditions with controlled temperature and agitation. For example, A. oryzae fermentations can be conducted at 30-35°C with shaking at 100-250 rpm.[1][3][4] The pH of the medium is a key parameter and is often maintained between 5.0 and 7.5.[15]

  • Fermentation Strategy : Both batch and fed-batch fermentation strategies have been employed. Fed-batch cultivation, where the carbon source is fed periodically or continuously, can lead to higher titers and productivities by avoiding substrate inhibition and extending the production phase.[4] Repeated-batch cultivation has also been shown to achieve very high this compound concentrations with A. oryzae.[3][4][5][6]

Transcriptomic Analysis (RNA-Seq)
  • RNA Extraction : Mycelia are harvested from the fermentation broth, rapidly frozen in liquid nitrogen, and ground to a fine powder. Total RNA is then extracted using a suitable method, such as the Trizol method or a commercial RNA extraction kit.[16][17]

  • RNA Quality Control : The integrity and purity of the extracted RNA are assessed using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

  • Library Construction and Sequencing : RNA-seq libraries are prepared from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as Illumina HiSeq.[16][17]

  • Data Analysis : The raw sequencing reads are processed to remove low-quality bases and adapter sequences. The clean reads are then aligned to the reference genome of the microorganism. Gene expression levels are quantified, often as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differentially expressed genes between the high-producing and low-producing strains are identified using statistical packages like DESeq2 or cuffdiff.[17]

This compound Quantification
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for quantifying this compound in fermentation broths. The separation is typically achieved using a reversed-phase C18 column or an ion-exchange column.[1][18]

    • Mobile Phase : A common mobile phase for reversed-phase HPLC is a dilute acid solution, such as phosphoric acid in methanol/water.[1] For ion-exchange chromatography, a dilute sulfuric acid solution is often used.[1]

    • Detection : this compound is typically detected using an ultraviolet (UV) detector at a wavelength of around 210 nm.[1][18] A refractive index (RI) detector can also be used.

    • Sample Preparation : Samples from the fermentation broth are usually centrifuged or filtered to remove cells and debris before injection into the HPLC system.[18]

Key Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in this compound production and the experimental workflow for comparative transcriptomic analysis.

L_Malic_Acid_Production_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PYC) [Upregulated] Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito L_Malate This compound Oxaloacetate->L_Malate Malate Dehydrogenase (MDH) [Upregulated] Extracellular_Malate Extracellular This compound L_Malate->Extracellular_Malate Malate Transporter (e.g., SpMAE1) [Upregulated] TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle Experimental_Workflow cluster_strain_comparison Strain Comparison Wild_Type Wild-Type / Parent Strain Fermentation Fermentation Wild_Type->Fermentation Engineered_Strain Engineered High-Producing Strain Engineered_Strain->Fermentation Biomass_Harvesting Biomass Harvesting Fermentation->Biomass_Harvesting RNA_Extraction RNA Extraction Biomass_Harvesting->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis DEG_Identification Differentially Expressed Gene Identification Data_Analysis->DEG_Identification Pathway_Analysis Pathway Enrichment Analysis DEG_Identification->Pathway_Analysis

References

assessing the impact of L-Malic Acid versus lactate on muscle physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological impacts of L-Malic Acid and lactate on skeletal muscle. The following sections detail their effects on muscle performance, metabolism, and recovery, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Impact on Muscle Performance

An assessment of how this compound and lactate influence muscle strength, endurance, and fatigue resistance.

This compound and Muscle Performance

This compound, as a key intermediate in the Krebs cycle, is proposed to enhance athletic performance by boosting ATP production, thereby increasing endurance and delaying fatigue.[1]

Parameter Experimental Model Dosage Key Findings Reference
Pain Threshold (Delayed-Onset Muscle Soreness) Double-blind, placebo-controlled, crossover trial in exercise-trained males5g Taurine-L-Malic Acid complex daily for 14 daysStatistically significant increase in pain threshold (diminished soreness) two days post-DOMS protocol. No significant differences in maximal strength recovery.[2]
Rate of Perceived Exertion (RPE) x Heart Rate (HR) Crossover, double-blind study in recreational male athletes3000 mg this compound (with 6000 mg L-Citrulline) 60 minutes before exerciseSignificantly lower RPExHR values at moderate intensity (175 and 210 W) on a cycle ergometer compared to placebo.[3][4]
Lactate and Muscle Performance

Historically viewed as a fatigue-inducing byproduct, lactate is now recognized as an important energy source for muscle during exercise and a signaling molecule that may contribute to muscle adaptation.

Parameter Experimental Model Dosage Key Findings Reference
Muscle Hypertrophy (Cross-sectional area) In vivo study in miceOral administration of 1 mol/L sodium lactate, 5 days/week for 2 weeksSignificant increase in tibialis anterior muscle weight and fiber cross-sectional area compared to control.[5][6]
Muscle Protein Synthesis In vivo study in miceIntraperitoneal injection of 500 mg/kg sodium lactateBlood lactate levels increased from ~3-4 mM to ~15 mM within 5 minutes. Associated with accelerated muscle regeneration.[7]
Anabolic Signaling In vivo study in mice with resistance exerciseIntraperitoneal administration of 1 g/kg sodium lactateNo significant effect on the phosphorylation of p70S6K and S6, downstream targets of mTOR, compared to exercise alone.[8]
Muscle Protein Synthesis Rate Crossover design study in humans with one-legged resistance exerciseVenous infusion of sodium lactateNo significant difference in fractional protein synthesis rate over a 24-hour recovery period compared to saline infusion.[9]

Influence on Muscle Metabolism

Examining the roles of this compound and lactate in the metabolic processes within muscle cells.

This compound and Muscle Metabolism

This compound directly participates in the Krebs cycle, a central pathway in aerobic respiration for ATP generation.

Parameter Experimental Model Dosage Key Findings Reference
Blood Lactate Concentration Crossover, double-blind study in recreational male athletes3000 mg this compound (with 6000 mg L-Citrulline) 60 minutes before exerciseNo significant difference in blood lactate levels at rest or during exercise compared to placebo.[3][10]
Muscle Fiber Type Transition Dietary supplementation in gestating sows1% or 2% this compound complex in basal dietOffspring showed increased slow myosin heavy chain protein concentrations and decreased myosin heavy chain-IIx mRNA, suggesting a shift towards more oxidative muscle fibers.[11]
PGC-1α Expression Dietary supplementation in weaned pigletsDietary malic acid supplementationUpregulated mRNA expression of PGC-1α, a master regulator of mitochondrial biogenesis.[12]
Lactate and Muscle Metabolism

Lactate serves as a crucial metabolic fuel and a signaling molecule that can influence gene expression related to metabolism.

Parameter Experimental Model Dosage Key Findings Reference
Blood Lactate Concentration Venous infusion in humans during resistance exerciseSodium lactate infusionPost-exercise blood lactate concentrations were 130% higher (7.0 mmol/L vs. 3.0 mmol/L) compared to saline infusion.[9]
Gene Expression Human skeletal muscle biopsies after exercise with/without lactate infusionVenous infusion of sodium lactateNo significant difference in the mRNA expression of VEGF and PGC-1α during recovery between lactate and saline trials.[13]
Myogenic Differentiation In vitro study using C2C12 myoblastsLactate treatmentPromoted myoblast differentiation and myotube hypertrophy.[7]

Role in Muscle Recovery

A look at how this compound and lactate contribute to the repair and recovery processes in muscle tissue following exercise.

This compound and Muscle Recovery

Supplementation with this compound has been suggested to aid in post-exercise recovery, primarily by reducing the sensations of muscle soreness.

Parameter Experimental Model Dosage Key Findings Reference
Delayed-Onset Muscle Soreness (DOMS) Double-blind, placebo-controlled, crossover trial in exercise-trained males5g Taurine-L-Malic Acid complex daily for 14 daysSignificantly diminished delayed-onset muscle soreness as assessed by a pressure algometer.[2][14]
Inflammatory Markers (IL-6, CRP) Double-blind, placebo-controlled, crossover trial in exercise-trained males5g Taurine-L-Malic Acid complex daily for 14 daysNo significant differences in Interleukin-6 and C-reactive protein levels compared to placebo.[2][14]
Lactate and Muscle Recovery

Lactate is increasingly understood to play an active role in muscle regeneration and repair.

Parameter Experimental Model Dosage Key Findings Reference
Muscle Regeneration In vivo study in mice with cardiotoxin-induced muscle injuryOral administration of 1 mol/L sodium lactate, 5 days/week for 2 weeksFacilitated the recovery of injured tibialis anterior muscle mass.[5]
Satellite Cell Activation In vivo study in miceOral administration of 1 mol/L sodium lactateIncreased population of Pax7-positive (a marker for satellite cells) nuclei in skeletal muscle.[5]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to assess the impact of this compound and lactate on muscle physiology.

In Vitro Muscle Contractility Assay

This protocol is used to measure the contractile force of isolated muscle fibers or whole muscles in a controlled environment.

  • Muscle Isolation: The desired muscle (e.g., extensor digitorum longus or soleus from a mouse) is carefully dissected and removed from the animal.[15]

  • Mounting: The muscle is mounted in a chamber between a fixed hook and a lever arm of a servomotor. The chamber is filled with an oxygenated Ringer's or Krebs-Henseleit solution maintained at a physiological temperature.[15]

  • Stimulation: The muscle is stimulated to contract via electrical field stimulation using platinum electrodes submerged in the solution.[15]

  • Force Measurement: The servomotor records the force generated during muscle contraction. A series of stimulations at increasing frequencies can be used to determine the force-frequency relationship and the maximal tetanic force.[15]

  • Data Analysis: The recorded force data is analyzed to determine parameters such as twitch force, tetanus, and rate of force development and relaxation.

Assessment of Muscle Fatigue using Electromyography (EMG)

Surface EMG is a non-invasive technique to measure the electrical activity of muscles and can be used to quantify muscle fatigue.

  • Electrode Placement: After preparing the skin by shaving and cleaning with alcohol, surface electrodes are placed over the belly of the muscle of interest (e.g., vastus lateralis for cycling).[16]

  • Exercise Protocol: The subject performs a standardized exercise protocol, often an incremental test to exhaustion on a cycle ergometer or a sustained isometric contraction.[16][17]

  • EMG Signal Recording: The EMG signal is recorded continuously throughout the exercise protocol.

  • Signal Processing: The raw EMG signal is filtered to remove artifacts and then the root mean square (RMS) or median frequency (MDF) is calculated.[18]

  • Fatigue Analysis: An increase in EMG amplitude (RMS) and a decrease in the median frequency are indicative of muscle fatigue. The EMG fatigue threshold can be determined as the exercise intensity at which a sustained increase in EMG amplitude occurs.[19]

Muscle Biopsy and Western Blot Analysis for Signaling Pathways

This protocol is used to obtain muscle tissue to analyze the activation of signaling pathways, such as the mTOR pathway.

  • Muscle Biopsy: A small sample of muscle tissue is obtained from a subject, typically from the vastus lateralis, using a needle biopsy technique under local anesthesia.[20] The sample is immediately frozen in liquid nitrogen and stored at -80°C.[20]

  • Protein Extraction: The frozen muscle sample is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest (e.g., mTOR, p70S6K).[21][22]

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[21]

  • Quantification: The intensity of the bands is quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to determine the activation of the signaling pathway.[23][24]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a generalized experimental workflow are provided below.

L_Malic_Acid_Signaling L_Malic_Acid This compound Krebs_Cycle Krebs Cycle L_Malic_Acid->Krebs_Cycle Enters PGC1a PGC-1α L_Malic_Acid->PGC1a Upregulates ATP ATP Production Krebs_Cycle->ATP Drives Muscle_Performance Improved Muscle Performance ATP->Muscle_Performance Fuels Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Mitochondrial_Biogenesis->Muscle_Performance Supports

This compound's role in energy metabolism and mitochondrial biogenesis.

Lactate_Signaling Lactate Lactate GPR81 GPR81 Lactate->GPR81 Activates mTOR mTOR Lactate->mTOR Activates ERK12 ERK1/2 GPR81->ERK12 Activates Protein_Synthesis Muscle Protein Synthesis ERK12->Protein_Synthesis Promotes mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to Experimental_Workflow Recruitment Subject Recruitment & Baseline Testing Intervention Intervention (this compound or Lactate Supplementation/Infusion) Recruitment->Intervention Exercise Standardized Exercise Protocol Intervention->Exercise Data_Collection Data Collection (Blood samples, Muscle Biopsies, EMG, Performance Tests) Exercise->Data_Collection Analysis Data Analysis (Biochemical Assays, Western Blot, Statistical Analysis) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

References

A Comparative Guide to a Novel Biosensor for Real-Time L-Malic Acid Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic monitoring and process control, the accurate real-time measurement of L-malic acid is crucial. This guide provides a comprehensive comparison of a novel enzyme-based amperometric biosensor with existing analytical methods. The performance of the novel biosensor is objectively evaluated against traditional techniques, supported by experimental data and detailed methodologies.

Performance Comparison of this compound Detection Methods

The following table summarizes the key performance characteristics of the novel biosensor in comparison to commercially available enzymatic kits and the gold-standard High-Performance Liquid Chromatography (HPLC) method.

FeatureNovel Amperometric BiosensorCommercial Enzymatic KitHigh-Performance Liquid Chromatography (HPLC)
Principle Electrochemical detection of NADH or H₂O₂ produced by an immobilized enzyme (e.g., Malate Dehydrogenase, Malic Enzyme, or Malate Quinone Oxidoreductase)Spectrophotometric measurement of NADH production at 340 nmChromatographic separation followed by UV detection
Linear Range 0.028 - 0.7 mM[1][2]0.03 - 3 g/L (approx. 0.22 - 22.4 mM)[3]Wide, typically µM to mM range
Limit of Detection (LOD) 5 µM - 0.028 mM[1][2]~0.25 - 0.5 mg/L (approx. 1.9 - 3.7 µM)[4][5]0.002 - 0.521 µg/mL (approx. 0.015 - 3.9 µM)[6]
Response Time < 1 to 6 minutes[1][2]~15 minutes[3]10 - 30 minutes per sample
Selectivity High, enzyme-specificHigh, enzyme-specific[4]High, based on retention time and detector
Recovery in Real Samples 93 - 100% in wine88% in spiked wine[7]85.7 - 110.5% in soil and fruit[6]
Cost per Analysis LowModerate[7]High[7]
Portability & Real-Time Capability High, suitable for in-situ monitoringLow, lab-basedLow, lab-based

Signaling Pathway and Experimental Workflow

The operational principle of the novel amperometric biosensor and the workflow for its validation are illustrated in the diagrams below.

cluster_pathway Biosensor Signaling Pathway L_Malic_Acid This compound Enzyme Immobilized Enzyme (e.g., Malate Dehydrogenase) L_Malic_Acid->Enzyme Oxaloacetate Oxaloacetate Enzyme->Oxaloacetate NADH NADH Enzyme->NADH NAD NAD+ NAD->Enzyme Electrode Electrode NADH->Electrode Oxidation Current Amperometric Signal Electrode->Current

Figure 1: Signaling pathway of the enzyme-based amperometric biosensor.

cluster_workflow Experimental Validation Workflow start Start fabrication Biosensor Fabrication (Enzyme Immobilization) start->fabrication calibration Calibration Curve (Determine Linear Range & Sensitivity) fabrication->calibration lod LOD & LOQ Determination calibration->lod selectivity Selectivity Study (Interfering Substances) lod->selectivity stability Stability Assessment (Storage & Operational) selectivity->stability real_sample Real Sample Analysis (e.g., Wine, Juice) stability->real_sample recovery Recovery Study (Spike & Recovery) real_sample->recovery comparison Comparison with Standard Method (e.g., HPLC) recovery->comparison end End comparison->end

Figure 2: General workflow for the validation of the this compound biosensor.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined from the calibration curve. The LOD is calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve. The LOQ is typically calculated as 10 times the standard deviation of the blank signal divided by the slope.[8][9]

Protocol:

  • Prepare a series of standard this compound solutions of decreasing concentrations.

  • Measure the amperometric response for each standard and a blank solution (buffer without this compound).

  • Perform at least 10 replicate measurements for the blank solution to calculate the standard deviation (σ).

  • Construct a calibration curve by plotting the current response against the this compound concentration.

  • Determine the slope (S) of the linear portion of the calibration curve.

  • Calculate LOD = 3σ / S.

  • Calculate LOQ = 10σ / S.

Selectivity Study

The selectivity of the biosensor is evaluated by measuring its response to potential interfering substances that are commonly found in the sample matrix.

Protocol:

  • Select potential interfering compounds such as other organic acids (e.g., L-ascorbic acid, tartaric acid, citric acid), sugars, and ethanol.

  • Prepare solutions of these compounds at concentrations typically found in the intended samples.

  • Measure the amperometric response of the biosensor to each of these solutions individually.

  • Measure the response to a solution containing a known concentration of this compound mixed with the potential interfering substance.

  • Compare the responses to assess the degree of interference. A negligible change in the signal in the presence of the interfering substance indicates high selectivity.

Recovery Study in Real Samples

Recovery studies are performed to evaluate the accuracy of the biosensor in a complex matrix by determining the percentage of a known amount of added analyte that can be measured.

Protocol:

  • Select real sample matrices (e.g., red wine, white wine, apple juice).

  • Measure the initial this compound concentration in the unspiked sample.

  • Spike a known volume of the sample with a known concentration of this compound standard.

  • Measure the this compound concentration in the spiked sample using the biosensor.

  • Calculate the percentage recovery using the following formula: Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of added standard] x 100

  • A recovery rate between 90% and 110% is generally considered acceptable.[7]

Conclusion

The novel amperometric biosensor presents a compelling alternative for real-time this compound monitoring. Its rapid response time, high sensitivity, and portability make it particularly suitable for in-field and process control applications where immediate feedback is critical. While traditional methods like HPLC offer a high degree of accuracy and the ability to measure multiple analytes simultaneously, they are often more time-consuming, expensive, and require laboratory infrastructure.[7] Commercially available enzymatic kits provide a convenient and specific laboratory-based analysis but lack the real-time monitoring capabilities of the biosensor. The choice of method will ultimately depend on the specific application requirements, including the need for portability, speed, and cost-effectiveness. The data presented in this guide demonstrates that the novel biosensor is a robust and reliable tool for a wide range of scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of L-Malic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of L-Malic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively, adhering to standard safety protocols and regulatory requirements.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). The following table summarizes key safety and handling information derived from various safety data sheets.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses with side-shields or goggles), and a lab coat. In case of dust, use a respirator.[1][2][3]
Container Management Keep this compound waste in its original container or a suitable, labeled, and securely sealed container. Do not mix with other waste.[1]
Spill Response (Solid) For minor spills, clean up immediately. Use dry clean-up procedures to avoid generating dust. Collect residues and place them in a sealed container for disposal. For major spills, evacuate the area and alert emergency responders.[1][4]
Environmental Precautions Do not allow this compound to enter drains, sewers, or waterways. Prevent contamination of soil and groundwater.[3][4][5][6]
Contaminated Packaging Handle uncleaned containers as you would the product itself. Contaminated packaging must be recovered or disposed of in compliance with national and local waste management regulations.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with national and local regulations. The following steps provide a general operational plan for its proper disposal.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Keep it segregated from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Ensure the waste is stored in a compatible, well-labeled container. The label should clearly state "this compound Waste."

    • Keep the container tightly closed and store it in a designated waste accumulation area.

  • Consult Regulations and Institutional Protocols:

    • Waste material must be disposed of in accordance with national and local regulations.[4]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Product residues may be considered special hazardous waste, requiring disposal through an authorized waste management firm.[7]

  • Arrange for Professional Disposal:

    • Contact your institution's designated hazardous waste management provider to schedule a pickup.

    • Provide them with an accurate description of the waste material.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe check_spill Is it a spill? ppe->check_spill minor_spill Minor Spill: - Use dry clean-up - Avoid dust generation - Collect in a sealed container check_spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate area - Alert emergency responders check_spill->major_spill Yes, Major containerize Place in a Labeled, Sealed Container check_spill->containerize No minor_spill->containerize end Disposal Complete major_spill->end regulations Consult Local and National Regulations & EHS containerize->regulations disposal Dispose Through an Authorized Waste Management Firm regulations->disposal disposal->end

References

Essential Safety and Operational Guide for Handling L-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for L-Malic Acid, designed for researchers, scientists, and drug development professionals. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe laboratory practices and build a foundation of trust in our commitment to your safety.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.This compound can cause serious eye irritation.[1][2][3]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.To prevent skin irritation which may occur upon contact.[1][2]
Respiratory Protection If dust is generated, use a NIOSH-approved N-95 dust respirator or a full-face respirator if exposure limits are exceeded.To prevent irritation to the respiratory system.[4]

General Hygiene and Safety Practices:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Wash hands thoroughly with soap and water after handling.[2][5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Use in a well-ventilated area.[5]

  • Contaminated work clothes should be laundered separately before reuse.[5]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance White crystalline powder or granules.[6][7]
Odor Nearly odorless, sometimes with a faint, acrid odor.[1]
Melting Point 101-103 °C[1][2]
Boiling Point 306.4 °C at 760 mmHg[2]
Density 1.6 g/cm³[2]
Solubility Soluble in water, ethanol, and acetone.[7]
Vapor Pressure Negligible[5]

Handling and Storage Procedures

Handling:

  • Avoid the formation of dust.[8] Use dry clean-up procedures and avoid sweeping, which can generate dust clouds.[5]

  • Keep containers securely sealed when not in use.[5]

  • Avoid contact with incompatible materials.

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[5][7]

  • Store away from incompatible materials and foodstuff containers.[5]

  • Protect containers against physical damage and check regularly for leaks.[5]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to prevent injury and environmental contamination.

Chemical Spill Workflow Diagram:

G cluster_0 Chemical Spill Response: this compound cluster_1 Spill Containment & Cleanup spill Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Respirator if needed) assess->don_ppe contain Contain Spill (Prevent entry into drains/waterways) don_ppe->contain dry_cleanup Dry Spill: Use dry cleanup procedures (Avoid generating dust) contain->dry_cleanup If Dry wet_cleanup Wet Spill: Absorb with inert material (e.g., sand) contain->wet_cleanup If Wet collect Collect waste into a labeled, sealed container dry_cleanup->collect wet_cleanup->collect decontaminate Decontaminate Spill Area (Wash with large amounts of water) collect->decontaminate dispose Dispose of Waste (Follow local, state, and federal regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[2]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[5]

  • Dispose of unused this compound and contaminated materials through an authorized waste management firm.

  • Do not allow the chemical to enter drains or water systems.[9]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the specific SDS for this compound before use.

References

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